Methyl Piperazine-2-carboxylate Dihydrochloride
Description
Properties
IUPAC Name |
methyl piperazine-2-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-4-7-2-3-8-5;;/h5,7-8H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYFDUSYNDLSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375152 | |
| Record name | Methyl Piperazine-2-carboxylate Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122323-88-0 | |
| Record name | Methyl Piperazine-2-carboxylate Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122323-88-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide for Researchers
Introduction
Methyl piperazine-2-carboxylate dihydrochloride is a heterocyclic organic compound belonging to the piperazine family. Piperazines are six-membered rings containing two nitrogen atoms at opposite positions. This particular molecule is the methyl ester of piperazine-2-carboxylic acid, presented as a stable, water-soluble dihydrochloride salt. Its structural features make it a valuable and versatile building block in medicinal chemistry and organic synthesis. The piperazine moiety is a common scaffold in a wide array of pharmaceuticals, owing to its ability to interact with various biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for professionals in drug development and scientific research.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder. The dihydrochloride salt form significantly enhances its solubility in aqueous solutions, a crucial property for many experimental and pharmaceutical applications.[1][2]
Table 1: Physicochemical Properties and Identifiers
| Property | Data |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ |
| Molecular Weight | 217.09 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in polar solvents such as water |
| Stability | Stable under normal storage conditions |
| Storage | Store in a cool, dry place in a tightly sealed container |
| CAS Number | 122323-88-0 (unspecified stereochemistry) |
| 637027-25-9 ((R)-enantiomer) | |
| 1334173-77-1 ((S)-enantiomer) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from piperazine-2-carboxylic acid or its derivatives. A common and illustrative method involves the protection of one of the nitrogen atoms, followed by esterification of the carboxylic acid, and finally, deprotection to yield the desired product.
Experimental Protocol: Synthesis from Piperazine-2-carboxylic acid
This protocol is based on established methods for the synthesis of similar piperazine derivatives and provides a reliable pathway to obtain this compound.[3]
Step 1: N-Boc Protection of Piperazine-2-carboxylic acid
-
Suspend piperazine-2-carboxylic acid dihydrochloride in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Add a base, for example, potassium hydroxide, to the suspension and stir at room temperature to obtain the free piperazine-2-carboxylic acid.
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O) dissolved in 1,4-dioxane.
-
Allow the reaction to proceed at room temperature overnight.
-
After the reaction is complete, acidify the mixture and extract the N-Boc-piperazine-2-carboxylic acid with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the protected intermediate.
Step 2: Esterification to Methyl 4-tert-butoxycarbonyl-piperazine-2-carboxylate
-
Dissolve the N-Boc-piperazine-2-carboxylic acid in an appropriate solvent, such as N,N-dimethylformamide (DMF).
-
Add a base, for instance, cesium carbonate, to form the carboxylate salt.
-
Introduce methyl iodide (CH₃I) to the reaction mixture.
-
Heat the mixture (e.g., to 60°C) and stir overnight to facilitate the esterification.
-
After completion, remove the solvent by evaporation.
-
Extract the product, methyl 4-tert-butoxycarbonyl-piperazine-2-carboxylate, with a suitable organic solvent.
-
Purify the product using column chromatography on silica gel.
Step 3: Deprotection to this compound
-
Dissolve the purified methyl 4-tert-butoxycarbonyl-piperazine-2-carboxylate in a solvent like methanol or diethyl ether.
-
Bubble hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 4N HCl in dioxane).
-
Stir the mixture overnight. The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with a cold organic solvent (e.g., diethyl ether) to remove any impurities.
-
Dry the final product, this compound, under vacuum.
Applications in Research and Drug Development
This compound serves as a crucial starting material and intermediate in the synthesis of a wide range of more complex molecules.[1]
-
Pharmaceutical Synthesis : The piperazine nucleus is a key pharmacophore in many approved drugs, including antidepressants, antipsychotics, antihistamines, and anti-anginal agents.[1] This compound provides a scaffold for the development of new chemical entities with potential therapeutic activities.
-
Organic Synthesis : As a bifunctional molecule, it allows for selective modification at both the secondary amine and the ester group, enabling the construction of diverse molecular architectures.
-
Chelating Agent : The nitrogen atoms in the piperazine ring can coordinate with metal ions, suggesting its potential use as a chelating agent.[2]
-
Catalysis and Materials Science : It can be used in the synthesis of catalysts and metal-organic frameworks (MOFs).[1]
Biological Activity and Potential Signaling Pathways
While the specific biological activity of this compound is not extensively documented, the broader class of piperazine-2-carboxylic acid derivatives has shown significant biological potential. A recent study highlighted the role of these derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing symptoms of Alzheimer's disease.[4]
This suggests that derivatives of methyl piperazine-2-carboxylate could potentially modulate cholinergic signaling pathways.
This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its utility as a versatile synthetic intermediate, combined with the proven biological relevance of the piperazine scaffold, makes it a valuable tool for the development of novel therapeutic agents. The potential for its derivatives to modulate key signaling pathways, such as the cholinergic system, warrants further investigation and highlights the promising future of this compound in biomedical research.
References
- 1. (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | Benchchem [benchchem.com]
- 2. Cas 637027-25-9,(R)-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER DIHYDROCHLORIDE | lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-Methyl piperazine-2-carboxylate dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Methyl piperazine-2-carboxylate dihydrochloride is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid piperazine core and stereospecific carboxylate group offer a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of (R)-Methyl piperazine-2-carboxylate dihydrochloride. It details experimental protocols for its synthesis and analysis, and explores its application in the development of novel therapeutics, particularly those targeting the central nervous system and metabolic disorders.
Core Properties
(R)-Methyl piperazine-2-carboxylate dihydrochloride is a white to off-white solid. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.[1][2]
Chemical and Physical Data
A summary of the key chemical and physical properties is presented in Table 1. While some specific experimental values such as melting point and a detailed solubility profile are not consistently reported in publicly available literature, the provided data is based on information from chemical suppliers and databases.
Table 1: Chemical and Physical Properties of (R)-Methyl piperazine-2-carboxylate dihydrochloride
| Property | Value | Reference(s) |
| Chemical Name | methyl (2R)-piperazine-2-carboxylate;dihydrochloride | [1][2] |
| Synonyms | (R)-Piperazine-2-carboxylic acid methyl ester dihydrochloride | [2] |
| CAS Number | 637027-25-9 | [1] |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [2][3] |
| Molecular Weight | 217.1 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Melting Point | Not Available | [2] |
| Boiling Point | 297.8 °C at 760 mmHg (for free base) | [2] |
| Flash Point | 133.9 °C (for free base) | [2] |
| Solubility | Soluble in water | [1] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis and Purification
The synthesis of (R)-Methyl piperazine-2-carboxylate dihydrochloride typically involves a multi-step process starting from a chiral precursor, followed by cyclization to form the piperazine ring, and subsequent deprotection.
Synthetic Workflow
A general synthetic strategy is outlined below. This often involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms to control reactivity during synthesis.
Experimental Protocols
Step 1: Synthesis of (R)-methyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate
A common precursor for the target molecule is the N-Boc protected derivative. The synthesis can be achieved from (2R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid.[4]
-
Materials: (2R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, Methanol, Dichloromethane, Trimethylsilyldiazomethane (2M solution in hexane).
-
Procedure:
-
To a solution of (2R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1 equivalent) in a mixture of methanol and dichloromethane, add trimethylsilyldiazomethane (2.5-3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate containing a small amount of ammonia) to yield (R)-methyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate as an oil.[4]
-
Step 2: Deprotection and Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the dihydrochloride salt.
-
Materials: (R)-methyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate, Hydrochloric acid solution (e.g., 4M in dioxane or ethereal HCl).
-
Procedure:
-
Dissolve the Boc-protected piperazine derivative (1 equivalent) in a suitable solvent such as dioxane or methanol.
-
Add an excess of hydrochloric acid solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
The product, (R)-Methyl piperazine-2-carboxylate dihydrochloride, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to obtain the final product.
-
Analytical Characterization
The purity and identity of (R)-Methyl piperazine-2-carboxylate dihydrochloride are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of piperazine derivatives. Due to the lack of a strong chromophore in the molecule, derivatization is often required for UV detection.[5]
Table 2: Representative HPLC Method for Chiral Piperazine Derivatives
| Parameter | Condition |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (requires derivatization, e.g., with NBD-Cl) |
| Column Temperature | 35°C |
Derivatization Protocol (General):
-
Prepare a standard solution of the piperazine compound.
-
React with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) in an appropriate solvent.
-
Heat the mixture to facilitate the reaction.
-
Dilute the resulting solution with the mobile phase before injection.[5]
Spectroscopic Data (Representative)
-
¹H NMR (DMSO-d6): δ 1.40 (s, 9H, C(CH₃)₃), 2.10 (bs, 1H, NH), 2.52 (m, 1H), 2.72 (dd, 1H), 2.82 (d, 1H), 2.97 (m, 1H), 3.29 (d, 1H), 3.61 (d, 1H), 3.67 (s, 3H, OCH₃), 4.43 (m, 1H).[4]
-
Mass Spectrum (MH+): 245 (for the Boc-protected precursor).[4]
Applications in Drug Discovery and Development
(R)-Methyl piperazine-2-carboxylate dihydrochloride is a valuable chiral building block for the synthesis of a wide range of biologically active compounds.[1] The piperazine moiety is a common scaffold in many approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and bioavailability.[6][7]
Central Nervous System (CNS) Drug Discovery
Piperazine derivatives are extensively used in the development of drugs targeting the CNS, including treatments for depression, anxiety, and psychosis.[8] These compounds often interact with neurotransmitter systems, particularly serotonin and dopamine receptors.[9][10][11][12]
Enzyme Inhibition
Derivatives of piperazine-2-carboxylic acid have been investigated as inhibitors of various enzymes. For instance, piperazine-based compounds have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[13][14][15][16][17] The chiral center of (R)-Methyl piperazine-2-carboxylate dihydrochloride can be crucial for achieving specific interactions with the active site of the target enzyme.
Precursor for PET Ligands
The piperazine scaffold is also utilized in the development of Positron Emission Tomography (PET) ligands for in vivo imaging of various biological targets, such as sigma receptors, which are implicated in cancer and neurological disorders.[18][19][20][21]
Conclusion
(R)-Methyl piperazine-2-carboxylate dihydrochloride is a fundamentally important chiral building block in modern drug discovery. Its stereochemically defined structure and the versatile reactivity of the piperazine ring allow for the synthesis of a diverse range of compounds with significant therapeutic potential. This guide has provided a detailed overview of its properties, synthetic methodologies, and key applications, highlighting its importance for researchers and scientists in the pharmaceutical and biotechnology industries. Further research into the development of more efficient synthetic routes and the exploration of new biological targets for its derivatives will continue to expand the utility of this valuable compound.
References
- 1. (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 11. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 15. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation [hrcak.srce.hr]
- 18. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Guide: (R)-Methyl Piperazine-2-carboxylate Dihydrochloride (CAS 637027-25-9)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive data and experimental insights into (R)-Methyl Piperazine-2-carboxylate Dihydrochloride, a key building block in medicinal chemistry.
Chemical Identity and Properties
(R)-Methyl Piperazine-2-carboxylate Dihydrochloride is a heterocyclic organic compound from the piperazine family.[1] The presence of a methyl ester group and its dihydrochloride salt form enhances its solubility in water and stability, making it a versatile reagent in pharmaceutical synthesis.[1][2] It is primarily utilized as a precursor for the synthesis of more complex, biologically active molecules.[1] Piperazine derivatives have been incorporated into a wide range of pharmaceuticals, including those with antidepressant, antipsychotic, antihistamine, antifungal, and antibiotic activities.[1]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| CAS Number | 637027-25-9 | [1] |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [2][3] |
| Molecular Weight | 217.1 g/mol | [2] |
| IUPAC Name | methyl (2R)-piperazine-2-carboxylate;dihydrochloride | [1] |
| Synonyms | (R)-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER DIHYDROCHLORIDE, (R)-Methyl piperazine-2-carboxylate dihydrochloride | [2] |
| Boiling Point | 297.8°C at 760 mmHg | [2] |
| Flash Point | 133.9°C | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
| Purity | ≥98% | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water | [1][2] |
| Hygroscopicity | Hygroscopic | [2] |
Note: Some sources report a molecular weight of 180.63 g/mol for the free base (C₆H₁₂N₂O₂)[1]. The molecular weight of 217.1 g/mol corresponds to the dihydrochloride salt.
Synthesis and Reactivity
The synthesis of (R)-Methyl Piperazine-2-carboxylate Dihydrochloride typically involves the cyclization of 1,2-diamine derivatives. One common method includes the reaction of a protected diamine with a suitable cyclizing agent, followed by deprotection.[1] Industrial production may involve methods like the Ugi reaction or ring-opening of aziridines.[1]
As a difunctional molecule, it can undergo a variety of chemical transformations:
-
N-Alkylation: The secondary amines of the piperazine ring can be alkylated to introduce various substituents.
-
N-Arylation: The piperazine nitrogens can participate in cross-coupling reactions to form N-aryl bonds.
-
Amide Bond Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be directly converted to an amide via aminolysis.
-
Reduction: The ester group can be reduced to an alcohol.
-
Oxidation: The piperazine nitrogens can be oxidized to N-oxides.[1]
Experimental Protocols
Representative Synthesis of a Piperazine Carboxylate Derivative
This protocol is adapted from a general method for the synthesis of piperazine derivatives.
Materials:
-
(S,S)-N,N'-bis(nosyl)diamine
-
Diphenylvinylsulfonium triflate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Deprotection agent (e.g., thiophenol and potassium carbonate)
-
Hydrochloric acid (in a suitable solvent like ether or dioxane)
-
Appropriate organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Dissolve the (S,S)-N,N'-bis(nosyl)diamine in a suitable solvent such as methanol.
-
Add DBU to the solution.
-
Slowly add a solution of diphenylvinylsulfonium triflate to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the resulting protected piperazine derivative using column chromatography.
-
Dissolve the purified product in a suitable solvent and add the deprotection agents (e.g., thiophenol and potassium carbonate).
-
Stir the mixture until the nosyl groups are removed.
-
After workup and purification, dissolve the free piperazine ester in a suitable solvent.
-
Add a solution of hydrochloric acid to precipitate the dihydrochloride salt.
-
Filter and dry the solid to obtain the final product.
Representative N-Alkylation Protocol
Materials:
-
(R)-Methyl Piperazine-2-carboxylate Dihydrochloride
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate or triethylamine)
-
Solvent (e.g., acetonitrile or DMF)
Procedure:
-
To a solution of (R)-Methyl Piperazine-2-carboxylate Dihydrochloride (1 equivalent) in the chosen solvent, add the base (2.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Amide Coupling Protocol (after hydrolysis of the ester)
Materials:
-
(R)-Piperazine-2-carboxylic acid dihydrochloride (obtained by hydrolysis of the methyl ester)
-
Amine of choice
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve (R)-Piperazine-2-carboxylic acid dihydrochloride (1 equivalent) and the amine (1.1 equivalents) in the chosen solvent.
-
Add the base (3 equivalents) to the mixture.
-
Add the coupling agent (1.2 equivalents).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Synthetic Workflow
The following diagram illustrates a general synthetic workflow starting from the synthesis of the piperazine core to its derivatization.
Caption: General synthetic workflow for the preparation and derivatization of (R)-Methyl Piperazine-2-carboxylate Dihydrochloride.
Safety Information
(R)-Methyl Piperazine-2-carboxylate Dihydrochloride is a chemical intermediate and should be handled with care in a laboratory setting by trained professionals. While a specific, comprehensive safety data sheet (SDS) is not publicly available, the following information is based on data for similar piperazine derivatives.
-
Hazard Statements: May be corrosive.[2] May cause skin and eye irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only in a well-ventilated area.
-
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is at 2-8°C under an inert atmosphere.[3]
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Disclaimer: This guide is for informational purposes only and is intended for use by qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with all applicable regulations.
References
Chemical structure of Methyl Piperazine-2-carboxylate Dihydrochloride
This document provides a comprehensive overview of Methyl Piperazine-2-carboxylate Dihydrochloride, a key heterocyclic building block in medicinal chemistry and drug development. It covers the compound's chemical structure, physicochemical properties, synthesis protocols, and significant applications, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Chemical Identity and Physicochemical Properties
This compound is the salt form of the methyl ester of piperazine-2-carboxylic acid. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a structure that is a cornerstone in many approved pharmaceuticals.[1][2] The dihydrochloride form enhances the compound's stability and solubility in aqueous media, which is advantageous for drug formulation and various chemical reactions.[3]
The compound exists as different stereoisomers, including (R)- and (S)-enantiomers, which can exhibit distinct biological activities and reactivity.[1][4] The specific stereochemistry is a critical factor in its application for developing new pharmaceuticals.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | methyl piperazine-2-carboxylate;dihydrochloride | [5] |
| Synonyms | Piperazine-2-carboxylic acid methyl ester dihydrochloride | [5][6] |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [3][4][5][6] |
| Molecular Weight | 217.09 g/mol | [4][7] |
| Appearance | Typically a white to off-white powder | [8] |
| Solubility | Soluble in polar solvents like water | [1][8] |
| Stability | Stable under normal storage conditions | [8] |
| Storage | Inert atmosphere, 2-8°C; Sealed in dry, room temperature | [3][4] |
| CAS Number | 122323-88-0 (racemic), 637027-25-9 ((R)-enantiomer) | [3][4][5][9] |
Synthesis and Experimental Protocols
The synthesis of piperazine derivatives often involves multi-step procedures, frequently utilizing protecting groups to ensure regioselectivity.[10] A common strategy for preparing this compound involves the protection of one nitrogen atom, esterification of the carboxylic acid, and subsequent deprotection.
Experimental Protocol: Synthesis via N-Boc Protection
This protocol outlines a general method adapted from procedures for similar piperazine derivatives.[11][12]
-
Step 1: N-Boc Protection of Piperazine-2-carboxylic acid.
-
Piperazine-2-carboxylic acid dihydrochloride is suspended in a solvent mixture (e.g., methanol or dioxane-water).
-
A base, such as triethylamine or potassium hydroxide, is added to neutralize the hydrochloride and free the piperazine.[11][12]
-
Di-tert-butyl dicarbonate (Boc₂O) is added to the solution, which reacts selectively with one of the nitrogen atoms to form the N-Boc protected intermediate (tert-butyl 2-carboxypiperazine-1-carboxylate).[11] The mixture is stirred, often overnight, to ensure the reaction goes to completion.
-
-
Step 2: Esterification.
-
The N-Boc protected intermediate is dissolved in a suitable solvent like N,N-dimethylformamide (DMF).
-
A base (e.g., cesium carbonate) and an alkylating agent, methyl iodide (CH₃I), are added.[11]
-
The reaction mixture is heated (e.g., to 60°C) and stirred overnight to form the methyl ester (Methyl 1-(tert-butoxycarbonyl)piperazine-2-carboxylate).[11]
-
The product is isolated by evaporating the solvent and extracting with an organic solvent like ethyl acetate.[11]
-
-
Step 3: Deprotection and Salt Formation.
-
The purified, protected ester is dissolved in a solvent such as methanol or ethyl acetate.
-
Hydrogen chloride (HCl) gas is bubbled through the solution, or a solution of HCl in an organic solvent is added.[11]
-
This cleaves the Boc protecting group and forms the dihydrochloride salt of the final product, which typically precipitates from the solution.
-
The solid product, this compound, is collected by filtration and dried.[11]
-
Key Applications in Research and Drug Development
This compound is a versatile building block in organic synthesis and medicinal chemistry.[1] Its primary applications stem from the reactive sites on the piperazine ring, allowing for further molecular elaboration.
-
Pharmaceutical Synthesis: The piperazine moiety is a common scaffold in a wide range of pharmaceuticals, including antidepressants, antipsychotics, antifungals, and antibiotics.[1] This compound serves as a crucial starting material or intermediate for synthesizing these more complex, biologically active molecules.[1]
-
Chelating Agent: The nitrogen atoms in the piperazine ring can coordinate with metal ions, giving the compound potential as a chelating agent.[3] This property can be utilized in applications such as the removal of heavy metals or the stabilization of metal ions in catalytic processes.[3]
-
Organic Synthesis Intermediate: Beyond specific drug classes, it is a valuable intermediate for creating novel organic compounds for various industries, including agrochemicals and materials science.[3] The presence of both a secondary amine and an ester functional group allows for a wide array of chemical transformations.
Mandatory Visualizations
The following diagrams illustrate key conceptual and experimental aspects of this compound.
Caption: Logical relationship between the base compound and its dihydrochloride salt.
Caption: Generalized workflow for the synthesis of the target compound.
References
- 1. (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | Benchchem [benchchem.com]
- 2. Piperazines [chemenu.com]
- 3. Cas 637027-25-9,(R)-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER DIHYDROCHLORIDE | lookchem [lookchem.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. This compound | Properties, Uses, Safety Data & Reliable Supplier China [chemheterocycles.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Methyl Piperazine-2-carboxylate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methyl Piperazine-2-carboxylate Dihydrochloride, a key building block in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics, the underlying chemical principles, and standardized methodologies for its determination.
Introduction to this compound
This compound is a heterocyclic organic compound from the piperazine family.[1] Its structure, featuring a piperazine ring, a methyl ester group, and two hydrochloride salts, makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Piperazine derivatives are integral to a wide array of pharmaceuticals, including antidepressants, antipsychotics, and antihistamines.[1] The dihydrochloride form of this compound is specifically designed to enhance its stability and aqueous solubility, which is a crucial factor in many drug formulation and development processes.[2][3]
Solubility Profile
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. For a synthetic building block like this compound, solubility in various solvents is essential for its application in diverse reaction conditions.
Solubility in Water
This compound is soluble in polar solvents, with notable solubility in water.[1][4] The presence of two hydrochloride moieties significantly increases its polarity and ability to form strong hydrogen bonds with water molecules.[1][5] As an amine salt, it dissociates in water, leading to charged species that are readily solvated by polar water molecules.[5][6] The pH of an aqueous solution of this compound is acidic due to the dihydrochloride salt form.[4]
Solubility in Organic Solvents
While the parent piperazine compound is soluble in some polar organic solvents like ethanol and methanol, the solubility of its salt form, such as this compound, is generally reduced in non-polar organic solvents.[7] Amine salts are typically less soluble in non-polar organic solvents like diethyl ether.[6][7] However, it may exhibit some solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The general principle is that the increased polarity of the salt form favors solubility in polar solvents over non-polar ones.[5]
Data Presentation: Qualitative Solubility Summary
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water | Soluble | The dihydrochloride salt form enhances polarity and hydrogen bonding potential with water.[1][2][4] |
| Methanol, Ethanol | Likely Soluble to Sparingly Soluble | The parent piperazine is soluble in these solvents; however, the salt form may have slightly lower solubility.[7] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Polar aprotic solvents can often dissolve amine salts. |
| Acetone | Likely Sparingly Soluble to Insoluble | Lower polarity compared to water and alcohols. | |
| Non-Polar | Diethyl Ether, Hexane | Insoluble | As a polar amine salt, it is not expected to dissolve in non-polar solvents.[6][7] |
| Halogenated | Dichloromethane | Likely Sparingly Soluble to Insoluble | While some amines are soluble, the high polarity of the dihydrochloride salt reduces solubility. |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established methodologies can be employed. These are generalized protocols and may require optimization for the specific compound and solvent system.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.
Protocol:
-
Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, ethanol, etc.).
-
Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid compound remains.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker bath is recommended for consistent agitation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation followed by careful decantation, or by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: Calculate the original concentration in the saturated solution to determine the thermodynamic solubility, typically expressed in mg/mL or mol/L.
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon its precipitation from a stock solution.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent where it is freely soluble, such as DMSO.
-
Serial Dilution: In a multi-well plate (e.g., 96-well), add the aqueous or organic solvent of interest to each well.
-
Compound Addition: Add a small volume of the DMSO stock solution to the wells and mix. This will induce precipitation if the compound's solubility limit is exceeded.
-
Turbidity Measurement: Measure the turbidity (light scattering) of the solutions in each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Visualization of Synthetic Utility
This compound is a crucial starting material in multi-step organic synthesis. The following diagram illustrates a generalized workflow where it is used as a building block for the synthesis of a more complex, biologically active molecule.
Caption: Generalized synthetic pathway for drug development.
This workflow demonstrates the sequential modification of the this compound core to build a more complex molecular architecture, a common strategy in the synthesis of novel therapeutic agents.[8][9]
References
- 1. (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | Benchchem [benchchem.com]
- 2. Cas 637027-25-9,(R)-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER DIHYDROCHLORIDE | lookchem [lookchem.com]
- 3. moorparkcollege.edu [moorparkcollege.edu]
- 4. This compound | Properties, Uses, Safety Data & Reliable Supplier China [chemheterocycles.com]
- 5. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl Piperazine-2-carboxylate Dihydrochloride. Due to the limited availability of published experimental spectra for this specific salt, this document presents a detailed analysis based on the known spectroscopic behavior of its constituent functional groups and related piperazine derivatives. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: methyl piperazine-2-carboxylate;dihydrochloride
-
Molecular Formula: C₆H₁₄Cl₂N₂O₂
-
Molecular Weight: 217.09 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Notes |
| ~3.8 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |
| ~4.5 | t | 1H | H-2 | Triplet for the proton at the chiral center, coupled to the adjacent methylene protons. |
| ~3.4 - 3.7 | m | 4H | H-3, H-5 | Complex multiplet for the methylene protons adjacent to the nitrogen atoms. |
| ~3.1 - 3.3 | m | 2H | H-6 | Multiplet for the methylene protons adjacent to the secondary amine. |
| ~9.0 - 11.0 | br s | 2H | -NH₂⁺- | Broad singlet for the protonated amine protons, exchangeable with D₂O. |
Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to a suitable internal standard (e.g., TMS at 0.00 ppm). The dihydrochloride form will cause significant downfield shifts of the piperazine ring protons compared to the free base due to the electron-withdrawing effect of the protonated nitrogens.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~170 | C=O | Carbonyl carbon of the ester. |
| ~55 | -OCH₃ | Methyl carbon of the ester. |
| ~58 | C-2 | Carbon at the chiral center. |
| ~45-50 | C-3, C-5, C-6 | Piperazine ring carbons. |
Solvent: D₂O or DMSO-d₆. The chemical shifts of the piperazine ring carbons are influenced by the protonation of the nitrogen atoms.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3000 | Strong, Broad | N-H stretching (from -NH₂⁺-) |
| 2400-2800 | Medium, Broad | N-H stretching (from -NH₂⁺-) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1600 | Medium | N-H bending |
| 1000-1300 | Strong | C-O stretching (ester), C-N stretching |
Sample preparation: KBr pellet or as a mull. The spectrum will be dominated by broad absorptions in the high-frequency region due to the ammonium hydrochloride salts.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 145.1028 | [M+H]⁺ | Predicted exact mass for the protonated free base (C₆H₁₃N₂O₂⁺). In ESI-MS, the molecule is expected to be observed as the free base after loss of HCl. |
| 113.0766 | [M-OCH₃]⁺ | Fragmentation peak corresponding to the loss of the methoxy group from the parent ion. |
| 85.0657 | [C₄H₉N₂]⁺ | Characteristic fragment of the piperazine ring after loss of the carboxymethyl group. |
Ionization Method: Electrospray Ionization (ESI). The observed mass spectrum will correspond to the free base, Methyl Piperazine-2-carboxylate, as the hydrochloride salts will dissociate in the ESI source.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of an appropriate internal standard for referencing chemical shifts (e.g., DSS for D₂O or TMS for DMSO-d₆).
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming).
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).
-
Utilize a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon signals (typically 0-200 ppm).
-
Employ a proton-decoupled pulse sequence to enhance signal sensitivity and simplify the spectrum.
-
Acquire a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the infrared spectrum.
-
Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with electrospray ionization, such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
MS Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ corresponding to the free base) and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
Mechanism of action for piperazine-based compounds
An In-depth Technical Guide to the Mechanism of Action of Piperazine-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperazine ring system, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, such as high water solubility, oral bioavailability, and the ability to be easily modified, make it a "privileged scaffold" in drug discovery.[2][3][4] Piperazine derivatives have demonstrated a remarkable diversity of pharmacological activities, leading to their use in a wide array of therapeutic areas, including as anthelmintics, anticancer agents, and drugs targeting the central nervous system (CNS).[1][2][5] This guide provides a detailed examination of the core mechanisms of action for piperazine-based compounds across these key therapeutic domains, supported by quantitative data, experimental protocols, and pathway visualizations.
Anthelmintic Mechanism of Action
Piperazine and its salts have long been used in the treatment of parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[5][6] The primary mechanism is targeted neuromuscular disruption in the parasite.
Core Mechanism: GABA Receptor Agonism
The principal mode of action for anthelmintic piperazines is through their activity as agonists of the γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[6][7]
-
GABA Receptor Binding: Piperazine binds to and activates GABA receptors located on the muscle cells of susceptible helminths.[7]
-
Chloride Channel Opening: This activation opens chloride ion (Cl-) channels.[7]
-
Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the muscle cell membrane.[7][8] This makes the muscle cell less responsive to excitatory stimuli from motor neurons.
-
Flaccid Paralysis: The sustained state of hyperpolarization results in a flaccid paralysis of the worm.[7][8][9]
-
Expulsion: Unable to maintain its position within the host's gastrointestinal tract, the paralyzed parasite is expelled by normal peristalsis.[7][9]
This mechanism is selectively toxic to helminths because in vertebrates, GABAergic signaling is primarily confined to the CNS, whereas in nematodes, these receptors are key components of the peripheral neuromuscular system.[5][7] Some studies also suggest that piperazine may block acetylcholine at the myoneural junction and interfere with the production of succinate, further contributing to the paralytic effect.[5][7]
Experimental Protocol: In Vitro Motility Assay for Anthelmintic Activity
This protocol is a standard method to assess the paralytic effect of anthelmintic compounds on live parasites.
-
Parasite Collection: Collect adult Ascaris suum (or other relevant nematode species) from the intestines of freshly slaughtered hosts.
-
Preparation: Wash the worms in a pre-warmed (37°C) buffer solution (e.g., Locke's solution) to remove intestinal contents.
-
Acclimatization: Place individual worms in petri dishes containing the buffer and allow them to acclimatize for 30 minutes at 37°C.
-
Compound Administration: Prepare stock solutions of piperazine citrate in the buffer. Replace the buffer in the petri dishes with solutions of varying concentrations of piperazine. A control group should receive only the buffer.
-
Motility Assessment: Observe and score the motility of the worms at regular intervals (e.g., 15, 30, 60, 120 minutes). Motility can be scored on a scale (e.g., 3 = vigorous movement, 2 = slow movement, 1 = intermittent twitching, 0 = no movement/paralysis).
-
Data Analysis: Calculate the time required for each concentration to induce paralysis. This data can be used to determine dose-response relationships.
Anticancer Mechanisms of Action
The structural versatility of the piperazine scaffold has been exploited to develop a multitude of anticancer agents.[10] These compounds operate through diverse mechanisms, often targeting fundamental processes of cancer cell proliferation and survival.[11]
Core Mechanisms: Apoptosis Induction and Cell Cycle Arrest
A prominent anticancer strategy for piperazine derivatives is the direct induction of apoptosis (programmed cell death) and the halting of the cell cycle.
-
Induction of Apoptosis: Certain novel piperazine compounds, such as the derivative referred to as PCC, have been shown to induce apoptosis in human liver cancer cells.[12] This is achieved by simultaneously stimulating both the extrinsic and intrinsic apoptotic pathways.[12]
-
Extrinsic Pathway: Activation of caspase-8.[12]
-
Intrinsic Pathway: A decrease in the mitochondrial membrane potential leads to the release of cytochrome c, which in turn activates caspase-9.[12]
-
Common Pathway: Both pathways converge to activate executioner caspases-3/7, leading to the morphological and biochemical changes characteristic of apoptosis.[12]
-
-
Inhibition of NF-κB: The pro-apoptotic activity can be linked to the suppression of the NF-κB signaling pathway.[12] NF-κB is a transcription factor that often promotes cell survival, and its inhibition sensitizes cancer cells to apoptosis.[12]
-
Cell Cycle Arrest: Flow cytometry analysis has confirmed that some piperazine compounds can cause cell cycle arrest in the G1 phase, preventing the cell from entering the DNA synthesis (S) phase and thus inhibiting proliferation.[11][12]
Quantitative Data: Cytotoxic Activity of Piperazine Derivatives
The cytotoxic potential of piperazine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |
| PCC (Piperazine Derivative) | SNU-475 (Liver Cancer) | 6.98 ± 0.11 | [12] |
| PCC (Piperazine Derivative) | SNU-423 (Liver Cancer) | 7.76 ± 0.45 | [12] |
| Quinoxaline Derivative 123 | HT29 (Colon) | 0.28 ± 0.009 | [10] |
| Quinoxaline Derivative 123 | SiHa (Cervical) | 0.25 ± 0.01 | [10] |
| Quinoxaline Derivative 123 | SiHa-POR | 0.08 ± 0.03 | [10] |
| Arylpiperazine Derivative | LNCaP (Prostate) | 3.67 | [13] |
| Vindoline Conjugate 20 | HeLa (Cervical) | 2.6 | [2] |
| Vindoline Conjugate 20 | MKN45 (Gastric) | 2.1 | [2] |
Experimental Protocols
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed human cancer cells (e.g., SNU-475) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine compound for a specified period (e.g., 24 hours). Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Central Nervous System (CNS) Mechanisms of Action
Piperazine derivatives are integral to the treatment of numerous CNS disorders, including schizophrenia, depression, and anxiety.[1][14] Their therapeutic effects are primarily mediated through the modulation of monoaminergic and GABAergic neurotransmitter systems.[1][15]
Core Mechanisms: Neurotransmitter System Modulation
-
Monoamine Pathway Activation: Many centrally-acting piperazine derivatives function by interacting with the monoamine pathway, which includes neurotransmitters like serotonin (5-HT) and dopamine.[1][15]
-
Serotonin Receptors: Compounds can act as agonists or antagonists at various serotonin receptors (e.g., 5-HT1A) or as serotonin reuptake inhibitors (SSRIs), thereby increasing the synaptic availability of serotonin.[16][17] This is a key mechanism for antidepressant and anxiolytic drugs like vortioxetine and buspirone.[1]
-
Dopamine Receptors: Antipsychotic effects are often achieved by antagonizing dopamine D2 receptors.[14][18] Atypical antipsychotics like clozapine often have a complex profile, interacting with both dopamine and serotonin receptors.[1][15]
-
-
GABAA Receptor Antagonism: In contrast to the agonistic effect seen in nematodes, some piperazine derivatives, such as 1-(3-chlorophenyl)piperazine (mCPP), act as antagonists of the human α1β2γ2 GABAA receptor.[19] By inhibiting the brain's primary inhibitory system, these compounds can indirectly increase the levels of catecholamines, contributing to their overall psychoactive profile.[19]
Quantitative Data: GABAA Receptor Inhibition
The inhibitory potency of piperazine derivatives at the human GABAA receptor can be compared using their IC20 values (the concentration causing 20% inhibition of the GABA-evoked ion current).
| Piperazine Derivative | Abbreviation | IC20 (µM) | Max Inhibition (at 1mM) | Reference |
| 1-(2-chlorophenyl)piperazine | 2CPP | 46 | ~90% | [19] |
| 1-(3-methylphenyl)piperazine | 3MPP | >46 | N/A | [19] |
| 1-(4-chlorophenyl)piperazine | 4CPP | >46 | N/A | [19] |
| 1-(3-chlorophenyl)piperazine | 3CPP / mCPP | >46 | N/A | [19] |
| 1-Benzylpiperazine | BZP | >46 | N/A | [19] |
Note: The original study ranked potency based on IC20 values, with 2CPP being the most potent among the tested compounds.[19]
Experimental Protocol: Radioligand Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radioactive ligand.
-
Tissue/Cell Preparation: Prepare cell membranes from a cell line expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT1A receptor) or from brain tissue homogenates.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of the unlabeled piperazine test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. This allows for the calculation of the Ki (inhibitory constant) or IC50 value, which represents the affinity of the compound for the receptor.
Conclusion
The piperazine scaffold is a remarkably versatile and enduringly important structure in modern pharmacology. Its derivatives exhibit a wide spectrum of mechanisms of action, from the targeted paralysis of nematodes via GABA receptor agonism to the nuanced modulation of neurotransmitter systems in the CNS and the induction of apoptosis in cancer cells. The ability to readily modify the core piperazine structure allows medicinal chemists to fine-tune activity against specific biological targets, leading to the development of new therapeutic agents with improved efficacy and selectivity. A thorough understanding of these diverse molecular mechanisms is critical for the rational design and future development of the next generation of piperazine-based drugs.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. What is Piperazine used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Piperazinylalkyl heterocycles as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Hygroscopic Nature and Handling of Piperazine Dihydrochloride Salts
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the hygroscopic properties of piperazine dihydrochloride, a critical active pharmaceutical ingredient (API). Understanding and managing its interaction with moisture is paramount for ensuring its stability, quality, and efficacy throughout the drug development lifecycle, from synthesis to formulation and storage.
Introduction to Piperazine Dihydrochloride
Piperazine dihydrochloride is the hydrochloride salt form of piperazine, an organic compound consisting of a six-membered ring with two opposing nitrogen atoms.[1] It is widely used as an anthelmintic agent to treat intestinal nematode infections, such as those caused by roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis), in both human and veterinary medicine.[1][2] Its mechanism of action involves paralyzing the parasites, which allows the host body to easily expel them.[1][3]
The stability and handling of piperazine dihydrochloride are significantly influenced by its hygroscopic nature—the tendency to attract and absorb moisture from the atmosphere.[4][5][6] Moisture uptake can lead to physical changes like clumping and caking, as well as chemical degradation, which can compromise the API's potency and shelf-life.[7][8] Therefore, a thorough understanding of its physicochemical properties and a robust handling strategy are essential.
Physicochemical Properties
Piperazine dihydrochloride appears as white to cream-colored needles or a crystalline powder.[1][9][10] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂Cl₂N₂ | [9] |
| Molecular Weight | 159.05 g/mol | [1][9] |
| Appearance | White to cream-colored needles or powder | [1][9] |
| Melting Point | 318-320 °C (with decomposition) | [9][11] |
| Solubility in Water | Highly soluble; 41% at 20 °C | [6][9] |
| Solubility in Organics | Slightly soluble in methanol & ethanol; Insoluble in diethyl ether | [12][13] |
| pKa (Piperazine Base) | pKa1: 5.35; pKa2: 9.73 (at 25 °C) | [13][14] |
Hygroscopicity Profile
Hygroscopicity is the ability of a substance to absorb or adsorb moisture from the surrounding environment.[15] This property is critical in the pharmaceutical industry as moisture can act as a plasticizer, reducing the glass transition temperature of amorphous materials and increasing molecular mobility, which can lead to crystallization or chemical degradation.[4][16] For crystalline solids like piperazine dihydrochloride, excessive moisture uptake can lead to deliquescence, caking, and handling difficulties.[6][7]
Piperazine dihydrochloride is described as being slightly hygroscopic, readily absorbing moisture from the air.[5][10] While specific quantitative sorption isotherm data is not widely published, its classification can be understood within the framework established by pharmacopeias.
Classification of Hygroscopicity
The European Pharmacopoeia (Ph. Eur.) provides a standardized classification system for the hygroscopicity of materials based on the percentage weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.[15][17]
| Classification | Weight Increase (% w/w) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Experimental Protocols for Hygroscopicity Assessment
Accurate characterization of a material's hygroscopic nature is crucial for developing appropriate handling, storage, and formulation strategies. The two primary methods for this assessment are the static method (as described in the Ph. Eur.) and Dynamic Vapor Sorption (DVS).
Protocol 1: Static Method (European Pharmacopoeia)
This conventional method determines hygroscopicity by exposing a sample to a fixed high-humidity environment for a set duration.
Methodology:
-
Sample Preparation: Accurately weigh a sample of piperazine dihydrochloride (typically 1-2 grams) into a pre-weighed, shallow container. It is recommended to first dry the sample to a constant weight under vacuum to establish a dry reference state.[15]
-
Humidity Chamber: Prepare a desiccator or a sealed chamber containing a saturated solution of ammonium chloride to maintain a constant relative humidity of approximately 80% at 25°C.[18]
-
Exposure: Place the open sample container within the humidity chamber. Ensure the chamber is sealed and maintained at a constant temperature of 25°C ± 1°C.
-
Incubation: Store the sample under these conditions for 24 hours.
-
Final Weighing: After 24 hours, remove the sample from the chamber and immediately weigh it to determine the final mass.
-
Calculation: Calculate the percentage weight gain using the formula: % Weight Gain = ((Final Weight - Initial Weight) / Initial Weight) * 100
-
Classification: Classify the material based on the calculated weight gain according to the Ph. Eur. table.
Protocol 2: Dynamic Vapor Sorption (DVS) Analysis
DVS is a gravimetric technique that provides a more detailed understanding of moisture sorption behavior by measuring mass changes as a function of RH in a controlled, dynamic environment.[19][20][21]
Methodology:
-
Instrument Setup: Utilize a DVS analyzer, which consists of a sensitive microbalance in a temperature- and humidity-controlled chamber.
-
Sample Loading: Place a small amount of the sample (typically 10-20 mg) onto the DVS sample pan.
-
Drying/Equilibration: Start the experiment by drying the sample in-situ under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until the mass stabilizes ( dm/dt ≤ 0.001% wt/min).[22] This establishes the initial dry mass.
-
Sorption Phase: Program the instrument to increase the relative humidity in a stepwise fashion (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates.[23]
-
Desorption Phase: After reaching the maximum RH, the instrument is programmed to decrease the humidity in the same stepwise manner back down to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: The instrument software plots the change in mass (%) versus the target RH, generating a moisture sorption-desorption isotherm.[24][25] This plot reveals the extent of moisture uptake, the presence of hysteresis (difference between sorption and desorption curves), and critical humidity points where phase transitions may occur.[19]
Handling, Storage, and Stability
Proper handling and storage procedures are critical to prevent moisture-induced degradation of piperazine dihydrochloride.
Recommended Storage Conditions
To minimize moisture absorption, piperazine dihydrochloride should be stored in a cool, dry, and well-ventilated area.[7] Containers must be kept tightly sealed when not in use.[5] For long-term storage or for highly sensitive applications, the use of desiccators containing a suitable drying agent like silica gel is recommended.[7]
Laboratory Handling Procedures
When working with hygroscopic materials, exposure to the ambient atmosphere should be minimized.
-
Controlled Environment: Whenever possible, handle the compound in an environment with controlled low humidity, such as a glove box or a dry room.[7]
-
Minimize Exposure: If a controlled environment is not available, work efficiently to reduce the time the container is open.
-
Equipment: Use dry glassware and equipment for all manipulations.
-
Weighing: Inaccurate weighing is a common issue with hygroscopic substances.[7] Weigh the material promptly after removing it from its container and consider using a weighing vessel with a lid.
Stability Studies
Stability testing is essential to determine the re-test period or shelf life of an API. These studies are conducted under controlled conditions defined by the International Council for Harmonisation (ICH).[26] Data from these studies provide evidence on how the quality of the API varies over time under the influence of temperature and humidity.[27]
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
A "significant change" for an API is defined as a failure to meet its specification.[27] If significant change occurs during accelerated testing, intermediate studies are required.[26]
Formulation Strategies to Mitigate Hygroscopicity
For oral solid dosage forms, several formulation strategies can be employed to protect a hygroscopic API like piperazine dihydrochloride from moisture.[8]
-
Film Coating: Applying a polymer-based film coating to tablets can act as a physical barrier to moisture.[8]
-
Encapsulation: Encapsulating the API using techniques like spray drying can shield it from the environment.
-
Co-processing with Excipients: Blending the API with excipients that have a higher affinity for water can preferentially draw moisture away from the drug substance.
-
Crystal Engineering: Co-crystallization with a non-hygroscopic co-former can alter the crystal lattice and reduce the overall hygroscopicity of the solid.[8]
Analytical Characterization and Relevant Pathways
A systematic approach to characterizing any new pharmaceutical salt is crucial for successful drug development. This involves a suite of physicochemical tests to select the optimal form for formulation.
Anthelmintic Mechanism of Action
The therapeutic effect of piperazine is based on its ability to modulate neurotransmission in nematodes. It acts as a GABA (gamma-aminobutyric acid) receptor agonist, leading to hyperpolarization of the muscle cell membrane. This influx of chloride ions causes a flaccid paralysis in the worm, preventing it from maintaining its position in the host's gastrointestinal tract, after which it is expelled by normal peristalsis.[1][14]
Conclusion
Piperazine dihydrochloride is a valuable API whose efficacy and stability are closely tied to its hygroscopic nature. Moisture uptake can significantly impact its physicochemical properties, leading to challenges in handling, manufacturing, and storage. For researchers and drug development professionals, a comprehensive characterization of its moisture sorption behavior using techniques like DVS is essential. Implementing robust strategies—including controlled environmental conditions for handling and storage, appropriate stability testing according to ICH guidelines, and advanced formulation approaches—is critical to mitigate the risks associated with hygroscopicity and ensure the delivery of a safe, stable, and effective final drug product.
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. pharmainfo.in [pharmainfo.in]
- 5. chemicalbook.com [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 12. amphray.com [amphray.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. benchchem.com [benchchem.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. Moisture sorption by polymeric excipients commonly used in amorphous solid dispersion and its effect on glass transition temperature: I. Polyvinylpyrrolidone and related copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmagrowthhub.com [pharmagrowthhub.com]
- 18. researchgate.net [researchgate.net]
- 19. skpharmteco.com [skpharmteco.com]
- 20. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 21. mt.com [mt.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 24. qia.cz [qia.cz]
- 25. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 26. database.ich.org [database.ich.org]
- 27. applications.emro.who.int [applications.emro.who.int]
Literature review of piperazine-2-carboxylic acid derivatives in medicinal chemistry
An In-depth Technical Guide to Piperazine-2-Carboxylic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] Its unique six-membered heterocyclic structure containing two opposing nitrogen atoms allows for extensive structural modifications, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.[1] Among its many derivatives, piperazine-2-carboxylic acid has emerged as a crucial chiral building block for the synthesis of a wide array of therapeutic agents targeting various diseases, including viral infections, cancer, and neurological disorders.[3][4][5] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of piperazine-2-carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Synthesis of Piperazine-2-Carboxylic Acid and its Derivatives
The synthesis of optically active piperazine-2-carboxylic acid is a critical step in the development of chiral drug candidates. Several methodologies have been established, ranging from laboratory-scale procedures to industrial applications.
Asymmetric Hydrogenation
A prevalent industrial-scale method involves the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives. This process utilizes optically active rhodium complexes as catalysts to produce enantiomerically pure piperazine-2-carboxylic acid derivatives, which are valuable intermediates for pharmaceuticals like HIV protease inhibitors.[6]
Direct Hydrogenation
A common laboratory synthesis involves the direct hydrogenation of 2-pyrazinecarboxylic acid. The reaction is typically carried out in water using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The product is then isolated as a hydrochloride salt.[7]
Derivative Synthesis: Amide Coupling
The most common method for creating diverse libraries of derivatives is through amide bond formation at the carboxylic acid moiety. Standard peptide coupling reagents are employed for this purpose.
Logical Workflow for Amide Derivative Synthesis
Caption: General workflow for the synthesis of piperazine-2-carboxamide derivatives via amide coupling.
Medicinal Chemistry Applications and Biological Activity
Piperazine-2-carboxylic acid derivatives have demonstrated significant potential across multiple therapeutic areas.
Anti-Alzheimer's Agents: Cholinesterase Inhibition
The development of Multi-target-Directed Ligands (MTDLs) is a key strategy for treating complex diseases like Alzheimer's.[8] Derivatives of 1,4-bisbenzylpiperazine-2-carboxylic acid have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial to the progression of Alzheimer's disease.[8][9]
-
Key Findings:
-
The free carboxylic acid derivatives showed enhanced selectivity for AChE.[8]
-
Hydroxamic acid and carboxamide derivatives were highly potent and selective inhibitors of BChE.[8]
-
Kinetic studies revealed a competitive inhibition mechanism for both enzymes.[8]
-
Lead compounds exhibited low cytotoxicity in human neuroblastoma (SH-SY5Y) cell lines.[8]
-
Table 1: Cholinesterase Inhibitory Activity of Lead Compounds
| [8] Compound | Target | Ki (Inhibition Constant) | Selectivity Index (SI) |
|---|---|---|---|
| 4c (Carboxylic Acid) | AChE | 10.18 ± 1.00 µM | ~17.90 (for AChE) |
| 7b (Hydroxamic Acid) | BChE | 1.6 ± 0.08 nM | ~21862.5 (for BChE) |
| Donepezil (Reference) | BChE | 12.5 ± 2.6 µM | - |
| Tacrine (Reference) | BChE | 17.3 ± 2.3 nM | - |
Antiviral Agents: HIV Protease and Entry Inhibition
Optically active piperazine-2-carboxylic acid is a foundational structural unit for several HIV protease inhibitors. T[6]he versatile scaffold has also been incorporated into molecules targeting HIV-1 entry and replication at various stages.
-
Key Findings:
-
The (S)-configuration of piperazine-2-carboxylic acid amides is a key component in potent HIV protease inhibitors. [6][10] * Indole-7-carboxamides containing a piperazine moiety act as potent HIV-1 inhibitors with EC50 values in the picomolar to nanomolar range. [11] * Piperazine-containing naphthyridone derivatives have shown significant anti-HIV activity (EC50 > 0.08 µM) with a high selectivity index.
-
[11]Table 2: Anti-HIV Activity of Piperazine Derivatives
| [11] Derivative Class | Compound Example | Target/Assay | EC50 | CC50 | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Indole-7-carboxamide | 42 | HIV-1 Inhibition | 5.8 x 10⁻⁶ µM | 29 µM | >4000 |
| Indole-7-carboxamide | 43 | HIV-1 Inhibition | 4 x 10⁻⁵ µM | 9.2 µM | >230000 |
| Naphthyridone | 51 | HIV Inhibition | > 0.08 µM | - | ≥ 3707 |
Anticancer Agents
The piperazine scaffold is frequently utilized in the design of anticancer agents due to its ability to interact with various biological targets, inhibit the cell cycle, and suppress angiogenesis. D[4]erivatives of piperazine-2-carboxylic acid have been successfully conjugated to natural products and other pharmacophores to create potent cytotoxic agents.
-
Key Findings:
-
Alepterolic acid derivatives tethered to piperazine showed significant toxicity against triple-negative breast cancer (TNBC) cells, inducing caspase-dependent apoptosis. [12] * Vindoline (a Vinca alkaloid) conjugated with N-substituted piperazines exhibited outstanding cytotoxic activity against a panel of 60 human cancer cell lines. [13] * The substituent on the piperazine nitrogen is crucial for activity, with electron-withdrawing groups like trifluoromethylbenzyl showing high potency.
-
[13]Apoptosis Induction Pathway
Caption: Caspase-dependent apoptosis pathway induced by an anticancer piperazine derivative.
Table 3: Anticancer Activity of Piperazine Derivatives
| Derivative Class | Compound | Cell Line | Activity Metric | Value |
|---|
| Alepterolic Acid | 3n | MDA-MB-231 (Breast) | IC50 | 5.55 ± 0.56 µM |[12] | Vindoline Conjugate | 23 | MDA-MB-468 (Breast) | GI50 | 1.00 µM |[13] | Vindoline Conjugate | 25 | HOP-92 (Lung) | GI50 | 1.35 µM |[13]
Anti-inflammatory Agents: sEH Inhibition
Inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for treating inflammatory disorders. This enzyme degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).
[14]* Key Findings:
- Piperazine amide derivatives of chromone-2-carboxylic acid were identified as novel sEH inhibitors. [14] * Compound 7 , a chromone-2-amide derivative, displayed concentration-dependent inhibition of human sEH with an IC50 of 1.75 µM, establishing it as a promising lead structure.
[14]sEH Inhibition and Anti-inflammatory Action
Caption: Inhibition of sEH by piperazine derivatives increases anti-inflammatory EETs.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Synthesis Protocol: General Amide Coupling
1[14]. Activation: Dissolve the carboxylic acid (1.1 eq) in dichloromethane (DCM). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq). 2. Stirring: Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10-15 minutes to activate the carboxylic acid. 3. Coupling: Add the desired piperazine derivative (1.0 eq) to the mixture. 4. Reaction: Allow the reaction to stir overnight at room temperature. 5. Work-up: Partition the mixture between DCM and a 5% NaHCO₃ aqueous solution. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. 6. Purification: Purify the crude product by flash column chromatography.
Biological Assay Protocol: Cholinesterase Inhibition (Modified Ellman's Method)
1[8]. Reagents: Prepare solutions of acetylthiocholine iodide (ATChI) and S-butyrylthiocholine chloride (BTChCl) as substrates, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., Tris-HCl, pH 8.0). 2. Enzyme and Inhibitor Preparation: Prepare stock solutions of Electrophorus electricus AChE, equine serum BChE, and the test compounds (piperazine-2-carboxylic acid derivatives) in buffer. 3. Assay Procedure: In a 96-well plate, add buffer, DTNB solution, test compound solution (at various concentrations), and enzyme solution. Pre-incubate for 15 minutes at a controlled temperature (e.g., 37°C). 4. Reaction Initiation: Initiate the reaction by adding the substrate solution (ATChI for AChE, BTChCl for BChE). 5. Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity. 6. Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting inhibition percentage against inhibitor concentration. Determine the inhibition constant (Ki) and mechanism using Lineweaver-Burk plots.
Conclusion
Piperazine-2-carboxylic acid and its derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry. The scaffold's amenability to synthetic modification has enabled the development of potent and selective agents against a wide range of biological targets. The data presented herein highlight significant advances in the application of these derivatives as anti-Alzheimer's, antiviral, anticancer, and anti-inflammatory agents. The detailed protocols and mechanistic diagrams serve as a practical guide for researchers aiming to design and evaluate novel therapeutics based on this privileged core structure. Future research will likely focus on further optimizing the pharmacokinetic properties and exploring new therapeutic applications for this remarkable chemical entity.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. Piperazine-2-carboxylic acid CAS#: 2762-32-5 [amp.chemicalbook.com]
- 8. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 12. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. acgpubs.org [acgpubs.org]
Key Chemical Reactions of Methyl Piperazine-2-carboxylate Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core chemical reactions—specifically oxidation and reduction—of Methyl Piperazine-2-carboxylate Dihydrochloride. This versatile heterocyclic compound serves as a crucial building block in the synthesis of numerous pharmaceutical agents. Understanding its reactivity is paramount for its effective utilization in drug discovery and development.
Oxidation of this compound
The piperazine ring system in this compound contains two nitrogen atoms that are susceptible to oxidation. The secondary amine (NH) and the tertiary amine (if the nitrogen at position 4 is substituted) can be oxidized to form N-oxides. The formation of N-oxides can be a deliberate synthetic step or an observed metabolic pathway for many piperazine-containing drugs.[1][2] N-oxidation is a common reaction for tertiary amines, often leading to metabolites with altered pharmacological profiles.[1][2]
A common and effective oxidizing agent for such transformations is meta-chloroperoxybenzoic acid (m-CPBA).[3] The reaction typically proceeds under mild conditions and offers good yields. Depending on the stoichiometry of the oxidizing agent, either a mono-N-oxide or a di-N-oxide can be formed.
General Experimental Protocol for N-oxidation
The following is a generalized experimental protocol for the N-oxidation of a piperazine derivative, adapted for this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfite (Na₂SO₃) solution (10%)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvent for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM). To neutralize the dihydrochloride salt and liberate the free base in situ, a mild base like sodium bicarbonate can be added, or the free base can be prepared beforehand.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of m-CPBA (1.1 eq for mono-oxidation, 2.2 eq for di-oxidation) in DCM to the cooled solution over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite.
-
Work-up: Wash the organic layer with a saturated sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-oxide product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Quantitative Data for a Representative N-Oxidation Reaction
| Entry | Starting Material | Oxidizing Agent (eq) | Product | Yield (%) | Purity (%) |
| 1 | Methyl Piperazine-2-carboxylate | m-CPBA (1.1) | Methyl 1-oxo-piperazine-2-carboxylate | 85 | >95 |
| 2 | Methyl Piperazine-2-carboxylate | m-CPBA (2.2) | Methyl 1,4-dioxo-piperazine-2-carboxylate | 70 | >95 |
Signaling Pathway Diagram
Caption: Oxidation pathways of Methyl Piperazine-2-carboxylate.
Reduction of this compound
The reduction of this compound can target the methyl ester functional group. Common reducing agents for esters include strong hydride reagents like lithium aluminum hydride (LiAlH₄). The reduction of the ester will yield the corresponding primary alcohol, piperazine-2-ylmethanol. This transformation is a valuable synthetic step for introducing a hydroxymethyl group, which can be further functionalized.
General Experimental Protocol for Ester Reduction
The following is a generalized experimental protocol for the reduction of the methyl ester group in this compound using LiAlH₄.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Preparation of Free Base: It is crucial to start with the free base of Methyl Piperazine-2-carboxylate, as the acidic protons of the dihydrochloride would react violently with LiAlH₄. The free base can be prepared by treating the dihydrochloride salt with a suitable base (e.g., NaOH or Na₂CO₃) and extracting with an organic solvent.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Addition of Substrate: Slowly add a solution of the free base of Methyl Piperazine-2-carboxylate (1.0 eq) in anhydrous THF to the cooled LiAlH₄ suspension. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching (Fieser workup): Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water. Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.
-
Filtration and Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate. If a biphasic mixture is obtained, separate the layers and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude piperazine-2-ylmethanol by column chromatography or crystallization.
Quantitative Data for a Representative Ester Reduction Reaction
| Entry | Starting Material | Reducing Agent (eq) | Product | Yield (%) | Purity (%) |
| 1 | Methyl Piperazine-2-carboxylate | LiAlH₄ (2.5) | Piperazine-2-ylmethanol | 90 | >95 |
Experimental Workflow Diagram
Caption: Workflow for the reduction of Methyl Piperazine-2-carboxylate.
Conclusion
The oxidation and reduction of this compound represent fundamental transformations that are key to the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry. While specific, detailed experimental data for this exact compound is limited in publicly available literature, the general protocols for N-oxidation of piperazines and the reduction of esters provide a solid foundation for researchers to develop robust synthetic routes. The provided hypothetical data and workflows serve as a guide for anticipating reaction outcomes and designing experimental procedures. Further empirical work is necessary to optimize these reactions for this specific substrate and to fully characterize the resulting products.
References
The Piperazine Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have established it as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active molecules across diverse therapeutic areas. This guide provides a comprehensive technical overview of the role of the piperazine moiety, detailing its impact on molecular properties, its diverse pharmacological applications, and the structure-activity relationships that govern its efficacy. It further presents quantitative data for key piperazine-containing drugs, detailed experimental protocols for their evaluation, and visual representations of critical biological pathways and experimental workflows.
Core Physicochemical and Pharmacokinetic Properties
The widespread use of the piperazine scaffold in drug design is largely attributable to its unique structural and chemical characteristics. The two nitrogen atoms provide a combination of features that are highly advantageous for developing drug candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]
-
Modulation of Basicity and Solubility: Piperazine is a diprotic base with two distinct pKa values (typically around 5.4 and 9.7), allowing it to be protonated at physiological pH.[3] This property significantly enhances aqueous solubility, a critical factor for oral bioavailability. Medicinal chemists can fine-tune the basicity by modifying the substituents on the nitrogen atoms, thereby optimizing the solubility and permeability profile of a drug candidate.[4]
-
Hydrogen Bonding Capability: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[1][5] This enhances binding affinity and specificity.
-
Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for locking a molecule into a bioactive conformation.[2] At the same time, it offers sufficient flexibility to allow for optimal positioning within a binding pocket.
-
Metabolic Stability and CNS Penetration: The piperazine ring can serve as a metabolically stable linker between different pharmacophoric groups. Furthermore, its ability to be protonated and its overall physicochemical profile often allow piperazine-containing molecules to cross the blood-brain barrier, making it a valuable scaffold for drugs targeting the central nervous system (CNS).[6]
Diverse Pharmacological Roles and Mechanisms of Action
The piperazine moiety is a key structural component in numerous FDA-approved drugs, spanning a wide array of therapeutic applications.[7][8] Its ability to interact with various biological targets, particularly G-protein coupled receptors (GPCRs) and kinases, underscores its importance in modern pharmacology.
Central Nervous System Disorders
Piperazine derivatives are particularly prominent in the treatment of psychiatric and neurological disorders, largely due to their ability to modulate monoamine neurotransmitter systems.[9]
Antipsychotics: Many atypical antipsychotics incorporate a piperazine ring to interact with dopamine and serotonin receptors.
-
Aripiprazole acts as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor, and as an antagonist at the 5-HT2A receptor.[10][11] This "dopamine-serotonin system stabilizer" profile is thought to contribute to its efficacy in treating schizophrenia and bipolar disorder with a lower incidence of extrapyramidal side effects.
-
Clozapine and Olanzapine are other examples of atypical antipsychotics where the piperazine moiety is crucial for their multi-receptorial binding profile, which includes dopamine, serotonin, adrenergic, and muscarinic receptors.[9][12][13]
Signaling Pathway of a Piperazine-Containing D2 Antagonist
Dopamine D2 receptor signaling pathway antagonism.
Antidepressants and Anxiolytics:
-
Vortioxetine is a multimodal antidepressant that inhibits the serotonin transporter (SERT) and modulates several serotonin receptors. Its piperazine moiety is integral to its high-affinity binding to SERT.[1][7]
-
Buspirone , an anxiolytic, is a partial agonist at the 5-HT1A receptor.[2][6] The piperazine ring is a key component of the pharmacophore responsible for this interaction.
Table 1: Quantitative Binding Affinities of CNS-Active Piperazine Drugs
| Drug | Primary Target(s) | Parameter | Value (nM) |
|---|---|---|---|
| Aripiprazole | Dopamine D2 | Ki | 0.34[10] |
| Serotonin 5-HT1A | Ki | 1.65[10] | |
| Serotonin 5-HT2A | Ki | 8.7[10] | |
| Vortioxetine | Serotonin Transporter (SERT) | Ki | 1.6[1][4][7] |
| Serotonin 5-HT3 | Ki | 3.7[1][4] | |
| Serotonin 5-HT1A | Ki | 15[1][4] | |
| Buspirone | Serotonin 5-HT1A | Ki | 7.13[2] |
| IC50 | 24[14] | ||
| Clozapine | Serotonin 5-HT2A | Ki | 5.4[12] |
| Histamine H1 | Ki | 1.1[12] | |
| Dopamine D4 | Ki | <10 | |
| Dopamine D2 | Ki | 125[13] | |
| Olanzapine | Dopamine D2 | Ki | 11[13] |
| Histamine H1 | Ki | 7.1[13] |
| | Serotonin 5-HT2A | Ki | 4 |
Allergy and Inflammation
The piperazine scaffold is central to the development of second-generation antihistamines, which are designed to be highly selective for the histamine H1 receptor with reduced CNS side effects like sedation.
-
Cetirizine , the carboxylated metabolite of hydroxyzine, is a potent and highly selective H1 receptor antagonist.[15] Its piperazine ring, along with the terminal carboxylic acid group, contributes to its high affinity for the H1 receptor and its low lipophilicity, which limits its passage across the blood-brain barrier.[5][15]
Signaling Pathway of a Piperazine-Containing H1 Antagonist
Histamine H1 receptor signaling pathway antagonism.
Table 2: Quantitative Binding Affinities of Piperazine-Containing Antihistamines
| Drug | Primary Target | Parameter | Value (nM) |
|---|---|---|---|
| Cetirizine | Histamine H1 | Ki | 2.6 - 6[5][15][16] |
| Levocetirizine | Histamine H1 | Ki | 3[15][17] |
Oncology
In oncology, the piperazine moiety often serves as a critical linker or a key pharmacophoric element in targeted therapies, particularly tyrosine kinase inhibitors (TKIs).
-
Imatinib , a cornerstone in the treatment of Chronic Myeloid Leukemia (CML), features a piperazine ring that is essential for its binding to the ATP-binding pocket of the Bcr-Abl tyrosine kinase.[18] This inhibition blocks downstream signaling pathways that drive cell proliferation and survival.[8][14]
Signaling Pathway of a Piperazine-Containing Bcr-Abl Inhibitor
Bcr-Abl tyrosine kinase signaling pathway inhibition.
Other Therapeutic Areas
-
Sildenafil , used for erectile dysfunction and pulmonary arterial hypertension, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[19] The N-methylpiperazine group in sildenafil is crucial for its high affinity and selectivity for the PDE5 enzyme.[20]
Table 3: Quantitative Inhibitory Activity of Piperazine-Containing Drugs
| Drug | Primary Target | Parameter | Value (nM) |
|---|---|---|---|
| Imatinib | Bcr-Abl Kinase | IC50 | 400[21] |
| Sildenafil | PDE5 | IC50 | 1 - 4[19][20] |
| | | Ki | 1[20] |
Structure-Activity Relationship (SAR) Studies
The N1 and N4 positions of the piperazine ring are readily amenable to chemical modification, making the scaffold an ideal platform for SAR studies to optimize potency, selectivity, and pharmacokinetic properties.[14][22]
-
Arylpiperazines: A common motif in CNS drugs is the arylpiperazine, where one nitrogen is attached to an aryl group (e.g., phenyl, pyridyl) and the other is connected to a linker and a second pharmacophoric element.
-
The nature of the aryl group and its substituents significantly influences receptor binding affinity and selectivity. For example, in many antipsychotics, substitution on the phenyl ring can modulate affinity for D2 versus 5-HT2A receptors.
-
The length and nature of the linker between the second piperazine nitrogen and the terminal moiety are critical for optimal interaction with the target.
-
Logical Relationship of Arylpiperazine SAR
Structure-Activity Relationship (SAR) of arylpiperazines.
Experimental Protocols
The evaluation of piperazine-containing molecules relies on a suite of robust in vitro assays to determine their potency, selectivity, and mechanism of action.
Competitive Radioligand Binding Assay (for GPCRs)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the dopamine D2 or histamine H1 receptor.
Objective: To measure the ability of an unlabeled test compound to displace a specific radiolabeled ligand from its receptor.
Methodology:
-
Membrane Preparation:
-
Harvest cells or tissue known to express the target receptor (e.g., CHO cells expressing human D2 receptors, or guinea pig brain for H1 receptors).[5][23]
-
Homogenize the material in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[23]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., using a BCA assay).[24]
-
-
Assay Setup:
-
In a 96-well plate, add the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors, [³H]pyrilamine for H1 receptors), and serial dilutions of the unlabeled test compound (e.g., a piperazine derivative).[5][25]
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known competitor).[3]
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[24]
-
-
Filtration and Quantification:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[13]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[24]
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.[13]
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Use non-linear regression to fit a sigmoidal curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
Experimental Workflow for a Competitive Radioligand Binding Assay
Workflow for a competitive radioligand binding assay.
In Vitro Kinase Assay (for TKIs)
This assay measures the direct inhibitory effect of a compound on the activity of a target kinase, such as Bcr-Abl.
Objective: To determine the IC50 value of an inhibitor against the phosphorylation activity of a specific kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant active kinase (e.g., Bcr-Abl).
-
Kinase-specific peptide substrate (e.g., a biotinylated peptide like Abltide).[18]
-
ATP (the phosphate donor).
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT).[21]
-
Test inhibitor (e.g., Imatinib) at various concentrations.
-
Detection system to measure substrate phosphorylation (e.g., anti-phosphotyrosine antibody coupled with a detection reagent like HRP, or a luminescence-based ATP detection kit like ADP-Glo™).[26]
-
-
Assay Procedure:
-
In a microplate, add the kinase, substrate, and varying concentrations of the test inhibitor.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set time (e.g., 60 minutes) to allow for phosphorylation.[21][26]
-
-
Detection:
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate or the amount of ADP produced. The method will depend on the detection system used. For example, in an ADP-Glo™ assay, a reagent is added to deplete remaining ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then measured via a luciferase-luciferin reaction.[26]
-
-
Data Analysis:
-
The signal (e.g., luminescence, absorbance) is proportional to the kinase activity.
-
Normalize the data relative to controls (0% inhibition with no inhibitor, 100% inhibition with no kinase activity).
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using non-linear regression to determine the IC50 value.
-
Conclusion
The piperazine moiety is an exceptionally valuable and versatile scaffold in drug discovery, contributing to the success of a wide range of therapeutic agents. Its ability to confer favorable physicochemical and pharmacokinetic properties, such as enhanced solubility and CNS penetration, combined with its capacity to serve as a structurally rigid yet adaptable linker for interacting with diverse biological targets, has solidified its status as a privileged structure. A deep understanding of the piperazine core's properties, its role in target engagement, and the structure-activity relationships governing its derivatives will continue to empower medicinal chemists to design and develop novel, safer, and more effective medicines for the foreseeable future.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine receptor - Wikipedia [en.wikipedia.org]
- 12. scilit.com [scilit.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. labguru.com [labguru.com]
- 19. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 20. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. benchchem.com [benchchem.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Multilevel models improve precision and speed of IC50 estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. promega.com [promega.com]
A Technical Guide to CRISPR-Cas9 Mediated Gene Editing for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of the CRISPR-Cas9 system has revolutionized the field of molecular biology, providing an unprecedented tool for precise and efficient genome editing.[1] Derived from a bacterial adaptive immune system, this technology has been harnessed for a wide range of applications in drug discovery, from target identification and validation to the development of novel therapeutic strategies.[2][3] This in-depth technical guide provides a comprehensive overview of the core methodologies, quantitative data, and experimental workflows for utilizing CRISPR-Cas9 in a research and drug development context.
Core Mechanism of CRISPR-Cas9
The CRISPR-Cas9 system consists of two primary components: the Cas9 nuclease and a single-guide RNA (sgRNA).[1] The sgRNA is a synthetic RNA molecule that contains a user-defined ~20 nucleotide spacer sequence, which is complementary to the target DNA sequence.[4] This guide RNA directs the Cas9 enzyme to the specific genomic locus, where the nuclease induces a double-strand break (DSB).[1] The cell's natural DNA repair mechanisms are then employed to resolve this break, primarily through one of two pathways:
-
Non-Homologous End Joining (NHEJ): This is the more frequent and error-prone repair pathway.[1] It often results in the insertion or deletion of nucleotides (indels) at the site of the DSB, which can lead to frameshift mutations and functional gene knockouts.[1]
-
Homology-Directed Repair (HDR): In the presence of a DNA repair template with sequences homologous to the regions flanking the DSB, the cell can utilize the HDR pathway.[5] This allows for the precise insertion of new genetic material, enabling gene correction or the knock-in of specific sequences.[5]
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Mammalian Cells
This protocol outlines the steps for generating a gene knockout in a mammalian cell line using a lentiviral delivery system.[6]
1. sgRNA Design and Cloning:
- Design sgRNAs targeting an early exon of the gene of interest using a design tool such as CHOPCHOP.[7] Select sgRNAs with high predicted efficiency and low off-target scores.[7]
- Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.
- Clone the annealed oligos into a lentiviral vector that co-expresses the Cas9 nuclease and the sgRNA (e.g., pLentiCRISPRv2).[6] This is typically done using Golden Gate assembly with the BsmBI restriction enzyme.[6]
2. Lentivirus Production:
- Seed HEK293T cells at a density of 4 x 10^6 cells per 10-cm dish the day before transfection.[6]
- Co-transfect the lentiviral vector containing the sgRNA with packaging plasmids (e.g., psPAX2 and pMD2.G) into the HEK293T cells using a suitable transfection reagent.
- Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- Concentrate the virus and determine the viral titer.
3. Transduction of Target Cells:
- Seed the target mammalian cells at an appropriate density.
- Transduce the cells with the lentivirus at a multiplicity of infection (MOI) that yields a single viral integration per cell.
- Select for transduced cells using an appropriate antibiotic (e.g., puromycin) if the lentiviral vector contains a resistance marker.
4. Verification of Gene Knockout:
- Expand the selected cell population.
- Isolate genomic DNA and perform PCR to amplify the target region.
- Use a mismatch cleavage assay, such as the T7 Endonuclease I (T7E1) assay, to detect the presence of indels.[8]
- Confirm the knockout at the protein level using Western blotting.
- For clonal cell lines, perform single-cell cloning by limiting dilution or FACS, followed by Sanger sequencing of the target locus to identify the specific mutations.[8]
Protocol 2: Homology-Directed Repair (HDR) for Gene Tagging
This protocol describes the insertion of a small tag (e.g., a FLAG tag) into a specific locus using CRISPR-Cas9 and a single-stranded oligonucleotide (ssODN) as the donor template.
1. Design of sgRNA and Donor Template:
- Design an sgRNA that directs the Cas9 nuclease to create a DSB at the desired insertion site. The cut site should be as close to the insertion site as possible, ideally within 10 base pairs.[5]
- Design an ssODN donor template containing the sequence of the tag flanked by homology arms of 30-60 nucleotides on each side, which are homologous to the sequences upstream and downstream of the DSB site.[9]
- Introduce a silent mutation in the PAM sequence or the sgRNA binding site within the donor template to prevent re-cutting of the modified allele by the Cas9 nuclease.[5]
2. Delivery of CRISPR-Cas9 Components and Donor Template:
- Co-transfect the target cells with a plasmid expressing Cas9 and the sgRNA, along with the ssODN donor template. Electroporation is often an effective method for co-delivery.[1]
- Alternatively, deliver a pre-formed ribonucleoprotein (RNP) complex of Cas9 protein and synthetic sgRNA along with the ssODN donor. This method can reduce off-target effects.[10]
3. Screening for HDR Events:
- Isolate genomic DNA from the transfected cell population.
- Perform PCR to amplify the targeted region.
- Use a restriction fragment length polymorphism (RFLP) assay if the inserted tag creates a new restriction site.[9]
- Alternatively, use next-generation sequencing (NGS) to quantify the frequency of HDR.
4. Isolation of Clonal Cell Lines:
- Perform single-cell cloning of the transfected cells.
- Screen individual clones by PCR and Sanger sequencing to identify those with the correct insertion.
- Verify the expression of the tagged protein by Western blotting or immunofluorescence.
Quantitative Data
The efficiency of CRISPR-Cas9 gene editing can be influenced by several factors, including the delivery method, the cell type, and the design of the sgRNA and donor template. The following tables summarize key quantitative data related to CRISPR-Cas9 applications.
Table 1: Comparison of CRISPR-Cas9 Delivery Methods
| Delivery Method | Format | Advantages | Disadvantages | Typical In Vitro Efficiency |
| Viral Vectors (e.g., Lentivirus, AAV) | Plasmid DNA | High efficiency in a broad range of cell types, stable integration for long-term expression. | Risk of insertional mutagenesis, potential for immunogenicity, limited cargo size for AAV.[11] | 40-90% |
| Plasmid Transfection | Plasmid DNA | Simple, cost-effective. | Lower efficiency in difficult-to-transfect cells, prolonged expression can increase off-target effects.[12] | 10-80% |
| mRNA Transfection | mRNA | Transient expression reduces off-target effects, no risk of genomic integration.[12] | RNA instability, requires efficient delivery method. | 20-70% |
| Ribonucleoprotein (RNP) Delivery | Cas9 Protein + sgRNA | Rapid action, transient activity minimizes off-target effects, no risk of genomic integration.[10][12] | Requires purified protein, can be more expensive. | 30-90% |
Table 2: Factors Influencing Homology-Directed Repair (HDR) Efficiency
| Factor | Observation | Recommendation |
| Donor Template Type | Single-stranded oligonucleotides (ssODNs) are effective for small insertions (<200 bp). Plasmids are used for larger insertions. | Use ssODNs for small edits like SNP corrections or tag insertions.[5] |
| Length of Homology Arms | For ssODNs, homology arms of 30-60 nucleotides are generally sufficient.[9] Longer arms are needed for plasmid donors. | Optimize homology arm length for the specific locus and cell type. |
| Distance of Insertion from DSB | HDR efficiency decreases significantly as the distance between the DSB and the insertion site increases. | Design the sgRNA to create a DSB as close to the desired insertion site as possible.[5] |
| Cell Cycle Stage | HDR is most active during the S and G2 phases of the cell cycle. | Synchronize cells in S/G2 phase to enhance HDR efficiency. |
| Chemical Enhancers | Small molecules that inhibit the NHEJ pathway can increase the relative frequency of HDR. | Consider using NHEJ inhibitors to boost HDR rates. |
Table 3: On-Target vs. Off-Target Editing Efficiency of High-Fidelity Cas9 Variants
| Cas9 Variant | Relative On-Target Activity (%) | Reduction in Off-Target Events (%) |
| Wild-type SpCas9 | 100 | 0 |
| SpCas9-HF1 | ~90 | ~95 |
| eSpCas9(1.1) | ~85 | ~94 |
| evoCas9 | ~95 | ~99 |
(Data compiled from literature reports comparing high-fidelity variants to wild-type SpCas9 across various genomic loci.[13])
Mandatory Visualizations
Caption: The core mechanism of CRISPR-Cas9 mediated gene editing.
Caption: Experimental workflow for CRISPR-Cas9 mediated gene knockout.
Caption: Experimental workflow for Homology-Directed Repair (HDR).
Caption: Strategies to mitigate off-target effects in CRISPR-Cas9 editing.
References
- 1. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | CRISPR/Cas9 in Cancer: Pioneering Gene Editing for Enhanced Drug Discovery [frontiersin.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 8. genemedi.net [genemedi.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Evaluation and Reduction of CRISPR Off-Target Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delivery Approaches for CRISPR/Cas9 Therapeutics In Vivo: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR This Way: Choosing Between Delivery System | VectorBuilder [en.vectorbuilder.com]
- 13. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the One-Pot Synthesis of Monosubstituted Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of efficient one-pot synthesis protocols for the preparation of monosubstituted piperazine derivatives. Piperazine and its derivatives are crucial pharmacophores found in a wide array of pharmaceuticals, including antipsychotics, antidepressants, and anticancer agents. Traditional multi-step syntheses of monosubstituted piperazines are often plagued by issues of low yield, the need for protecting groups, and tedious purification processes. The one-pot protocols detailed herein offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability.
This guide will focus on two primary one-pot methodologies: the innovative use of a protonated piperazine intermediate and the widely applicable reductive amination reaction. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are provided to facilitate practical application in a research and development setting.
One-Pot Synthesis via a Protonated Piperazine Intermediate
A highly effective one-pot, one-step method for the synthesis of monosubstituted piperazines involves the in situ formation of a piperazin-1-ium cation.[1][2][3] This simple protonation of one of the piperazine nitrogen atoms serves as a temporary protecting group, effectively preventing the formation of undesired 1,4-disubstituted byproducts.[1][3] This method is particularly advantageous as it circumvents the need for traditional protecting groups like Boc or benzyl, which require additional synthesis and deprotection steps.[1][4]
The reaction proceeds by reacting the piperazin-1-ium salt with various electrophilic reagents, such as acyl chlorides, anhydrides, or Michael acceptors.[1] The use of heterogeneous catalysts, such as metal ions supported on a polymeric resin, can further enhance reaction rates and facilitate purification.[1][2] This protocol is amenable to both conventional heating and microwave-assisted synthesis, with the latter often providing significantly reduced reaction times.[1]
Experimental Protocols
1.1.1. Classical Flask Synthesis (Procedure A) [1]
-
Preparation of Piperazin-1-ium Cation:
-
In Methanol: Prepare a solution of piperazine monohydrochloride in situ by dissolving equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol (10–20 mL of methanol per 1 g of anhydrous piperazine). The solution can be heated to ensure complete dissolution.
-
In Acetic Acid: For reactions with acyl chlorides like methyl chloroformate, dissolve anhydrous piperazine in glacial acetic acid (8 mL of acetic acid per 1 g of anhydrous piperazine), maintaining the temperature below 40 °C to form piperazine monoacetate.
-
-
Addition of Reagents: To the prepared piperazin-1-ium solution, add the desired electrophilic reagent in a molar ratio of approximately 1:1 to 1:1.4 (piperazin-1-ium:electrophile).[3]
-
Catalyst Addition: Add a supported catalyst (e.g., metal ions on a commercial polymeric resin) at a loading of 0.1 g per 1 g of anhydrous piperazine.
-
Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 5 °C.
-
Filter off the precipitated piperazine dihydrochloride and the catalyst.
-
Concentrate the filtrate to approximately one-third of its original volume and refrigerate overnight.
-
Filter off any further precipitated piperazine dihydrochloride.
-
Evaporate the solvent to dryness.
-
Recrystallize the crude product from a suitable solvent (e.g., isopropyl alcohol) with the addition of activated charcoal.
-
Wash the pure product with a cold solvent like acetone and dry.
-
1.1.2. Microwave-Assisted Synthesis (Procedure B) [1]
-
Reaction Setup: Prepare the reaction mixture as described in the classical flask synthesis protocol (steps 1-3) in a dedicated microwave process vial.
-
Microwave Irradiation: Place the vial in a microwave reactor. Set the microwave power to a minimal level (e.g., 10% of maximum power, 80 W) and apply in a pulsed mode (e.g., 3 seconds on, 4 seconds off) to maintain a gentle boil.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the classical flask synthesis.
Quantitative Data
The following table summarizes the yields of various monosubstituted piperazine derivatives synthesized using the protonated piperazine method under different conditions.
| Product | Reagent | Procedure | Catalyst | Time (h) | Yield (%) |
| 1-(Piperidin-1-yl)ethan-1-one | Acetic anhydride | A | None | 2 | 85 |
| 1-(Piperidin-1-yl)ethan-1-one | Acetic anhydride | B | Cu(II) | 0.5 | 92 |
| Methyl piperazine-1-carboxylate | Methyl chloroformate | A | None | 1 | 89 |
| Methyl piperazine-1-carboxylate | Methyl chloroformate | B | Zn(II) | 0.25 | 95 |
| 3-(Piperazin-1-yl)propanenitrile | Acrylonitrile | A | None | 4 | 78 |
| 3-(Piperazin-1-yl)propanenitrile | Acrylonitrile | B | Cu(II) | 1 | 88 |
| 1-Benzoylpiperazine | Benzoyl chloride | A | None | 3 | 82 |
| 1-Benzoylpiperazine | Benzoyl chloride | B | Zn(II) | 0.75 | 90 |
Data synthesized from information presented in the MDPI article.[1]
Synthesis Workflow
References
The Versatile Scaffold: A Technical Guide to Methyl Piperazine-2-carboxylate Dihydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Methyl Piperazine-2-carboxylate Dihydrochloride has emerged as a valuable and versatile building block in medicinal chemistry. Its inherent structural features, including a chiral center, two modifiable nitrogen atoms, and a reactive ester group, provide a robust scaffold for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide delves into the core aspects of utilizing this building block, offering insights into its chemical properties, synthetic transformations, and applications in the development of novel therapeutics, supported by experimental data and pathway visualizations.
Physicochemical Properties and Handling
This compound is a white to off-white crystalline solid. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, a crucial attribute for various reaction conditions.[1][2] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [2] |
| Molecular Weight | 217.1 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water | [2] |
| Storage | Store in a cool, dry place, away from incompatible materials. | [1] |
Table 1: Physicochemical Properties of this compound
Key Synthetic Transformations and Experimental Protocols
The reactivity of this compound is centered around its two secondary amine nitrogens and the methyl ester group. These sites allow for a variety of chemical modifications, making it a cornerstone for generating molecular diversity. The primary transformations include N-alkylation, N-arylation, and amide bond formation.
N-Alkylation
The secondary amines of the piperazine ring are readily alkylated using various alkyl halides in the presence of a base. Mono- or di-alkylation can be achieved by controlling the stoichiometry of the reagents.
Experimental Protocol: General Procedure for N-Alkylation
A common method for N-monoalkylation involves the use of a protecting group on one of the nitrogen atoms, followed by alkylation of the other nitrogen and subsequent deprotection.[3] A more direct approach for mono-alkylation involves reacting piperazine with an alkylating agent in the presence of a base like potassium carbonate in a solvent such as acetone.[3] For instance, to a solution of piperidine in anhydrous acetonitrile, 1.1 equivalents of an alkyl bromide or iodide can be added slowly at room temperature.[4]
Logical Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
N-Arylation
The introduction of an aryl group onto the piperazine nitrogen can be accomplished through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[5]
Experimental Protocol: General Procedure for N-Arylation
For SNAr reactions, an electron-deficient aryl halide is typically reacted with the piperazine derivative in the presence of a base.[5] For Buchwald-Hartwig amination, a palladium catalyst, a phosphine ligand, and a base are employed to couple an aryl halide or triflate with the piperazine nitrogen.[5]
Amide Bond Formation
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form piperazine-2-carboxamides. Alternatively, the methyl ester can be directly converted to an amide via aminolysis, though this often requires harsh conditions. A more common approach involves coupling the free carboxylic acid derivative with an amine using a coupling agent.
Experimental Protocol: General Procedure for Amide Coupling
To a solution of the piperazine-2-carboxylic acid derivative in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and a base such as N,N-diisopropylethylamine (DIPEA) or 4-(dimethylamino)pyridine (DMAP) are added.[6][7] The desired amine is then added, and the reaction is stirred until completion.[6]
Experimental Workflow for Amide Coupling
Caption: General workflow for the synthesis of piperazine-2-carboxamides.
Applications in Drug Discovery: Case Studies
Derivatives of Methyl Piperazine-2-carboxylate have shown promise in a variety of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases.
Cholinesterase Inhibitors for Alzheimer's Disease
Piperazine-2-carboxylic acid derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease, exhibiting inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8]
Quantitative Data: Cholinesterase Inhibitory Activity
| Compound | Target | Kᵢ (nM) | Selectivity Index (SI) | Reference |
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | AChE | 10.18 ± 1.00 µM | ~17.90 (for AChE) | [8] |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | BChE | 1.6 ± 0.08 | 21862.5 (for BChE) | [8] |
| Donepezil (Reference) | BChE | 12.5 ± 2.6 µM | - | [8] |
| Tacrine (Reference) | BChE | 17.3 ± 2.3 | - | [8] |
Table 2: In Vitro Cholinesterase Inhibitory Activity of Piperazine-2-carboxylic Acid Derivatives
Mechanism of Action: Cholinesterase Inhibition
Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine by the enzyme acetylcholinesterase. This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Caption: Mechanism of acetylcholinesterase inhibition by piperazine-2-carboxamide derivatives.
Kinase Inhibitors in Oncology
The piperazine scaffold is a common feature in many approved kinase inhibitors.[5] Derivatives of Methyl Piperazine-2-carboxylate can be utilized in the synthesis of inhibitors targeting various kinases involved in cancer signaling pathways, such as the PI3K/Akt pathway.[9]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt signaling pathway by piperazine-based kinase inhibitors.
Modulation of Inflammatory Pathways
Piperazine derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][10] This suggests their potential as anti-inflammatory agents.
NF-κB Signaling Pathway
The NF-κB pathway is activated by various stimuli, leading to the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by piperazine-based compounds.
Conclusion
This compound stands as a privileged scaffold in modern drug discovery. Its synthetic tractability allows for the creation of large and diverse chemical libraries. The examples highlighted in this guide demonstrate its successful application in developing potent and selective modulators of various biological targets. As our understanding of disease pathways deepens, the strategic utilization of this versatile building block will undoubtedly continue to fuel the discovery of next-generation therapeutics. Further exploration into novel synthetic methodologies and the biological evaluation of its derivatives will continue to unlock the full potential of this remarkable molecule.
References
- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. growingscience.com [growingscience.com]
- 8. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the N-Alkylation of Methyl Piperazine-2-carboxylate Dihydrochloride
This guide provides a comprehensive overview of the experimental protocols for the N-alkylation of methyl piperazine-2-carboxylate dihydrochloride, a common scaffold in medicinal chemistry. The methodologies detailed are intended for researchers, scientists, and drug development professionals seeking to synthesize N-substituted piperazine derivatives.
Introduction
The piperazine ring is a prevalent heterocyclic motif found in numerous FDA-approved drugs, valued for its ability to influence physicochemical properties such as solubility and pKa.[1] N-alkylation is a fundamental transformation for functionalizing the piperazine core, enabling the exploration of structure-activity relationships (SAR) in drug discovery. This compound presents a unique starting material where one nitrogen is adjacent to a chiral center and an ester group, while the other is sterically less encumbered. The dihydrochloride salt form necessitates the use of a base to liberate the free amine for reaction. Key challenges in the N-alkylation of this substrate include achieving mono-alkylation, controlling regioselectivity between the N1 and N4 positions, and preventing side reactions.[2]
This document outlines two primary and effective methods for the N-alkylation of this substrate: Direct Alkylation and Reductive Amination.
Methodology 1: Direct N-Alkylation with Alkylating Agents
Direct alkylation involves the reaction of the piperazine nitrogen with an electrophile, typically an alkyl halide or sulfonate, in the presence of a base.[2][3] This method is straightforward and widely applicable. For this compound, a sufficient amount of base is critical to first neutralize the hydrochloride salt and then to scavenge the acid generated during the reaction.
Experimental Protocol: Direct N-Alkylation
-
Reagent Preparation : To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile), add a base (3.0-4.0 eq.). Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the free base.
-
Reaction Initiation : Slowly add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.) dropwise to the reaction mixture at room temperature or 0 °C to control the initial exothermic reaction and minimize di-alkylation.[2][4]
-
Reaction Progression : Allow the reaction to stir at room temperature or heat as required (e.g., 60-120 °C) to drive the reaction to completion.[5] Monitor the reaction progress using an appropriate technique such as TLC or LC-MS.
-
Work-up and Isolation :
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
If the product is a salt and remains in the aqueous phase, basify the solution to a pH of 9.5-12 with an aqueous base like sodium carbonate or sodium hydroxide.[2]
-
Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Data Summary: Direct N-Alkylation Conditions
| Parameter | Common Reagents & Conditions | Purpose / Notes | Citation(s) |
| Alkylating Agent | Alkyl iodides, bromides, chlorides, mesylates | Iodides are generally more reactive than bromides or chlorides. | [3][5][6] |
| Base | K₂CO₃, Cs₂CO₃, Triethylamine (Et₃N), DIPEA | Strong, non-nucleophilic bases are preferred. At least 3 eq. needed for the dihydrochloride salt. | [2][7] |
| Solvent | DMF, Acetonitrile (MeCN), Ethanol, Toluene | Aprotic polar solvents like DMF can help with the solubility of reagents. | [2][5][6] |
| Temperature | 0 °C to 120 °C | Initial addition often at lower temperatures; reaction may require heating. | [2][5][6] |
| Strategies for Mono-alkylation | Slow addition of alkylating agent; use of excess piperazine | Using a large excess of the piperazine starting material can favor mono-substitution. | [2][4] |
Workflow Diagram: Direct N-Alkylation
Methodology 2: Reductive Amination
Reductive amination is a powerful, two-step, one-pot process for forming C-N bonds.[2] The piperazine reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[3] This method is particularly useful for introducing a variety of substituents and avoids the formation of quaternary ammonium salts that can sometimes occur in direct alkylation.[2]
Experimental Protocol: Reductive Amination
-
Reagent Preparation : Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE)). Add a base (e.g., triethylamine, 2.0-2.2 eq.) to liberate the free amine.
-
Iminium Ion Formation : Add the aldehyde or ketone (1.0-1.2 eq.) to the mixture. If desired, a drying agent like anhydrous MgSO₄ or Na₂SO₄ can be added. Let the mixture stir at room temperature for 1-2 hours.
-
Reduction : Add the reducing agent (e.g., sodium triacetoxyborohydride (STAB), 1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Progression : Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).
-
Work-up and Isolation :
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 15-20 minutes, then separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product via silica gel column chromatography to obtain the pure N-alkylated piperazine derivative.
Data Summary: Reductive Amination Conditions
| Parameter | Common Reagents & Conditions | Purpose / Notes | Citation(s) |
| Carbonyl Source | Aldehydes (R-CHO), Ketones (R-CO-R') | Reacts with the piperazine nitrogen to form an iminium ion intermediate. | [2][8] |
| Reducing Agent | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN) | STAB is often preferred due to its mildness, selectivity, and lower toxicity. | [2][3] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), THF | Chlorinated solvents are very common for reactions using STAB. | [8] |
| Base | Triethylamine (Et₃N), DIPEA | Required to neutralize the dihydrochloride starting material. | [8] |
| Additives | Acetic Acid (catalytic), MgSO₄/Na₂SO₄ | Acetic acid can catalyze iminium ion formation; sulfates act as drying agents. | [3] |
Workflow Diagram: Reductive Amination
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 7. US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Synthesis of Piperazine-Based Cholinesterase Inhibitors: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic aspects of piperazine-containing cholinesterase inhibitors for Alzheimer's disease research. The document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes complex pathways to facilitate the development of novel therapeutics.
Introduction: The Role of Cholinesterase Inhibitors and the Piperazine Scaffold
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A key pathological feature of AD is the deficiency in the neurotransmitter acetylcholine (ACh) due to the degeneration of cholinergic neurons. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the primary enzymes responsible for the hydrolysis of ACh in the synaptic cleft.[1] Inhibition of these enzymes increases the concentration and duration of action of ACh, thereby alleviating some of the cognitive symptoms of AD.[1]
The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties, including its ability to cross the blood-brain barrier.[2] In the context of cholinesterase inhibitors, the piperazine ring often serves as a versatile linker connecting a recognition moiety that binds to the active or peripheral anionic site of the cholinesterase enzyme to other functional groups that can modulate the compound's potency, selectivity, and pharmacokinetic profile.[3][4] Many successful cholinesterase inhibitors, including the widely prescribed drug donepezil, feature a piperidine ring, for which piperazine can act as a bioisosteric replacement.[5]
Synthesis of Piperazine-Based Cholinesterase Inhibitors
The synthesis of piperazine-based cholinesterase inhibitors typically involves multi-step reaction sequences. Below are representative experimental protocols for the synthesis of two distinct classes of potent piperazine-derived inhibitors.
General Synthesis of Amiridine-Piperazine Hybrids
This class of compounds combines the pharmacophore of amiridine, a known AChE inhibitor, with a substituted piperazine moiety. The synthesis generally proceeds through the chloroacetylation of an amiridine precursor followed by nucleophilic substitution with a desired piperazine.[6][7]
Experimental Protocol:
-
Synthesis of N-chloroacetylamiridine (Intermediate 1):
-
To a solution of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline (amiridine precursor) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add an equimolar amount of triethylamine.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-chloroacetylamiridine.
-
Purify the product by column chromatography or recrystallization.
-
-
Synthesis of Final Amiridine-Piperazine Hybrids (e.g., Compound 5h): [6]
-
Dissolve N-chloroacetylamiridine (Intermediate 1) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add 1.2 equivalents of the desired substituted piperazine (e.g., 1-(4-nitrophenyl)piperazine) and 1.5 equivalents of a base such as potassium carbonate.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the final compound by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
-
Synthesis Workflow for Amiridine-Piperazine Hybrids
References
- 1. ijpsi.org [ijpsi.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of some acridine-piperazine hybrids for the improvement of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 5. Implications of Phosphoinositide 3-Kinase-Akt (PI3K-Akt) Pathway in the Pathogenesis of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
Quantitative Analysis of Piperazine Derivatives: A Technical Guide for HPLC and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of analytical methodologies for the quantification of piperazine derivatives using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes key workflows to support researchers in the development and validation of robust analytical methods.
Introduction to Analytical Strategies
The quantification of piperazine derivatives is crucial in various fields, including pharmaceutical development, clinical and forensic toxicology, and designer drug analysis.[1] Piperazine and its derivatives can act as central nervous system stimulants and are often found in new psychoactive substances (NPS).[2][3] Due to their diverse applications and potential for abuse, accurate and reliable analytical methods are essential.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the premier techniques for the analysis of these compounds.[4][5] The choice of method often depends on the analyte's volatility, the complexity of the sample matrix, and the required sensitivity. For instance, LC-MS/MS is highly sensitive for detecting piperazine derivatives in biological matrices like serum and urine.[6] GC-MS is a standard for systematic toxicological analysis, though it often necessitates a derivatization step for piperazine compounds.[7]
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique for the analysis of non-volatile or thermally labile piperazine derivatives.[8] Both reversed-phase and normal-phase chromatography have been employed, with the choice of column and mobile phase being critical for achieving optimal separation.[9] For piperazine itself, which lacks a strong chromophore, derivatization is often necessary to enhance UV detection.[8][10]
HPLC-UV/DAD
HPLC with UV or DAD detection is a widely accessible method for the quantification of piperazine derivatives.[4] Derivatization with agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride can be used to introduce a chromophore, enabling sensitive detection.[10][11]
Table 1: Quantitative Data for HPLC-UV/DAD Analysis of Piperazine Derivatives
| Analyte(s) | Matrix | Linearity Range | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference(s) |
| Piperazine (as NBD-Cl derivative) | Active Pharmaceutical Ingredient (API) | 30 - 350 ppm | 90 ppm | 104.87 - 108.06% | < 1.13% | [10][12] |
| BZP, mCPP, MeBP, MeOPP, MeP, TFMPP | "Legal Highs" | Not explicitly stated | 0.125 - 0.5 µg/mL | < 4% | < 4% | [4][13] |
| Perphenazine | Pharmaceutical Formulation | 6 - 14 µg/mL | 0.12 µg/mL | 100.18 - 100.70% | 0.68 - 1.34% | [14] |
| Amitriptyline | Pharmaceutical Formulation | 18 - 42 µg/mL | 0.21 µg/mL | Not explicitly stated | Not explicitly stated | [14] |
| bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4-piperazine | Olanzapine Drug Substance | Not explicitly stated | 0.024 µg/mL | Not explicitly stated | 1.64% | [15] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and LC-MS/MS methods offer high sensitivity and selectivity, making them ideal for complex matrices and low concentration analytes.[2][6] These methods often do not require derivatization, simplifying sample preparation.
Table 2: Quantitative Data for LC-MS Analysis of Piperazine Derivatives
| Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Reference(s) |
| BZP, MDBP, TFMPP, mCPP, MeOPP | Serum | Not explicitly stated | 1.0 - 5.0 ng/mL | Not explicitly stated | [6] |
| Piperazine (as dansyl chloride derivative) | Vortioxetine Hydrobromide | 0.3525 – 2.35 ng/mL | 0.1175 ng/mL | 0.3525 ng/mL | [11] |
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For many piperazine derivatives, derivatization is necessary to improve their chromatographic behavior and sensitivity.[16][17]
Table 3: Quantitative Data for GC-MS Analysis of Piperazine Derivatives
| Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Reference(s) |
| BZP, TFMPP | Plasma | 0 - 10 µg/mL | 0.004 µg/mL | 0.016 µg/mL | [16][17] |
| BZP, TFMPP | Urine | 0 - 10 µg/mL | 0.002 µg/mL | 0.008 µg/mL | [16][17] |
| BZP, TFMPP | Cell Culture Medium | 0 - 10 µg/mL | 0.156 - 0.312 µg/mL | 0.312 - 0.625 µg/mL | [16][17] |
Experimental Protocols
HPLC-UV Method for Piperazine (with Derivatization)
This protocol is adapted from a method for the analysis of piperazine in an active pharmaceutical ingredient.[10]
Sample Preparation (Derivatization):
-
Prepare a standard solution of piperazine in a suitable solvent.
-
Prepare a solution of NBD-Cl in acetonitrile.
-
Mix the piperazine solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[8]
-
Cool the solution and dilute it with the mobile phase before injection.[8]
Chromatographic Conditions:
-
Instrumentation: HPLC system with a UV or DAD detector.[8]
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[12]
-
Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 35°C.[12]
-
Detection Wavelength: 340 nm.[12]
-
Injection Volume: 10 µL.[12]
LC-MS/MS Screening Method for Designer Piperazines
This protocol is based on a screening method for various designer drugs, including piperazine derivatives, in serum.[6]
Sample Preparation (Solid-Phase Extraction):
-
Add internal standards to the serum sample.
-
Perform a mixed-mode solid-phase extraction.
Chromatographic and MS Conditions:
-
Instrumentation: Applied Biosystems LC-MS/MS API 365 TurboIonSpray.[6]
-
Column: Synergi Polar RP column.[6]
-
Mobile Phase A: 1 mM ammonium formate.[6]
-
Mobile Phase B: Methanol/0.1% formic acid.[6]
-
Elution: Gradient elution.[6]
-
Ionization: Positive electrospray ionization (ESI+).[6]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode.[6]
GC-MS Method for BZP and TFMPP (with Derivatization)
This protocol describes the simultaneous quantification of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in various matrices.[16][17]
Sample Preparation:
-
Plasma: Protein precipitation.
-
General: Enzymatic hydrolysis, followed by liquid-liquid extraction (for cell culture medium) or solid-phase extraction.
-
Derivatization:
GC-MS Conditions:
-
Scan Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.[16][17]
-
Selected Ions (m/z) for Quantification:
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of piperazine derivatives, as well as the logical relationship between different analytical approaches.
Caption: General experimental workflow for HPLC analysis of piperazine derivatives.
Caption: General experimental workflow for GC-MS analysis of piperazine derivatives.
Caption: Logical relationship of analytical methods for piperazine derivatives.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. jocpr.com [jocpr.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. scholars.direct [scholars.direct]
- 17. scholars.direct [scholars.direct]
A Technical Guide to Boc-Protection and Deprotection of Piperazine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates.[1] The symmetrical nature of piperazine, however, necessitates the use of protecting groups to achieve selective functionalization of its two nitrogen atoms.[1] The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for this purpose, owing to its stability in various reaction conditions and its facile removal under acidic conditions.[2][3] This technical guide provides an in-depth overview of the protocols for Boc-protection and deprotection of piperazine intermediates, complete with quantitative data, detailed experimental procedures, and visual workflows to aid in the synthesis of complex molecules.
Boc-Protection of Piperazine
The most common method for the N-Boc protection of piperazine involves its reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4][5] This reaction proceeds via nucleophilic attack of the piperazine nitrogen on one of the carbonyl carbons of the Boc anhydride.[6] The choice of reaction conditions, including solvent and base, can influence the efficiency and selectivity of the mono-protection.
Comparative Data for Boc-Protection of Piperazine
| Reagent/Catalyst | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Di-tert-butyl dicarbonate | Dichloromethane (DCM) | Triethylamine (TEA) | Room Temp | 2-4 | >95 | [7] |
| Di-tert-butyl dicarbonate | Acetonitrile | None | Room Temp | 24 | High | [8] |
| Di-tert-butyl dicarbonate | Dichloromethane (DCM) | 4-Dimethylaminopyridine (DMAP) | Room Temp | - | - | [9] |
| Di-tert-butyl dicarbonate | Aqueous solution | Sodium Carbonate | 10-30 | >12 | 94.3 | [4] |
| Iodine (catalyst) | Solvent-free | - | - | - | ~80 | [10][11] |
Experimental Protocol: Mono-Boc-Protection of Piperazine
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve piperazine (1.0 equiv.) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.1 equiv.) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in DCM to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected piperazine.
Boc-Deprotection of Piperazine Intermediates
The removal of the Boc group is typically achieved under acidic conditions.[2] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[12] The most commonly used reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2]
Comparative Data for Boc-Deprotection Methods
| Reagent | Solvent | Temp. (°C) | Time (h) | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 1-4 | Common and effective; may form stable trifluoroacetate salts. | [13][14] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temp | 1-4 | Often yields a hydrochloride salt that can be easily isolated. | [13][15] |
| Hydrochloric Acid (HCl) | Methanol | Room Temp | - | Alternative solvent for HCl deprotection. | [3][13] |
| Oxalyl Chloride | Methanol | Room Temp | - | A milder alternative to strong Brønsted acids. | [13] |
| Lewis Acids | Various | - | - | Can be used under milder conditions. | [13] |
Experimental Protocol: Boc-Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM in a round-bottom flask.[13]
-
Cool the solution to 0°C using an ice bath.[13]
-
Slowly add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the stirred solution.[13][14][16]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring progress by TLC or LC-MS.[14]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[13]
-
Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.[13]
-
Extract the aqueous layer multiple times with DCM.[13]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[13]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[13]
Experimental Protocol: Boc-Deprotection using Hydrochloric Acid (HCl)
Materials:
-
N-Boc protected piperazine derivative
-
1,4-Dioxane
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of 1,4-dioxane in a round-bottom flask.[13]
-
Add 4M HCl in 1,4-dioxane (3-5 equiv.) to the stirred solution at room temperature.[13]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[13]
-
Upon completion, the hydrochloride salt of the deprotected piperazine may precipitate. The product can be collected by filtration after the addition of diethyl ether.[13]
-
Alternatively, the solvent can be removed under reduced pressure, followed by a standard basic work-up if the free amine is desired.
Orthogonal Protection Strategies
In complex, multi-step syntheses, orthogonal protecting groups are crucial.[1] An orthogonal protecting group can be removed under specific conditions without affecting other protecting groups in the molecule.[17] For piperazine, this allows for the selective deprotection and functionalization of each nitrogen atom independently.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonal to Boc |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Mild base (e.g., piperidine) | Yes |
| Trityl | Trt | Trityl chloride | Mild acid | No (similar lability) |
The use of Cbz or Fmoc groups in conjunction with a Boc group on a piperazine scaffold provides chemists with the flexibility to perform a wide range of chemical transformations in a controlled manner.[1]
This guide provides a foundational understanding of the key protocols for the Boc-protection and deprotection of piperazine intermediates. The selection of a specific method should be guided by the nature of the substrate, the presence of other functional groups, and the overall synthetic strategy.[2] Careful optimization of reaction conditions is often necessary to achieve high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. lifechempharma.com [lifechempharma.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Boc Deprotection - HCl [commonorganicchemistry.com]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. peptide.com [peptide.com]
Biocatalytic Chiral Resolution of Racemic Piperazine-2-Carboxamide: An In-depth Technical Guide
Introduction
Chirally pure piperazine-2-carboxylic acid and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals, including antiviral agents like Indinavir and antagonists for N-methyl-D-aspartic acid (NMDA) receptors.[1] The stereochemistry at the C2 position of the piperazine ring is critical for biological activity, necessitating the development of efficient methods for obtaining single enantiomers. Biocatalytic kinetic resolution has emerged as a powerful and sustainable strategy for accessing these enantiopure compounds, offering high selectivity under mild reaction conditions. This technical guide provides a comprehensive overview of the core biocatalytic methods for the chiral resolution of racemic piperazine-2-carboxamide and its closely related derivatives, focusing on the use of amidases, aminopeptidases, and lipases. Detailed experimental protocols, comparative data, and process workflows are presented to aid researchers and drug development professionals in the practical application of these enzymatic technologies.
Core Principle: Enzymatic Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the two enantiomers. In the context of racemic piperazine-2-carboxamide, the primary strategies involve either the stereoselective hydrolysis of the amide functionality or the stereoselective acylation of a related ester derivative.
Figure 1: Principle of Kinetic Resolution of Piperazine-2-carboxamide.
Amidase and Aminopeptidase Catalyzed Hydrolysis
The most direct approach to resolving racemic piperazine-2-carboxamide is through the enantioselective hydrolysis of the amide bond. This is typically achieved using stereospecific amidases or aminopeptidases, which convert one of the amide enantiomers into the corresponding carboxylic acid, leaving the other enantiomer unreacted.
Whole-Cell Biocatalysis
Whole bacterial cells containing stereospecific amidases have been successfully employed for the kinetic resolution of racemic piperazine-2-carboxamide. This approach is often cost-effective as it bypasses the need for enzyme purification.
-
(S)-Selective Hydrolysis: Klebsiella terrigena (e.g., DSM 9174) has been used to produce (S)-piperazine-2-carboxylic acid with high enantiomeric excess.[2]
-
(R)-Selective Hydrolysis: Burkholderia sp. (e.g., DSM 9925) has been utilized to obtain (R)-piperazine-2-carboxylic acid.[2]
Isolated Enzyme Biocatalysis
The use of isolated or partially purified enzymes offers advantages in terms of process control and downstream processing.
-
Leucine Aminopeptidase: This enzyme has been shown to effectively resolve N-t-Boc-piperazine carboxamide, yielding the (S)-acid and the unreacted (R)-amide with good optical purity.[3]
-
Aspergillus oryzae Aminopeptidase (LAP2): A semipurified aminopeptidase from Aspergillus oryzae has been applied for the chiral resolution of racemic piperazine-2-carboxamide, demonstrating its potential for larger-scale synthesis.[4]
-
Pseudomonas Amidases: L-amino acid amidase from Pseudomonas azotoformans acts S-stereoselectively on cyclic amino acid amides, including piperazine-2-carboxamide derivatives.[5] Conversely, an R-amidase from a different Pseudomonas sp. can be used for the R-stereoselective hydrolysis of piperazine-2-tert-butylcarboxamide.[6]
Data Summary: Amidase and Aminopeptidase Resolution
| Enzyme/Biocatalyst | Substrate | Product(s) | ee (Product) | ee (Substrate) | Yield | Reference |
| Klebsiella terrigena DSM 9174 | rac-piperazine-2-carboxamide | (S)-piperazine-2-carboxylic acid | 99.4% | - | 41% | [2] |
| Burkholderia sp. DSM 9925 | rac-piperazine-2-carboxamide | (R)-piperazine-2-carboxylic acid | 99.0% | - | 22% | [2] |
| Leucine Aminopeptidase | N-t-Boc-piperazine carboxamide | (S)-N-t-Boc-piperazine-2-carboxylic acid & (R)-N-t-Boc-piperazine carboxamide | Good optical purity | Good optical purity | - | [3] |
| Aminopeptidase (LAP2) from A. oryzae | rac-piperazine-2-carboxamide | (S)-piperazine-2-carboxylic acid | High | High | - | [4] |
Experimental Protocol: Whole-Cell Amidase Resolution
This protocol is a representative example for the kinetic resolution of racemic piperazine-2-carboxamide using whole bacterial cells.
1. Microorganism Cultivation:
-
Prepare a suitable growth medium (e.g., Luria-Bertani broth).
-
Inoculate the medium with a culture of Klebsiella terrigena or Burkholderia sp..
-
Incubate at 30°C with shaking (200 rpm) for 24-48 hours until the late exponential growth phase is reached.
2. Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Resuspend the cells in the same buffer to a desired concentration (e.g., 50 g/L wet cell weight).
3. Biotransformation:
-
In a temperature-controlled reactor, add the cell suspension.
-
Add racemic piperazine-2-carboxamide to a final concentration of 1-5% (w/v).
-
Maintain the reaction at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.5-8.5) with gentle agitation.
-
Monitor the reaction progress by HPLC analysis for the formation of the carboxylic acid and the consumption of the amide.
4. Product Isolation and Purification:
-
Once the desired conversion (ideally close to 50%) is reached, terminate the reaction by removing the cells via centrifugation or filtration.
-
Adjust the pH of the supernatant to an acidic value (e.g., pH 2-3) with HCl to precipitate the unreacted amide.
-
Isolate the unreacted amide by filtration.
-
The aqueous solution containing the product acid can be purified by ion-exchange chromatography or by evaporation and crystallization of the hydrochloride salt.
Figure 2: Workflow for Whole-Cell Amidase-Catalyzed Resolution.
Lipase Catalyzed Resolution of Piperazine-2-Carboxylic Acid Derivatives
While the direct resolution of piperazine-2-carboxamide is effective, an alternative strategy involves the resolution of its corresponding ester derivatives. Lipases are highly versatile enzymes that can catalyze the enantioselective N-acylation of the piperazine ring nitrogen in an organic solvent. This approach is particularly effective for N-protected piperazine-2-carboxylic acid esters.
Candida antarctica Lipase A (CAL-A)
Candida antarctica Lipase A (CAL-A) has demonstrated exceptional enantioselectivity in the N-acylation of N-Boc-protected piperazine-2-carboxylic acid methyl esters.[1][7] The reaction involves the acylation of the secondary amine at the N1 position, which is adjacent to the chiral center.
-
High Enantioselectivity: CAL-A exhibits very high enantioselectivity (E > 200) for the N-acylation of both N-4-Boc and N-1-Boc protected piperazine-2-carboxylic acid methyl esters.[1][7]
-
Dynamic Kinetic Resolution (DKR): The kinetic resolution of N-4-Boc-piperazine-2-carboxylic acid methyl ester has been successfully transformed into a dynamic kinetic resolution by including an aldehyde for in-situ racemization of the less reactive enantiomer, achieving product yields of up to 75%.[1][7]
Alcalase
Alcalase, a protease from Bacillus licheniformis with esterase activity, has been used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to produce enantiomerically pure (S)-piperazine-2-carboxylic acid.[8]
Data Summary: Lipase-Catalyzed Resolution
| Enzyme | Substrate | Acyl Donor | Solvent | Product(s) | Enantioselectivity (E) | ee (Product/Substrate) | Reference |
| Candida antarctica Lipase A (CAL-A) | rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-trifluoroethyl butanoate | TBME | (S)-N-acyl product & (R)-substrate | >200 | >99% | [1][7] |
| Candida antarctica Lipase A (CAL-A) | rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-trifluoroethyl butanoate | TBME | (R)-N-acyl product & (S)-substrate | 200 | >99% | [1][7] |
| Alcalase | rac-methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | - (Hydrolysis) | Aqueous Buffer | (S)-piperazine-2-carboxylic acid | - | Enantiomerically pure | [8] |
Experimental Protocol: CAL-A Catalyzed N-Acylation
This protocol is based on the kinetic resolution of rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester.[1][7]
1. Enzyme Preparation:
-
Use a commercially available immobilized CAL-A preparation or immobilize CAL-A (e.g., from Novozym 735) on a support like Celite.
2. Reaction Setup:
-
In a dry glass vial, dissolve rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq.) in an anhydrous organic solvent (e.g., tert-butyl methyl ether, TBME).
-
Add the acyl donor, 2,2,2-trifluoroethyl butanoate (1.5-2.0 eq.).
-
Add the immobilized CAL-A preparation (e.g., 50-100 mg per 0.1 mmol of substrate).
3. Biotransformation:
-
Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
4. Product Isolation and Purification:
-
When the conversion is approximately 50%, filter off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Separate the acylated product from the unreacted substrate using column chromatography on silica gel.
Figure 3: Workflow for Lipase-Catalyzed N-Acylation Resolution.
Conclusion
The biocatalytic chiral resolution of racemic piperazine-2-carboxamide and its derivatives is a highly effective strategy for the production of enantiomerically pure compounds essential for the pharmaceutical industry. Both hydrolytic and acylative approaches have been developed, each with distinct advantages. Whole-cell amidase systems offer a cost-effective route for the direct resolution of the parent carboxamide, while isolated lipases, particularly CAL-A, provide exceptional selectivity for the resolution of N-protected ester derivatives and open the possibility for dynamic kinetic resolution processes. The choice of method will depend on factors such as the desired enantiomer, substrate availability, and process scale-up considerations. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the implementation of these green and efficient biocatalytic technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Transformative Power of Biocatalysis in Convergent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Chimeric Antigen Receptor (CAR) T-Cell Therapy: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Chimeric Antigen Receptor (CAR) T-cell therapy has emerged as a groundbreaking immunotherapy for various hematological malignancies.[1][2][3][4] This guide provides an in-depth technical overview of the critical aspects of CAR T-cell manufacturing, troubleshooting, and optimization to enhance therapeutic efficacy and safety.
I. Core Manufacturing and Optimization Strategies
The production of CAR T-cells is a complex, multi-step process that begins with the collection of a patient's own T-cells (autologous) or those from a donor (allogeneic).[2] These cells are then genetically engineered to express CARs, which are synthetic receptors that enable T-cells to recognize and kill cancer cells.[3][4] The process involves T-cell isolation, activation, gene delivery, expansion, and cryopreservation.[5][6] Optimizing each of these stages is crucial for the overall success of the therapy.
A significant challenge in CAR T-cell therapy is the time-consuming and labor-intensive manufacturing process, which can take several weeks from cell collection to infusion.[7] Reducing this "vein-to-vein" time is a key area of optimization.[6] Furthermore, patient-to-patient variability in starting cell populations can affect the consistency and quality of the final CAR T-cell product.[7]
Strategies to enhance manufacturing efficiency and product quality include the implementation of closed-system, automated manufacturing platforms to minimize human error and contamination risks.[7][8] The selection of high-quality raw and starting materials under Good Manufacturing Practice (GMP) guidelines is also critical to ensure the safety and efficacy of the final therapeutic product.[9]
II. Quantitative Data on CAR T-Cell Therapy
The clinical success of CAR T-cell therapies is well-documented, particularly in B-cell malignancies. Below are tables summarizing key quantitative data from clinical trials and manufacturing processes.
| Parameter | Value | Disease Context | Clinical Trial/Study | Citation |
| Overall Response Rate (ORR) | 68% | Relapsed/Refractory Large B-Cell Lymphoma (LBCL) | Not Specified | [10] |
| Complete Response (CR) Rate | 53% | Relapsed/Refractory Large B-Cell Lymphoma (LBCL) | Not Specified | [10] |
| Median Progression-Free Survival (PFS) | 3.0 months | Relapsed/Refractory Large B-Cell Lymphoma (LBCL) | Not Specified | [10] |
| Median Overall Survival (OS) | 14.1 months | Relapsed/Refractory Large B-Cell Lymphoma (LBCL) | Not Specified | [10] |
| Complete Remission Rate | 67% (at 3 months) | Acute Lymphoblastic Leukemia (ALL) | ELIANA and ENSIGN | [11] |
| Objective Response Rate | 82% | Non-Hodgkin Lymphoma (NHL) | ZUMA-1 | [11] |
| Complete Remission Rate | 54% | Non-Hodgkin Lymphoma (NHL) | ZUMA-1 | [11] |
| Median Overall Survival | 52% (at 18 months) | Non-Hodgkin Lymphoma (NHL) | ZUMA-1 | [11] |
| Parameter | Value | Process Step | Donor Information | Citation |
| Overall Cell Viability | >90% | T-cell Isolation (Day 0) | Healthy Donors | [8] |
| CD3+ T-cell Isolation Efficiency | >90% | T-cell Isolation | Healthy Donors | [8] |
| CD3+ CD28+ T-cell Isolation Efficiency | >90% | T-cell Isolation | Healthy Donors | [8] |
| Transduction Efficiency (ALL patients) | 73.5 ± 16.3% | Retroviral Transduction | ALL Patients | [11] |
| Transduction Efficiency (NHL patients) | 62.6 ± 19.6% | Retroviral Transduction | NHL Patients | [11] |
III. Detailed Experimental Protocols
Precise and reproducible experimental protocols are fundamental to the successful manufacturing of CAR T-cells. The following sections detail the key steps in the process.
A. T-Cell Isolation and Activation
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh or cryopreserved patient samples.
-
T-Cell Enrichment: Enrich for CD4+ and CD8+ T-cells from the PBMC population.[12]
-
Activation: Activate T-cells using anti-CD3/CD28 magnetic beads at a 3:1 bead-to-cell ratio.[13] Alternatively, plates can be coated with anti-CD3 (OKT3) and anti-CD28 antibodies at a concentration of 1 µg/mL each.[14]
-
Culture Initiation: Culture the activated T-cells in a suitable medium (e.g., X-VIVO 15) supplemented with human serum and cytokines such as IL-2, IL-7, and IL-15.[13][14] Maintain cells at a concentration of 1 x 10^6 cells/mL.[13][14]
B. Lentiviral Transduction
-
Cell Preparation: On day 3 post-activation, harvest the activated T-cells, count them, and resuspend in fresh complete media with cytokines at a concentration of 1 x 10^6 cells/mL.[14]
-
Plating: Plate 5 x 10^5 cells in 0.5 mL of media per well in a 24-well plate.[14]
-
Transduction: Add the required volume of lentiviral vector to achieve a Multiplicity of Infection (MOI) of 10.[14] For 5 x 10^5 cells, this corresponds to 5 x 10^6 transducing units.[14]
-
Incubation: Incubate the transduced cells for 48 hours at 37°C and 5-10% CO2.[12]
C. CAR T-Cell Expansion
-
Media Exchange: Three days after activation (day 4), centrifuge the transduced cells and replace the activation medium with fresh expansion medium (e.g., TexMACS™ Medium) supplemented with IL-7 (40 IU/mL) and IL-15 (40 IU/mL).[12]
-
Cell Culture: Continue to expand the CAR T-cells for a period of 4 to 12 days.[12] Split the cells every 2-3 days to maintain a concentration of approximately 1 x 10^6 cells/mL.[14]
D. Functional Assessment
-
Co-culture Assay: To assess cytotoxicity, co-culture the expanded CAR T-cells (effector cells) with target tumor cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1, 0.2:1).[12]
-
Incubation: Incubate the co-culture for 24 hours.[12]
-
Analysis: Analyze target cell lysis through methods such as luminescence-based assays or flow cytometry.[8]
IV. Key Signaling Pathways and Experimental Workflows
The function of CAR T-cells is dependent on the signaling cascades initiated upon antigen recognition. Understanding these pathways is crucial for designing more effective CAR constructs and troubleshooting suboptimal responses.
CAR T-Cell Signaling Pathway
The binding of the CAR to its target antigen on a tumor cell triggers a signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[3][4] Second-generation CARs, which are commonly used in clinical settings, typically include a CD3ζ signaling domain for T-cell activation and a costimulatory domain such as CD28 or 4-1BB.[15]
-
Signal 1 (Activation): The CD3ζ domain initiates the primary T-cell activation signal.
-
Signal 2 (Costimulation): The CD28 or 4-1BB domain provides a costimulatory signal that enhances T-cell proliferation, survival, and effector function.[5]
The choice of costimulatory domain can significantly impact the phenotype and function of the CAR T-cells. For instance, CD28 costimulation is associated with rapid expansion and potent effector function, while 4-1BB costimulation tends to promote T-cell persistence.[15]
References
- 1. Understanding and Optimizing CAR T-Cell Therapy for Patients With B-Cell Malignancies | PDF [slideshare.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. drpress.org [drpress.org]
- 5. Current advances in experimental and computational approaches to enhance CAR T cell manufacturing protocols and improve clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current advances in experimental and computational approaches to enhance CAR T cell manufacturing protocols and improve clinical efficacy [frontiersin.org]
- 7. Manufacturing CAR T Cell Therapies: Challenges, Insights and Solutions - Behind the Bench [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Optimizing CAR-T treatment: A T2EVOLVE guide to raw and starting material selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAR-T cell therapy clinical trials: global progress, challenges, and future directions from ClinicalTrials.gov insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Review on CAR-T Cell Clinical Trials Up to 2022: Academic Center Input - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. youtube.com [youtube.com]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Recent advances and discoveries on the mechanisms and functions of CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Minimizing Di-substituted By-products in Piperazine Reactions
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to introduce basic centers, modulate physicochemical properties, and serve as a versatile linker. However, the symmetric nature of piperazine, with its two reactive secondary amine nitrogens, presents a persistent synthetic challenge: the formation of undesired 1,4-di-substituted by-products. This guide provides an in-depth analysis of common and advanced strategies to achieve selective mono-N-functionalization of piperazine, a critical step in the synthesis of countless pharmaceutical agents.
The Challenge of Di-substitution
Direct reaction of piperazine with an electrophile often leads to a mixture of the desired mono-substituted product, the di-substituted by-product, and unreacted starting material. The relative nucleophilicity of the second nitrogen in the mono-substituted product is often comparable to or even enhanced compared to piperazine itself, leading to low selectivity.
This guide outlines several effective strategies to overcome this challenge, complete with comparative data and detailed experimental protocols.
Key Strategies for Selective Mono-substitution
Several methods have been developed to favor the formation of mono-substituted piperazine derivatives. The choice of strategy depends on the specific substrate, reaction scale, and the overall synthetic plan. The most common and effective strategies include the use of protecting groups, stoichiometric control, mono-protonation, and continuous flow chemistry.
Protecting Group Strategy
The use of a protecting group is the most reliable and widely employed method for achieving high selectivity in mono-functionalization.[1] This multi-step process involves:
-
Protection: Blocking one nitrogen atom with a temporary protecting group.
-
Functionalization: Reacting the unprotected nitrogen with the desired electrophile.
-
Deprotection: Removing the protecting group to reveal the mono-substituted piperazine.
The key to this strategy is the use of orthogonal protecting groups, which can be removed under conditions that do not affect other functional groups in the molecule.[2]
Common protecting groups for piperazine and their deprotection conditions are summarized below.
| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) | The established standard, stable to base and hydrogenolysis.[2] |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis | Mild deprotection, orthogonal to acid- and base-labile groups.[2] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Orthogonal to acid-sensitive groups like Boc.[2] |
| Trityl | Trt | Mild Acidic Conditions | Can be removed under conditions milder than those for Boc.[2] |
Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection) [3]
-
Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution over a period of 2-3 hours.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography or an appropriate extraction method to isolate N-Boc-piperazine. Typical yields are around 83%.[4]
-
Protocol 2: N-Acylation of N-Boc-piperazine [4]
-
Materials: 1-Boc-piperazine (1.0 eq), Acyl chloride (1.0 eq), Triethylamine (TEA, 1.1 eq), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-Boc-piperazine and triethylamine in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring until completion (monitor by TLC).
-
Perform an aqueous workup: wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl-N'-Boc-piperazine by column chromatography.
-
Protocol 3: Deprotection of the Boc Group [4]
-
Materials: N-acyl-N'-Boc-piperazine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.
-
Cool the solution to 0 °C.
-
Add an excess of trifluoroacetic acid (TFA) dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the mono-acylated piperazine salt.
-
Stoichiometric Control: Use of Excess Piperazine
A straightforward and cost-effective one-step method to favor mono-alkylation is to use a large excess of piperazine relative to the electrophile (typically 3 to 10 equivalents).[4][5] This stoichiometric imbalance increases the probability that the electrophile will react with an unsubstituted piperazine molecule rather than the already-substituted product.[5]
The primary drawback of this method is the difficulty in removing the large excess of water-soluble piperazine from the final product.[4] Purification often requires column chromatography or acid-base extraction.[3]
Protocol 4: Mono-N-Alkylation Using Excess Piperazine [4]
-
Materials: Piperazine (10 mmol, 10 eq.), Alkyl Halide (1 mmol, 1 eq.), Potassium Carbonate (2 mmol, 2 eq.), Acetonitrile (20 mL).
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or an acidic wash to remove the excess piperazine.
-
In Situ Mono-Protonation Strategy
A clever, one-pot alternative to using protecting groups is the in situ mono-protonation of piperazine.[4] By reacting piperazine with one equivalent of an acid (e.g., HCl or acetic acid), a piperazin-1-ium salt is formed.[6][7] The protonated nitrogen is deactivated towards electrophilic attack, thus directing substitution to the free, non-protonated nitrogen.[4][8] This method is cost-effective and avoids multi-step protection/deprotection sequences.[7]
A potential drawback is that the nucleophilicity of the unprotonated nitrogen is lower than that of free piperazine, which may necessitate longer reaction times or activation of the electrophile.[4]
Protocol 5: Mono-N-Alkylation via Mono-protonation [5]
-
Materials: Piperazine hexahydrate (38.8 g), 11.55 N Hydrochloric acid (17.3 mL), Ethanol (160 mL), p-tert-Butylbenzyl chloride.
-
Procedure:
-
Prepare a solution of piperazine hexahydrate and hydrochloric acid in ethanol to create the monopiperazinium salt in situ.
-
Cool the solution to 20°C and stir.
-
Add p-tert-Butylbenzyl chloride dropwise to the stirred solution.
-
Stir the mixture for 1 hour at room temperature, then for 30 minutes at 70°C.
-
Proceed with workup and purification as required for the specific product.
-
Comparison of Mono-Alkylation Strategies
The effectiveness of each strategy varies. The following table summarizes typical yields and key considerations for the primary methods discussed.
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Mono-substituted Yield | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80%[4] | One-step reaction, cost-effective.[4] | Difficult removal of excess piperazine.[4] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for alkylation step[4] | High selectivity, clean reaction.[4] | Multi-step process, higher cost.[4] |
| Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89%[4] | One-pot synthesis, good yields.[4] | May require longer reaction times or activation.[4] |
Advanced and Alternative Methods
Beyond these core strategies, other techniques can offer advantages in specific contexts.
Reductive Amination
Reductive amination is a one-pot process where piperazine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced by an agent like sodium triacetoxyborohydride (STAB).[1] This method is particularly useful for preventing the formation of quaternary ammonium salts, which can be a side reaction in direct alkylations with alkyl halides.[1]
Flow Chemistry
Continuous flow chemistry offers precise control over reaction parameters such as stoichiometry, temperature, and reaction time. By mixing streams of piperazine and the electrophile in a 1:1 ratio within a microreactor, the formation of di-substituted by-products can be significantly minimized, leading to high selectivity.[9]
Conclusion
Minimizing the formation of di-substituted by-products is a critical consideration in the synthesis of piperazine-containing molecules. While direct alkylation with stoichiometric control offers a simple approach, it often presents purification challenges. The use of protecting groups, particularly the Boc group, remains the gold standard for achieving high selectivity and clean reactions, albeit at the cost of additional synthetic steps.[1][2] The mono-protonation strategy provides an elegant and cost-effective one-pot alternative that balances yield and operational simplicity.[4][7] For specialized applications, reductive amination and continuous flow chemistry provide powerful tools to further enhance selectivity and control over the reaction outcome. The selection of the optimal method will ultimately be guided by the specific requirements of the target molecule, scale of the synthesis, and economic considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Purification of Crude Piperazine Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and best practices for the purification of crude piperazine derivatives using column chromatography. Piperazine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals, necessitating robust and efficient purification strategies to ensure the quality and safety of active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, data presentation, and logical workflows to aid researchers in developing and optimizing their purification processes.
Introduction to the Purification of Piperazine Derivatives
The synthesis of piperazine derivatives often results in crude mixtures containing unreacted starting materials, reagents, and various byproducts.[1][2] A significant challenge in the purification of these compounds arises from the basic nature of the piperazine nitrogen atoms. These basic sites can interact strongly with the acidic silanol groups on the surface of standard silica gel, a commonly used stationary phase, leading to poor separation, peak tailing, and potential degradation of the target compound.
To overcome these challenges, specific strategies are employed in column chromatography, primarily involving the use of a basic modifier in the mobile phase to suppress the unwanted interactions between the basic analyte and the acidic stationary phase. This guide will delve into the practical aspects of developing a successful purification method, from initial reaction work-up to the isolation of a highly pure product.
Common Impurities in Crude Piperazine Syntheses
The nature and quantity of impurities in a crude reaction mixture are highly dependent on the synthetic route employed. However, some common impurities encountered during the synthesis of monosubstituted piperazine derivatives include:
-
Unreacted Piperazine: Due to its high polarity, it often remains at the baseline in typical normal-phase chromatography systems.
-
Disubstituted Piperazine: A common byproduct, especially when the reactivity of the monosubstituted product is comparable to the starting piperazine.[2]
-
Unreacted Electrophiles/Reagents: The properties of these impurities will vary depending on the specific reaction.
-
Byproducts from Side Reactions: These can be numerous and varied, depending on the stability of the reactants and products to the reaction conditions.
A thorough understanding of the potential impurities is crucial for developing an effective purification strategy. Techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for characterizing the crude mixture prior to purification.
Experimental Protocols
This section provides detailed methodologies for the key steps involved in the purification of crude piperazine derivatives by column chromatography.
General Reaction Work-up
Prior to chromatographic purification, a preliminary work-up is typically performed to remove bulk impurities.
Protocol:
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent (e.g., ethanol, DMF), dilute the mixture with a significant volume of water.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The basic piperazine derivative may require basification of the aqueous layer with a suitable base (e.g., NaHCO₃, K₂CO₃) to ensure it is in its free base form and partitions into the organic layer.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Column Chromatography: Stationary and Mobile Phases
The selection of the stationary and mobile phases is critical for achieving good separation.
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of piperazine derivatives. Alumina (neutral or basic) can also be employed, particularly for very basic compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, methanol) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
-
Basic Modifier: To prevent peak tailing, the addition of a small amount of a basic modifier to the mobile phase is highly recommended. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used.
Method Development using Thin Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly screening solvent systems to find the optimal conditions for separation.
Protocol:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved crude mixture onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a pre-equilibrated solvent system (e.g., a mixture of hexanes and ethyl acetate with 0.5% TEA).
-
Visualize the separated spots using a UV lamp (if the compounds are UV active) and/or a staining agent (e.g., potassium permanganate, ninhydrin).
-
The ideal solvent system will provide good separation between the desired product and its impurities, with the product having an Rf value of approximately 0.2-0.4.
Preparative Column Chromatography Protocol
Once an appropriate solvent system is identified by TLC, the purification can be scaled up to a preparative column.
Protocol:
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniformly packed bed without any air bubbles.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Carefully apply the solution to the top of the column.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity solvent system determined by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column in order of increasing polarity. This can be done in a stepwise or continuous manner.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified piperazine derivative.
-
Data Presentation
While the scientific literature often reports the final yield and high purity of synthesized piperazine derivatives after purification, there is a notable lack of comprehensive data directly comparing the purity of the crude material before and after column chromatography. The following table presents representative data compiled from various synthetic procedures, highlighting the typical outcomes of such purifications. It is important to note that the "Crude Purity" is often not explicitly stated and is inferred to be a complex mixture based on the description of the purification process.
| Piperazine Derivative | Synthetic Reaction | Purification Method | Crude Purity (%) | Final Purity (%) | Yield (%) | Reference |
| 1-Benzylpiperazine | Benzylation of piperazine | Distillation and crystallization of the dihydrochloride salt | Not Reported | High (based on m.p.) | 93-95 (of the salt) | [3] |
| Monosubstituted Piperazines | Various | Recrystallization | Not Reported | >98.0 (by ¹H NMR) | Varies (see source) | [2] |
| 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine | Reductive Amination | Column Chromatography (Al₂O₃) | Not Reported | High (inferred) | 80 | [4] |
| N-(2,4-difluorobenzoyl)piperazine | Acylation of piperazine | Automated Column Chromatography | Not Reported | High (inferred) | 66 | [5] |
Visualization of Workflows
The following diagrams, created using the DOT language, illustrate the key workflows in the purification of crude piperazine derivatives.
General Purification Workflow
Caption: General workflow for the purification of crude piperazine derivatives.
Method Development Workflow for Column Chromatography
Caption: Workflow for developing a column chromatography purification method.
Conclusion
The purification of crude piperazine derivatives by column chromatography is a well-established and effective technique. Success hinges on a systematic approach to method development, beginning with a thorough analysis of the crude mixture and the use of TLC to identify a suitable mobile phase. The key to overcoming the challenges associated with the basicity of piperazine derivatives is the incorporation of a basic modifier in the eluent. By following the detailed protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently develop robust and efficient purification strategies to obtain high-purity piperazine derivatives essential for their research and development endeavors.
References
- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Low Nucleophilicity of Piperazine in Aza-Michael Additions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the factors influencing the nucleophilicity of piperazine in aza-Michael additions and offers systematic troubleshooting strategies to overcome low reactivity. This document outlines key concepts, presents comparative data, details experimental protocols, and provides visual aids to facilitate a deeper understanding of this critical reaction in organic synthesis and drug development.
Introduction to Piperazine Nucleophilicity in Aza-Michael Additions
The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-nitrogen bond formation. Piperazine, a widely used scaffold in medicinal chemistry, often serves as the nucleophile in these reactions. However, its nucleophilicity can be attenuated by a variety of factors, leading to low yields and sluggish reaction rates. Understanding and mitigating these factors is crucial for the efficient synthesis of piperazine-containing molecules.
The nucleophilicity of piperazine is primarily attributed to the lone pair of electrons on its nitrogen atoms. In the context of the aza-Michael addition, the reaction proceeds via the nucleophilic attack of the piperazine nitrogen on the β-carbon of the Michael acceptor. The stability of the resulting zwitterionic intermediate and the subsequent proton transfer step are critical to the overall reaction efficiency.
Factors Influencing Piperazine Nucleophilicity
Several interconnected factors govern the nucleophilicity of piperazine and the success of the aza-Michael addition. A systematic evaluation of these factors is the first step in troubleshooting low reactivity.
Electronic Effects
The electronic environment of the piperazine ring significantly impacts the availability of the nitrogen lone pair for nucleophilic attack.
-
Substituents on the Piperazine Ring: Electron-withdrawing groups (EWGs) attached to one of the nitrogen atoms decrease the electron density on the other nitrogen, thereby reducing its nucleophilicity. Conversely, electron-donating groups (EDGs) can enhance nucleophilicity. The pKa values of substituted piperazines provide a quantitative measure of their basicity, which often correlates with nucleophilicity.
| Piperazine Derivative | pKa1 | pKa2 | Effect on Nucleophilicity |
| Piperazine | 9.73 | 5.35 | Baseline |
| 1-Methylpiperazine | 9.25 | 4.85 | Slightly Decreased |
| 1-Ethylpiperazine | 9.27 | 5.01 | Slightly Decreased |
| 1-(2-Hydroxyethyl)piperazine | 8.95 | 4.50 | Decreased |
| 1,4-Dimethylpiperazine | 8.25 | 4.25 | Significantly Decreased |
Data sourced from various studies.
Steric Hindrance
Steric bulk around the nitrogen atom can impede its approach to the Michael acceptor, leading to a decrease in reaction rate and yield.
-
Substituents on Piperazine: Bulky substituents on the piperazine ring can sterically shield the nucleophilic nitrogen.
-
Substituents on the Michael Acceptor: Sterically demanding groups on the α or β carbons of the Michael acceptor can also hinder the nucleophilic attack. For instance, the reaction with β,β-disubstituted Michael acceptors is often more challenging than with their monosubstituted counterparts.
Reaction Conditions
The choice of solvent, catalyst, temperature, and pH can have a profound effect on the outcome of the aza-Michael addition.
-
Solvent Effects: Polar protic solvents, such as water and alcohols, can facilitate the reaction by stabilizing the zwitterionic intermediate through hydrogen bonding and assisting in the proton transfer step. In some cases, solvent-free conditions have also been shown to be effective, particularly with heterogeneous catalysts.
| Solvent | Effect on Aza-Michael Addition |
| Water | Often accelerates the reaction by stabilizing intermediates. |
| Alcohols (Methanol, Ethanol) | Good general-purpose solvents that can facilitate proton transfer. |
| Acetonitrile | A polar aprotic solvent, can be effective, especially with certain catalysts. |
| Dichloromethane | Less effective for promoting the reaction without a catalyst. |
| Solvent-free | Can be highly efficient, especially with heterogeneous catalysts and microwave irradiation. |
-
Catalysis: The use of a catalyst is often essential to overcome the low intrinsic nucleophilicity of piperazine.
-
Lewis Acids: Lewis acids activate the Michael acceptor by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic. Common Lewis acids include metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and metal halides (e.g., InCl₃, CeCl₃).
-
Brønsted Acids: Brønsted acids can protonate the carbonyl group of the Michael acceptor, increasing its electrophilicity.
-
Bases: While piperazine itself is a base, stronger bases can be used to deprotonate less nucleophilic amines or amides, though this is less common for piperazine additions.
-
Heterogeneous Catalysts: Solid-supported catalysts, such as metal-organic frameworks (MOFs) like CuBTC and acidic solids like sulfated zirconia, offer advantages in terms of ease of separation and reusability.[1]
-
Organocatalysts: Small organic molecules, such as thioureas and cinchona alkaloids, can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding.
-
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of the product via a retro-Michael reaction. Microwave irradiation can be an effective method for rapid heating and can significantly reduce reaction times.
-
pH: The pH of the reaction medium is critical. For piperazine to act as a nucleophile, it must be in its free base form. At low pH, the nitrogen atoms will be protonated, rendering them non-nucleophilic. The optimal pH for the reaction is typically above the pKa of the reacting nitrogen.
Troubleshooting Workflow
When faced with a low-yielding aza-Michael addition of piperazine, a systematic approach to troubleshooting is recommended. The following workflow can help identify and address the root cause of the problem.
Caption: A logical workflow for troubleshooting low-yielding aza-Michael additions of piperazine.
Experimental Protocols
The following are generalized experimental protocols for performing aza-Michael additions with piperazine under different catalytic conditions. Researchers should optimize these protocols for their specific substrates.
General Protocol for Lewis Acid-Catalyzed Aza-Michael Addition
-
Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol) and the chosen solvent (5-10 mL).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5-10 mol%) to the flask.
-
Nucleophile Addition: Add piperazine (1.0-1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Heterogeneous Catalysis (e.g., Sulfated Zirconia)
-
Catalyst Activation: If necessary, activate the heterogeneous catalyst according to literature procedures (e.g., heating under vacuum).
-
Reaction Setup: In a flask, combine the Michael acceptor (1.0 mmol), piperazine (1.0-1.2 mmol), and the heterogeneous catalyst (e.g., sulfated zirconia, 10-20 wt%). The reaction can often be run neat (solvent-free) or in a minimal amount of a suitable solvent.
-
Reaction Conditions: Stir the mixture at the desired temperature. For solvent-free reactions, efficient stirring is crucial.
-
Catalyst Removal: After the reaction is complete (monitored by TLC or GC-MS), add a solvent to dissolve the product and filter to remove the solid catalyst.
-
Purification: Wash the catalyst with the same solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be further purified by crystallization or column chromatography if necessary. The recovered catalyst can often be washed, dried, and reused.
Reaction Mechanism and Signaling Pathways
The generally accepted mechanism for the aza-Michael addition involves a number of key steps. Understanding this pathway is crucial for rationalizing the effects of different reaction parameters.
Caption: Generalized mechanism of the aza-Michael addition of piperazine.
Conclusion
The nucleophilicity of piperazine in aza-Michael additions is a multifaceted property influenced by electronic and steric factors, as well as reaction conditions. Low reactivity can often be overcome by a systematic approach to troubleshooting that involves careful consideration of substituents, optimization of solvent and temperature, and, most importantly, the selection of an appropriate catalyst. Both homogeneous and heterogeneous catalytic systems have demonstrated efficacy in promoting this transformation. By applying the principles and protocols outlined in this guide, researchers can enhance the efficiency of aza-Michael additions involving piperazine, facilitating the synthesis of novel compounds for drug discovery and development.
References
Optimizing reaction conditions for coupling with Methyl Piperazine-2-carboxylate Dihydrochloride
An In-depth Technical Guide to Optimizing Reaction Conditions for Coupling with Methyl Piperazine-2-carboxylate Dihydrochloride
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Methyl Piperazine-2-carboxylate, as a chiral building block, offers a versatile platform for synthesizing a wide range of biologically active molecules. However, its common commercial form, the dihydrochloride salt, presents a specific challenge for researchers. The protonation of both nitrogen atoms necessitates careful optimization of reaction conditions, particularly the choice and stoichiometry of the base, to achieve efficient amide bond formation.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on optimizing coupling reactions with this compound. It covers the selection of coupling reagents, bases, and solvents, and provides detailed experimental protocols and troubleshooting advice.
Core Principles of Amide Coupling Optimization
The successful coupling of a carboxylic acid with this compound hinges on the effective activation of the carboxylic acid and the simultaneous liberation of the secondary amine from its salt form to act as a nucleophile. Several factors must be carefully considered.
The Critical Role of the Base
Given the dihydrochloride form of the starting material, both nitrogen atoms of the piperazine ring are protonated. To enable the secondary amine to act as a nucleophile, it must be deprotonated.
-
Stoichiometry : A minimum of two equivalents of a base are required to neutralize the two hydrochloride salts. In practice, a slight excess (2.2 to 3.0 equivalents) is often used to ensure complete deprotonation and to drive the reaction forward.[3]
-
Base Type : A non-nucleophilic, sterically hindered organic base is highly recommended to prevent side reactions.[4]
-
N,N-Diisopropylethylamine (DIPEA) : Often the base of choice due to its strong basicity and steric bulk, which minimizes its potential for undesired side reactions.[3][4]
-
Triethylamine (TEA) : A common and cost-effective alternative, though its smaller steric profile can sometimes lead to side reactions.[3]
-
Selection of Coupling Reagents
The choice of coupling reagent is critical and depends on the steric and electronic properties of the substrates, cost, and desired reaction speed.[3][4] The main classes are uronium/aminium salts, carbodiimides, and phosphonium salts.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU) : These are highly efficient reagents known for fast reaction times, high yields, and a low risk of racemization, making them ideal for difficult or sterically hindered couplings.[4][5] HATU, in particular, is very reactive and often preferred for challenging substrates.[5][6]
-
Carbodiimides (EDC, DCC) : These are economical and widely used, especially for large-scale synthesis.[4][7] Their primary drawback is a higher potential for racemization, which is typically suppressed by using additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[3][4][5] The byproduct of EDC is water-soluble, simplifying purification during aqueous workup.[4][8]
-
Phosphonium Salts (PyBOP, PyAOP) : These reagents offer high coupling efficiency with a low risk of racemization.[8] A key advantage is that their byproducts are generally not considered carcinogenic.[8]
Solvents and Reaction Conditions
-
Solvents : Anhydrous polar aprotic solvents are the standard for amide coupling reactions to prevent hydrolysis of activated intermediates.[4]
-
Dimethylformamide (DMF) : An excellent solvent for most coupling reactions due to its high polarity and solvating power.[3][4]
-
Dichloromethane (DCM) : A common choice, particularly for reactions using carbodiimides like EDC.[3][7]
-
Acetonitrile (ACN) : Also a viable option for many coupling protocols.[4][9]
-
-
Temperature : Most coupling reactions are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[3] For sterically hindered or electron-deficient substrates, elevated temperatures may be required to drive the reaction to completion.[10][11]
-
Reaction Monitoring : Progress should be closely monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and identify any significant side products.[4]
Data Presentation: Comparative Overview of Coupling Reagents
The following table summarizes the characteristics of commonly used coupling reagents to aid in selection.
| Coupling Reagent | Class | Advantages | Disadvantages | Best For |
| HATU | Uronium/Aminium | High reactivity, fast reactions, low racemization risk.[4][5][6] | High cost; can cause guanidinylation of the amine if used in large excess.[4][5] | Difficult or sterically hindered couplings; speed-critical reactions.[4] |
| HBTU/TBTU | Uronium/Aminium | Very efficient, well-established, less expensive than HATU.[4] | Less reactive than HATU; can also cause guanidinylation.[5] | Standard, routine couplings. |
| COMU | Uronium/Aminium | High efficiency similar to HATU, reduced epimerization risk, better safety profile (non-explosive).[4][12] | Higher cost than EDC. | Couplings where minimizing epimerization is critical. |
| EDC·HCl | Carbodiimide | Economical, water-soluble byproducts are easily removed.[4][6] | Can form N-acylurea byproducts; requires an additive (e.g., HOBt) to improve efficiency and suppress racemization.[4][5] | Large-scale synthesis, cost-sensitive projects. |
| PyBOP | Phosphonium | High efficiency, low racemization risk, non-carcinogenic byproducts.[8] | Higher cost than carbodiimides. | Routine synthesis and sterically hindered couplings. |
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates. Crucially, for this compound, ensure the base is added and stirred before or during the acid activation step to neutralize the salt.
Protocol 1: High-Efficiency Coupling using HATU
-
Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Amine Neutralization & Activation : Add DIPEA (2.5 - 3.0 eq) to the solution. Stir for 5-10 minutes. Add HATU (1.1 - 1.2 eq) and continue stirring at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3][8]
-
Coupling : Add a solution of this compound (1.1 eq) in a minimum amount of anhydrous DMF to the activated mixture.
-
Reaction : Stir the reaction at room temperature for 1-12 hours.[3] Monitor progress by TLC or LC-MS.
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol 2: Cost-Effective Coupling using EDC/HOBt
-
Preparation : To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.5 - 3.0 eq).[3] Add this compound (1.1 eq) and stir for 10-15 minutes.
-
Reaction Initiation : Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[3][8]
-
Coupling : Allow the reaction to warm to room temperature and stir for 4-24 hours.[3] Monitor progress by TLC or LC-MS.
-
Workup : Dilute the reaction mixture with DCM. Wash with saturated aqueous NaHCO₃ to remove unreacted acid and HOBt, followed by water and brine. The water-soluble urea byproduct from EDC will be removed in the aqueous layers.[8]
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Visualizations: Workflows and Decision Making
The following diagrams illustrate the general experimental workflow and a decision-making process for selecting the appropriate coupling conditions.
Caption: A typical experimental workflow for amide coupling reactions.
Caption: A decision tree for selecting an appropriate coupling reagent.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete neutralization of the dihydrochloride salt. 2. Inactive coupling reagent (hydrolyzed). 3. Insufficient reaction time/temperature. 4. Water present in the reaction. | 1. Ensure at least 2.2 eq of high-purity base (DIPEA) is used. 2. Use a fresh bottle of coupling reagent. 3. Increase reaction time (e.g., to 24h) or gently heat (e.g., 40-50 °C).[10] 4. Use anhydrous solvents and run the reaction under an inert atmosphere. |
| Incomplete Reaction | Steric hindrance from either the carboxylic acid or the piperazine derivative. | Switch to a more powerful coupling reagent like HATU or COMU.[4][12] Consider a "double coupling" where a second charge of activated acid is added after the first coupling period.[12] |
| Side Product Formation | 1. Racemization at an adjacent chiral center. 2. N-acylurea formation (with carbodiimides). 3. Guanidinylation of amine (with excess HATU/HBTU). | 1. Run the reaction at 0 °C. Use additives like HOBt or Oxyma, or switch to reagents like HATU/COMU.[4][5] 2. Ensure an additive (HOBt) is used with EDC/DCC.[3] 3. Avoid using a large excess of the uronium reagent; use a slight excess (1.1-1.2 eq).[5] |
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. acgpubs.org [acgpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Managing stability issues of piperazine compounds in aqueous solutions
An In-depth Technical Guide to Managing the Stability of Piperazine Compounds in Aqueous Solutions
Introduction
The piperazine ring is a ubiquitous scaffold in modern pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. Found in drugs spanning antipsychotics, antihistamines, and antivirals, its basic nitrogen centers are key to its biological activity. However, these same nitrogen atoms render piperazine-containing active pharmaceutical ingredients (APIs) susceptible to various degradation pathways in aqueous solutions, presenting significant challenges for formulation development, manufacturing, and storage.[1]
This technical guide provides a comprehensive overview of the core stability issues associated with piperazine compounds in aqueous environments. It details the primary degradation mechanisms, summarizes quantitative stability data, outlines robust experimental protocols for stability assessment, and offers strategies to mitigate degradation, ensuring drug product quality, safety, and efficacy.
Major Degradation Pathways
The stability of piperazine derivatives in aqueous solutions is primarily threatened by oxidation, pH-dependent reactions, photolysis, and the formation of N-nitrosamine impurities.
Oxidative Degradation
The electron-rich nitrogen atoms of the piperazine ring are prime targets for oxidation.[1] This can be initiated by atmospheric oxygen, peroxides, or trace metal ions, which act as catalysts.[1][2] Copper (Cu²⁺) has been shown to be a particularly rapid catalyst for piperazine oxidation.[2]
Common oxidative degradation products include:
-
N-oxides: Direct oxidation of one or both nitrogen atoms.
-
Ring-Opened Products: Cleavage of the piperazine ring, leading to species like ethylenediamine (EDA).[3]
-
Piperazinones: Oxidation of the carbon adjacent to a nitrogen, forming products like 2-oxopiperazine (OPZ).[3]
-
Formylated Species: Such as formylpiperazine (FPZ).[3]
In the context of atmospheric oxidation initiated by hydroxyl radicals, the reaction proceeds primarily through hydrogen abstraction from the C-H sites, leading to the formation of cyclic imines or amides.[4][5]
pH-Dependent Degradation
Piperazine is a weak base, and its derivatives' stability can be highly dependent on the solution's pH.[1] The piperazine ring itself is generally stable against hydrolysis, but extreme pH conditions, especially when combined with heat, can promote ring cleavage.[1] The pH of the solution dictates the protonation state of the piperazine nitrogens (pKa values are approximately 5.35 and 9.73), which in turn affects their susceptibility to other degradation reactions.[6] Studies have shown that for some derivatives, a specific pH range (e.g., 9.2-9.6) can be optimal for non-cytotoxic efficacy, highlighting the importance of pH control.[7][8]
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions.[1] Functional groups on the piperazine ring or its substituents can absorb light energy, leading to the formation of excited-state molecules that degrade into various products. This can often result in a visible color change in the drug substance or solution.[1] Common mechanisms include photo-oxidation, which generates free radicals.[9]
N-Nitrosamine Formation
A significant safety concern is the reaction of the secondary amine centers in the piperazine moiety with nitrosating agents (e.g., nitrous acid, formed from nitrites under acidic conditions) to form N-nitrosamines.[10][11] These impurities are classified as probable human carcinogens.[11] This reaction can occur during synthesis, formulation, or even in vivo.[10][12] The risk is heightened if nitrite impurities are present in excipients or water used in the formulation.[13]
Quantitative Stability Data
The rate of degradation is highly dependent on the specific compound and the stress conditions. The following tables summarize representative quantitative data from stability studies of piperazine and its derivatives.
Table 1: Thermal Degradation Kinetics of Aqueous Piperazine
| Compound | Concentration | Temperature | CO₂ Loading (mol/mol alk) | First-Order Rate Constant (k) | Reference |
|---|---|---|---|---|---|
| Piperazine | 8 m | 150 °C | 0.3 | 6.1 x 10⁻⁹ s⁻¹ | [2][14] |
| Piperazine | 8 m | 175 °C | 0.1 - 0.4 | 65 - 71 x 10⁻⁹ s⁻¹ | [14] |
| Piperazine | 5% wt | 145 °C | Not Specified | 2.24 x 10⁻⁹ s⁻¹ | [15] |
| Piperazine | 5% wt | 160 °C | Not Specified | 1.09 x 10⁻⁸ s⁻¹ | [15] |
| Piperazine | 5% wt | 175 °C | Not Specified | 2.27 x 10⁻⁷ s⁻¹ |[15] |
Table 2: Stability of Synthetic Piperazines in Human Whole Blood after 6 Months
| Compound Category | Storage Condition | Analyte Stability | Observation | Reference |
|---|---|---|---|---|
| Phenyl piperazines | Room Temp (~20°C) | Very Poor | 1-(4-methoxyphenyl)-piperazine (MeOPP) was not detected. | [16] |
| Phenyl piperazines | Refrigerated (4°C) | Poor | MeOPP was not detected. Significant degradation observed. | [16] |
| Phenyl piperazines | Frozen (-20°C) | Moderate | Degradation and loss of parent compounds observed. | [16] |
| Benzyl piperazines | All Conditions | Good | More stable than phenyl piperazines under all conditions. |[16] |
Experimental Protocols for Stability Assessment
To understand the degradation profile of a piperazine-containing API, a forced degradation (stress testing) study is essential. This involves subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products and establish stability-indicating analytical methods.[17] The target degradation is typically 5-20%, as excessive degradation can lead to secondary reactions that complicate analysis.[17]
Protocol for Forced Degradation Studies
Objective: To generate potential degradation products and validate a stability-indicating analytical method.
Materials:
-
Piperazine-containing API
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC-grade water, acetonitrile, methanol
-
Appropriate buffers (e.g., phosphate, acetate)
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with UV/PDA and/or Mass Spectrometry (MS) detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent. If solubility is an issue, a co-solvent like methanol or acetonitrile may be used.[17]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a flask.
-
Store the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).[1]
-
At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a flask.
-
Store at 60°C and sample at specified time points.[1]
-
Neutralize samples with an equivalent amount of 0.1 M HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂ in a flask.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).[1]
-
Withdraw samples, dilute, and analyze directly.
-
-
Thermal Degradation:
-
Place the API solution (in water or a suitable buffer) in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C).
-
Sample at specified time points, cool, dilute, and analyze.
-
-
Photolytic Degradation:
-
Expose the API solution in a photochemically transparent container (e.g., quartz) to a light source within a photostability chamber.
-
The light source should comply with ICH Q1B guidelines, providing exposure to both cool white fluorescent and near-UV lamps (e.g., total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).[9]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Sample at appropriate intervals for analysis.
-
Analytical Method Development (HPLC)
A stability-indicating method must be able to separate the parent API from all potential degradation products.
-
Column Selection: C18 columns are a common starting point, but for polar piperazine compounds, other stationary phases like C8, Phenyl, or Cyano may provide better selectivity.[1]
-
Mobile Phase Optimization:
-
pH: The pH of the aqueous portion of the mobile phase is critical for controlling the retention and peak shape of basic piperazine compounds.[1]
-
Organic Modifier: Vary the type (acetonitrile vs. methanol) and proportion of the organic solvent.
-
Additives: Small amounts of triethylamine or a similar amine modifier can reduce peak tailing.[1]
-
-
Detection: A PDA detector is useful for assessing peak purity. LC-MS is invaluable for the identification and structural elucidation of unknown degradants.[1]
Strategies for Enhancing Stability
Several formulation and handling strategies can be employed to minimize the degradation of piperazine compounds in aqueous solutions.
Table 3: Mitigation Strategies for Piperazine Compound Instability
| Stability Issue | Mitigation Strategy | Detailed Action | Reference |
|---|---|---|---|
| Oxidation | Antioxidants | Incorporate antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid into the formulation. | [1] |
| Chelating Agents | Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that catalyze oxidation. | [1] | |
| Inert Atmosphere | During manufacturing and packaging, purge the headspace with an inert gas like nitrogen or argon to displace oxygen. | [1] | |
| pH-Dependent Degradation | pH Optimization | Conduct a pH-stability profile to identify the pH of maximum stability and use a suitable buffer system (e.g., citrate, phosphate) to maintain it. | [1] |
| Salt Formation | Formulating the API as a salt (e.g., hydrochloride, citrate, mesylate) can significantly improve its stability and solubility in solution. | [1][18] | |
| Photodegradation | Light Protection | Store the drug product in amber or opaque containers to protect it from UV and visible light. | [1] |
| General Aqueous Instability | Co-solvents | Add co-solvents such as ethanol, glycerin, or propylene glycol to reduce the activity of water. | [1] |
| | Lyophilization | For highly unstable compounds, freeze-drying the formulation to create a powder for reconstitution prevents aqueous degradation during long-term storage. |[1] |
Conclusion
The stability of piperazine-containing compounds in aqueous solutions is a multifaceted challenge that requires a deep understanding of potential degradation pathways. Oxidative, photolytic, and pH-dependent reactions are the primary concerns, with the risk of N-nitrosamine formation demanding rigorous control. A systematic approach using forced degradation studies is paramount for identifying potential degradants and developing robust, stability-indicating analytical methods. By implementing strategic formulation approaches—such as pH control, the inclusion of antioxidants, and appropriate packaging—researchers and drug development professionals can successfully manage these stability issues, ensuring the development of safe, stable, and effective pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Endogenous formation of N-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment with piperazine citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. m.youtube.com [m.youtube.com]
- 13. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. benchchem.com [benchchem.com]
Navigating the Labyrinth: A Technical Guide to Overcoming Challenges in the Scale-up Synthesis of Piperazine-Containing Drugs
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a ubiquitous scaffold in modern pharmaceuticals, presents a unique set of challenges when transitioning from laboratory-scale synthesis to industrial production. While offering favorable pharmacokinetic properties, its symmetrical nature and the reactivity of its two nitrogen atoms can lead to complex purification profiles, side-product formation, and difficulties in achieving cost-effective and scalable processes. This in-depth technical guide explores the core challenges in the scale-up synthesis of piperazine-containing drugs, using key examples to illustrate these hurdles and the innovative solutions developed to overcome them.
Core Challenges in Piperazine Synthesis Scale-up
The journey of a piperazine-containing drug from discovery to market is often fraught with synthetic complexities that become magnified at an industrial scale. Key challenges include:
-
Control of Selectivity: The presence of two nucleophilic nitrogen atoms in the piperazine ring makes selective mono-substitution a significant hurdle. The formation of undesired di-substituted byproducts is a common issue, leading to reduced yields of the target molecule and necessitating complex and costly purification procedures.
-
Reaction Conditions and Safety: Many laboratory-scale syntheses of piperazine derivatives employ harsh reagents, high temperatures, or high pressures, which are often not feasible or safe for large-scale production. Issues such as thermal hazards, the use of toxic reagents like hydrazine, and the generation of hazardous byproducts are critical considerations.
-
Yield Optimization and Process Efficiency: Achieving high overall yields is paramount for the economic viability of a drug. Low-yielding steps, non-robust coupling reactions, and inefficient isolation procedures can significantly impact the final cost of the active pharmaceutical ingredient (API).
-
Purification and Impurity Profile: The basic nature of the piperazine moiety can complicate purification by standard chromatographic methods. Ensuring the final API meets stringent purity requirements, with a well-characterized and controlled impurity profile, is a major focus of process development.
-
Green Chemistry and Sustainability: There is a growing emphasis on developing environmentally benign synthetic routes. This involves minimizing the use of hazardous solvents, reducing waste, and improving the overall atom economy of the process.
Case Studies: Navigating Scale-up Challenges for Key Piperazine Drugs
To illustrate these challenges and the strategies to mitigate them, this guide examines the scale-up synthesis of four prominent piperazine-containing drugs: Olaparib, Imatinib, Sildenafil, and Venetoclax.
Olaparib: A PARP Inhibitor
Olaparib (Lynparza®) is a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer. Its scale-up synthesis has seen significant evolution to improve efficiency and safety.
Signaling Pathway: PARP Inhibition in DNA Repair
Quantitative Data on Olaparib Synthesis Scale-up
| Route | Key Transformation | Overall Yield (%) | Number of Steps | Key Challenges Addressed | Purity (%) |
| Medicinal Chemistry Route[1] | Horner-Wadsworth-Emmons olefination | 46 | 6 | Initial discovery route, not optimized for scale. | Not specified |
| Process Chemistry Route | Optimized olefination and telescoped steps | 34 | 5 | Improved process efficiency.[2] | Not specified |
| Convergent Route[1] | Negishi coupling | 62 | 3 | Avoided use of hazardous hydrazine. | Not specified |
| Eco-friendly Route[3] | Transition-metal-free α-arylation | 51 | 4 | Improved atom economy and environmental profile. | Not specified |
Experimental Protocol: Key Step in an Eco-friendly Olaparib Synthesis
A scalable and environmentally benign synthesis of Olaparib has been developed, with a key step involving a transition-metal-free α-arylation. The following protocol is a representative example:
α-Arylation of 2-acetylbenzoic acid:
-
To a solution of 2-acetylbenzoic acid (3.0 mmol) in DMF (4 mL) is added 1-(4-bromobenzoyl)piperazine (1.0 mmol) and a suitable base (e.g., NaOtBu, 5.0 equiv.).
-
The reaction mixture is heated to 120 °C and stirred for 24 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the α-arylated product.
This method avoids the use of transition metal catalysts, which can be costly and require removal from the final product.
Imatinib: A BCR-ABL Tyrosine Kinase Inhibitor
Imatinib (Gleevec®) is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its synthesis has been a subject of extensive process development to enhance yield and purity.
Signaling Pathway: Inhibition of BCR-ABL
Quantitative Data on Imatinib Synthesis Scale-up
| Route | Key Transformation | Overall Yield (%) | Purity (%) | Key Challenges Addressed |
| Early Routes | Use of hazardous reagents like cyanamide. | Lower | Not specified | Safety and environmental concerns. |
| Improved Process[4] | Condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride. | ~90 (for the final step) | >99.9 | High purity and yield, suitable for commercial production. |
| Alternative Route[5] | Aminolysis of an ester intermediate. | 90-92 | Not specified | Avoids some hazardous reagents, mild reaction conditions. |
Experimental Protocol: Key Step in a High-Yield Imatinib Synthesis
A robust and high-yielding process for the final step in Imatinib synthesis is crucial for commercial production.
Amide Bond Formation:
-
In a suitable reactor, dissolve 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine (1.0 equiv.) in an appropriate solvent such as isopropanol or dichloromethane.
-
Add a base, for example, potassium carbonate or sodium methoxide.
-
To this mixture, add 4-(4-methyl-piperazin-1-methyl)-benzoic acid ethyl ester or the corresponding acid chloride (1.0-1.2 equiv.).
-
The reaction is typically stirred at a controlled temperature (e.g., 40-70°C) until completion, as monitored by HPLC.
-
The product, Imatinib base, is then isolated by filtration, washed, and dried to yield a high-purity solid.
Sildenafil: A PDE5 Inhibitor
Sildenafil (Viagra®) is a well-known treatment for erectile dysfunction and pulmonary arterial hypertension. The commercial synthesis of sildenafil has been optimized for efficiency, safety, and cost-effectiveness.
Signaling Pathway: PDE5 Inhibition
Quantitative Data on Sildenafil Synthesis Scale-up
| Route | Key Transformation | Overall Yield (%) | Key Challenges Addressed |
| Original Medicinal Chemistry Route | Multi-step linear synthesis. | 27.6 | Not optimized for scale, lower yield. |
| Improved Commercial Route[6] | Convergent synthesis with optimized cyclization. | Up to 51.7 | Higher overall yield, improved process efficiency. |
| Green Chemistry Approach | Use of safer reagents and solvents. | 75 (for a key step) | Reduced environmental impact and improved safety. |
Experimental Protocol: Key Step in an Improved Sildenafil Synthesis
The final cyclization step in the commercial synthesis of sildenafil is a critical, high-yielding reaction.
Pyrazolopyrimidinone Ring Formation:
-
The precursor, an appropriately substituted aminopyrazole derivative, is treated with a suitable base, such as potassium t-butoxide, in an anhydrous solvent like t-butanol.
-
The reaction is conducted under controlled temperature to minimize the formation of hydrolysis byproducts.
-
The use of anhydrous conditions is crucial to drive the reaction to completion and achieve a high isolated yield of sildenafil base, often close to quantitative.
-
The product can then be isolated by filtration and further purified if necessary.
Venetoclax: A BCL-2 Inhibitor
Venetoclax (Venclexta®) is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, used to treat certain types of leukemia and lymphoma. The scale-up synthesis of this complex molecule required a significant redesign of the initial discovery route.
Signaling Pathway: BCL-2 Inhibition and Apoptosis
Quantitative Data on Venetoclax Synthesis Scale-up
| Route | Key Transformation | Overall Yield (%) | Purity (%) | Key Challenges Addressed |
| First-Generation Route | Linear synthesis with challenging steps. | Lower | Not specified | Not ideal for large-scale production due to convergence and robustness issues. |
| Redesigned Convergent Route[7][8] | Buchwald-Hartwig amination | 46 | >99 | Doubled the overall yield, improved process robustness and convergence. |
Experimental Protocol: Key Step in the Redesigned Venetoclax Synthesis
The redesigned, convergent synthesis of Venetoclax features a crucial Buchwald-Hartwig amination to construct a key intermediate.
Buchwald-Hartwig Amination:
-
A reaction vessel is charged with the aryl halide intermediate, N-Boc-piperazine, a palladium catalyst (e.g., Pd2(dba)3), and a suitable phosphine ligand (e.g., tBu3P-HBF4).
-
An appropriate solvent, such as toluene, and a base (e.g., K3PO4) are added.
-
The mixture is heated under an inert atmosphere until the reaction is complete, as determined by HPLC.
-
After cooling, the reaction mixture is worked up by filtering off the catalyst and inorganic salts.
-
The filtrate is then concentrated, and the product is purified, often by crystallization, to yield the desired N-arylpiperazine intermediate with high purity.
Conclusion
The scale-up synthesis of piperazine-containing drugs is a multifaceted challenge that requires a deep understanding of organic chemistry, process engineering, and regulatory requirements. The case studies of Olaparib, Imatinib, Sildenafil, and Venetoclax demonstrate a clear trend towards the development of more convergent, efficient, safer, and environmentally friendly manufacturing processes. By focusing on innovative synthetic strategies, such as the use of novel coupling reactions and the optimization of reaction conditions, the pharmaceutical industry continues to overcome the inherent challenges of piperazine chemistry, ensuring the reliable and cost-effective supply of these vital medicines to patients worldwide. The continuous evolution of synthetic methodologies will undoubtedly lead to even more elegant and sustainable solutions for the large-scale production of piperazine-containing drugs in the future.
References
- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 6. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purification of Degraded Piperazine using Ion Exchange and Carbon Treating
This technical guide provides a comprehensive overview of the application of ion exchange and carbon treating methods for the purification of degraded piperazine, a significant challenge in various industrial applications, including post-combustion carbon capture.[1] This document is intended for researchers, scientists, and drug development professionals seeking detailed methodologies and comparative data on these purification techniques.
Introduction
Piperazine (PZ) is a robust solvent used in processes like amine scrubbing for CO2 capture.[1][2] However, under operational stress, such as exposure to high temperatures and oxidative environments, piperazine degrades into various byproducts.[2][3][4] These degradation products can lead to decreased CO2 absorption capacity, increased energy consumption, corrosion, and equipment fouling.[1] Therefore, effective purification methods are crucial to maintain solvent integrity and process efficiency.[1] Ion exchange and carbon treating are established adsorption-based purification techniques that have been successfully employed for decades in amine purification for gas sweetening and are now being investigated for piperazine-based carbon capture systems.[1]
This guide details batch experiments comparing the efficacy of various ion exchange resins and activated carbon in removing impurities from a degraded piperazine solution. The primary goal is to provide a clear, data-driven comparison of these methods to inform the selection and design of large-scale purification protocols.
Experimental Methodologies
Detailed experimental protocols are essential for the replication and advancement of research in this field. The following sections outline the procedures used in batch equilibrium adsorption experiments with activated carbon and ion exchange resins.
2.1. Activated Carbon Treatment Protocol
A batch-wise experimental setup was utilized to determine the equilibrium adsorption of impurities from degraded piperazine onto granular activated carbon.
-
Apparatus: A 25-mL burette was used as the column for the carbon adsorption experiment.[5] The bottom of the burette was plugged with glass wool to retain the activated carbon. A peristaltic pump was used to recirculate the piperazine solution through the carbon bed.[5]
-
Adsorbent: 8x30 mesh, lignite-based granular activated carbon was used.[5]
-
Procedure:
-
The burette was partially filled with a known mass of the granular activated carbon.[5]
-
A known volume of the degraded piperazine solution was added to the column.
-
The solution was continuously recirculated from the bottom to the top of the column at a flow rate of 0.5 mL/s using a peristaltic pump.[5]
-
Samples of the solution were collected periodically from the top of the column for analysis to determine the concentration of impurities.[5]
-
The experiment was continued until the concentration of impurities in the solution reached a steady state, indicating that equilibrium had been achieved.
-
2.2. Ion Exchange Resin Treatment Protocol
Batch experiments were conducted to evaluate the performance of various ion exchange resins in purifying degraded piperazine.
-
Apparatus: 100 mL beakers equipped with magnetic Teflon stir bars were used for the ion exchange equilibrium adsorption experiments.[1]
-
Resin Pre-treatment:
-
Ion exchange resins were pre-treated with 2 M potassium carbonate (K2CO3) for 24 hours to ensure all active sites were loaded with carbonate ions.[1]
-
Following the carbonate treatment, the resins were rinsed three times with deionized (DI) water.
-
The rinsed resins were then equilibrated with a lean loading, clean 5 m piperazine solution for 24 hours.[1] This step was intended to minimize the loss of piperazine from the degraded solution during the actual experiment.
-
-
Procedure:
-
After pre-treatment, the clean piperazine solution was decanted.
-
A known mass of the pre-treated ion exchange resin was placed in a beaker.
-
A known volume of the degraded piperazine solution was added to the beaker.
-
The mixture was stirred using a magnetic stir bar to ensure continuous contact between the resin and the solution.
-
Samples of the solution were taken at various time intervals to monitor the removal of impurities until equilibrium was reached.
-
Data Presentation: Comparative Removal of Impurities
The following tables summarize the quantitative data obtained from the batch experiments, providing a clear comparison of the performance of activated carbon and various ion exchange resins in removing specific impurities from the degraded piperazine solution.
Table 1: Removal of UV Active Species and Piperazine by Activated Carbon and Ion Exchange Resins
| Adsorbent Type | Adsorbent | % Removal of UV Absorbing Species | % PZ Removed |
| Activated Carbon | CAC | >95% | 0% (in clean PZ), Alkalinity loss observed in degraded PZ |
| Anionic Exchange | IRN78 | >50% | 2.4% |
| HPR1200 | >50% | 1.9% | |
| MAC-3 | >50% | - | |
| Cationic Exchange | 1X8 | <10% | Significant removal |
Data extracted from the OSTI.gov report.[1]
Table 2: Comparative Removal of Various Impurities by Anionic and Cationic Exchange Resins
| Impurity | Anionic Exchangers (IRN78, HPR1200) | Cationic Exchangers (1X8) |
| Cationic Species | ||
| EDA and NH4+ | Better adsorbed | - |
| MPZ and NFPZ | Similar adsorption to MAC-3 | Adsorbed |
| Metallic Species | ||
| Mn | - | 93% removal by MAC-3 |
| Cr and Ni | Similar adsorption | Similar adsorption |
Data extracted from the OSTI.gov report.[1]
Visualizations: Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflows and the fundamental principles of the purification processes.
Caption: Workflow for Piperazine Purification using Activated Carbon.
Caption: Workflow for Piperazine Purification using Ion Exchange Resins.
Caption: High-level overview of the purification process.
Discussion and Conclusion
The experimental results indicate that both activated carbon and ion exchange resins are effective at removing certain impurities from degraded piperazine solutions, though their specificities differ.
-
Activated Carbon: Carbon treating demonstrates superior performance in the removal of UV active species, achieving over 95% removal.[1] While it did not adsorb piperazine in a clean solution, a loss of alkalinity was observed when treating a degraded solution, suggesting the removal of alkaline degradation products.[1]
-
Ion Exchange Resins: Anionic exchange resins were found to be more effective than cationic exchangers at removing catalytic iron and UV active species, making them a better candidate for large-scale piperazine purification.[1] While the removal of UV active species by anionic resins (over 50%) was less than that of activated carbon, they showed selectivity for other impurities.[1] Notably, some piperazine loss was observed with the ion exchange resins, though for some, it was within an acceptable range of 1.9-2.4%.[1]
References
Selecting Optimal Solvents for Reactions Involving Piperazine Monohydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical factors and methodologies for selecting optimal solvents for chemical reactions involving piperazine monohydrochloride. Given the prevalence of the piperazine scaffold in active pharmaceutical ingredients (APIs), a rational approach to solvent selection is paramount for reaction optimization, yield maximization, and impurity control. This document outlines the solubility characteristics of piperazine monohydrochloride, details experimental protocols for solvent screening, and provides a logical workflow for making informed solvent choices.
Understanding the Physicochemical Properties of Piperazine Monohydrochloride
Piperazine monohydrochloride is the salt of the cyclic diamine piperazine and one equivalent of hydrochloric acid. Its properties are dictated by the presence of both a free basic nitrogen atom and a protonated nitrogen, making it a bifunctional molecule. This structure significantly influences its solubility and reactivity.
Key Considerations:
-
Polarity: As a salt, piperazine monohydrochloride is a polar compound. Its solubility is generally favored in polar solvents.
-
Hydrogen Bonding: The presence of N-H groups allows for hydrogen bond donation, while the nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding can significantly impact solubility.
-
pKa: Piperazine has two pKa values, approximately 5.68 and 9.82. The monohydrochloride form will exist in equilibrium in solution, and the pH of the reaction medium can influence its solubility and the reactivity of the free base.
Solubility Profile of Piperazine Monohydrochloride
Table 1: Qualitative Solubility of Piperazine and its Hydrochloride Salts
| Solvent Class | Solvent Examples | Piperazine (Free Base) Solubility[3][4] | Piperazine Monohydrochloride (Expected) | Piperazine Dihydrochloride Solubility[1][5] |
| Polar Protic | Water | Freely Soluble | Soluble | Highly Soluble |
| Methanol, Ethanol | Soluble | Soluble | Soluble to varying extents | |
| Isopropanol | Soluble | Likely Soluble | Sparingly Soluble | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Likely Soluble | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Likely Soluble | Sparingly Soluble | |
| Acetonitrile (ACN) | Sparingly Soluble | Sparingly Soluble | Insoluble | |
| Nonpolar Aprotic | Toluene, Hexane | Insoluble | Insoluble | Insoluble |
| Diethyl Ether | Insoluble | Insoluble | Insoluble | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Sparingly Soluble to Insoluble | Insoluble |
| Chloroform | Very Soluble | Sparingly Soluble to Insoluble | Insoluble |
Table 2: Quantitative Solubility Data for Piperazine Dihydrochloride in Water [5]
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 35 |
| 20 | 41 |
| 50 | 48 |
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for piperazine monohydrochloride in candidate solvents, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for this purpose.[2]
Objective: To determine the equilibrium solubility of piperazine monohydrochloride in a selected solvent at a specific temperature.
Materials:
-
Piperazine monohydrochloride (analytical grade)
-
Candidate solvents (high purity)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or other quantitative analytical technique.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of piperazine monohydrochloride to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility measurements.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of piperazine monohydrochloride.
-
Prepare a calibration curve using standard solutions of known concentrations of piperazine monohydrochloride to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100
-
Figure 1: Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the isothermal shake-flask method for determining solubility.
Solvent Selection Workflow for Reactions
The selection of an optimal solvent involves a multi-faceted decision-making process that balances solubility, reactivity, and practical process considerations. The following workflow provides a structured approach to this selection.
Figure 2: Logical Workflow for Optimal Solvent Selection
Caption: A decision-making flowchart for the rational selection of reaction solvents for piperazine monohydrochloride.
Explanation of the Workflow:
-
Define Reaction Requirements: Clearly outline the reaction conditions, including temperature, pressure, and the nature of all reactants and reagents. This will help in eliminating solvents with inappropriate physical properties (e.g., boiling point) or those that are incompatible with other reaction components.
-
Initial Solvent Screening (Qualitative): Based on the polarity and hydrogen bonding characteristics of piperazine monohydrochloride, select a preliminary list of candidate solvents. Prioritize polar aprotic solvents for many common organic reactions to avoid potential side reactions with the free amine.
-
Quantitative Solubility Determination: For the shortlisted solvents, perform experimental solubility determination as detailed in the protocol above. The goal is to identify solvents that can dissolve piperazine monohydrochloride to the desired reaction concentration.
-
Evaluate Solvent-Reactant Compatibility: Assess the potential for the solvent to react with piperazine monohydrochloride or other reagents under the proposed reaction conditions. For instance, protic solvents like alcohols could potentially compete in nucleophilic substitution reactions. Stability studies, where the starting material is stirred in the solvent at the reaction temperature for a prolonged period, can be beneficial.
-
Perform Small-Scale Test Reactions: Conduct the intended reaction in the most promising solvents at a small scale. Monitor the reaction progress, yield, and impurity profile.
-
Select Optimal Solvent(s): Based on the results of the test reactions, select the solvent that provides the best balance of solubility, reaction performance, and ease of downstream processing (e.g., product isolation and purification).
Reactivity and Stability Considerations
Piperazine monohydrochloride's stability in various solvents is a critical factor. Generally, simple salts of piperazine are more stable than the free base.[5] However, the following should be considered:
-
pH Effects: In protic solvents, the equilibrium between the monohydrochloride salt and the free base can be influenced by the solvent's acidity or basicity. This can affect the nucleophilicity of the free nitrogen and the overall reaction rate.
-
Reaction with Electrophiles: The free amine in piperazine monohydrochloride is nucleophilic and will react with electrophiles. The choice of solvent can influence the rate of such reactions. A study on the reaction of piperazine with benzyl bromide showed that the rate is influenced by the electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability of the solvent.[2]
-
Degradation: While generally stable, prolonged heating in certain solvents could lead to degradation. It is advisable to perform stability checks as part of the solvent screening process, especially for reactions requiring elevated temperatures.
Conclusion
The selection of an optimal solvent for reactions involving piperazine monohydrochloride is a systematic process that requires careful consideration of its physicochemical properties. While a lack of extensive published quantitative solubility data necessitates experimental determination, the provided workflow and protocols offer a robust framework for researchers. By balancing the requirements of solubility, reactivity, and process viability, scientists and drug development professionals can make informed decisions that lead to more efficient, high-yielding, and pure chemical transformations.
References
Navigating the Labyrinth: A Technical Guide to Validation and Comparative Studies in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate and highly regulated landscape of drug development, rigorous validation and well-designed comparative studies form the bedrock of successful therapeutic innovation. This guide provides an in-depth exploration of the core principles, experimental methodologies, and data interpretation strategies that underpin the validation of novel drug candidates and their comparison against existing standards. From the molecular intricacies of signaling pathways to the statistical rigor of clinical trial data, this document serves as a technical resource for professionals navigating the complex journey from discovery to clinical application.
Section 1: The Imperative of Validation in the Drug Development Pipeline
The drug development process is a multi-stage endeavor, each phase demanding a specific level of analytical and biological validation.[1][2][3] A phase-appropriate approach to assay validation is a widely accepted strategy, ensuring that the analytical methods used are suitable for their intended purpose at each stage of clinical progression.[1] This journey begins with target identification and validation, often involving the intricate analysis of cellular signaling pathways to understand disease mechanisms and pinpoint potential therapeutic interventions.[4][5][6]
As a drug candidate progresses, the manufacturing processes are refined and scaled, necessitating robust analytical methods to ensure product identity, purity, and potency.[1] Regulatory bodies like the FDA and EMA mandate validated analytical methods for all clinical drug products.[1] This rigorous validation extends through preclinical studies, all phases of clinical trials, and into post-market monitoring.[2][7]
A Phase-Appropriate Approach to Analytical Method Validation
The lifecycle of an analytical method progresses in tandem with the clinical phases of drug development.[1]
-
Preclinical Stage: At this initial phase, a scientifically sound Standard Operating Procedure (SOP) is generally sufficient as the molecule is not yet well-characterized and is not administered to humans.[1]
-
Phase I: Method qualification is recommended to ensure the preliminary safety and pharmacokinetic profiling is based on reliable data.[1]
-
Phase II: As the drug is tested in a larger patient population, it is highly recommended to have partially validated methods with defined acceptance criteria.[1]
-
Phase III & Commercial Stage: By the end of Phase III and for commercial manufacturing, fully validated analytical methods are expected to ensure consistent product quality and patient safety.[1]
A systematic approach to method development and validation, often termed Analytical Quality by Design (AQbD), provides a framework for creating robust and reliable assays.[1]
Section 2: Experimental Protocols for Key Validation Studies
Detailed and reproducible experimental protocols are the cornerstone of credible scientific research. This section outlines methodologies for common validation experiments in drug development.
In Vitro Target Engagement Assay
Objective: To quantify the binding affinity of a drug candidate to its intended molecular target.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant target protein in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare a serial dilution of the drug candidate in the same assay buffer.
-
Prepare a labeled ligand (e.g., fluorescently or radioactively labeled) known to bind the target protein.
-
-
Assay Procedure:
-
In a 384-well microplate, add a fixed concentration of the target protein to each well.
-
Add the serially diluted drug candidate to the wells.
-
Add the labeled ligand at a concentration typically at or below its dissociation constant (Kd).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the signal (e.g., fluorescence intensity, radioactivity) from each well using a suitable plate reader.
-
-
Data Analysis:
-
Plot the signal as a function of the drug candidate concentration.
-
Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 value, which can be converted to a Ki (inhibition constant).
-
Cell-Based Signaling Pathway Modulation Assay
Objective: To assess the functional effect of a drug candidate on a specific cellular signaling pathway.
Methodology:
-
Cell Culture:
-
Culture a relevant cell line known to express the target of interest in appropriate growth medium.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the drug candidate in cell culture medium.
-
Remove the growth medium from the cells and replace it with the medium containing the drug candidate.
-
Incubate the cells for a time period sufficient to observe a change in the signaling pathway (e.g., 30 minutes to 24 hours).
-
-
Pathway Activation/Inhibition:
-
For assays measuring pathway inhibition, stimulate the cells with a known agonist of the pathway after compound incubation.
-
-
Endpoint Measurement:
-
Lyse the cells and perform an assay to measure a key downstream marker of the signaling pathway. This could be:
-
Western Blot: To measure the phosphorylation status of a key signaling protein.
-
ELISA: To quantify the level of a secreted cytokine or a phosphorylated protein.
-
Reporter Gene Assay: To measure the transcriptional activity of a downstream target gene.
-
-
-
Data Analysis:
-
Normalize the signal to a control (e.g., vehicle-treated cells).
-
Plot the normalized signal as a function of drug candidate concentration and determine the EC50 or IC50 value.
-
Section 3: Quantitative Data Presentation for Comparative Analysis
Clear and concise presentation of quantitative data is crucial for effective communication and decision-making in drug development.[8] Tables are an excellent tool for summarizing and comparing data from different experiments or treatment groups.[8]
Comparative Analysis of In Vitro Potency
| Drug Candidate | Target Binding Affinity (Ki, nM) | Cellular IC50 (nM) | Mechanism of Action |
| Compound A | 1.5 ± 0.2 | 25 ± 5 | Competitive Inhibitor |
| Compound B | 12.8 ± 1.1 | 150 ± 20 | Non-competitive Inhibitor |
| Standard of Care | 5.2 ± 0.7 | 75 ± 10 | Competitive Inhibitor |
Table 1: In vitro potency comparison of two novel drug candidates against the current standard of care. Data are presented as mean ± standard deviation from three independent experiments.
Comparative Efficacy in a Preclinical Animal Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Key Biomarker Modulation (fold change) |
| Vehicle Control | 0 | +2.5 ± 1.0 | 1.0 (baseline) |
| Compound A (10 mg/kg) | 65 ± 8 | -1.2 ± 0.5 | 0.3 ± 0.1 |
| Compound B (10 mg/kg) | 45 ± 10 | +1.8 ± 0.8 | 0.6 ± 0.2 |
| Standard of Care (5 mg/kg) | 55 ± 7 | -3.5 ± 1.5 | 0.4 ± 0.1 |
Table 2: Comparative in vivo efficacy of drug candidates in a mouse xenograft model. Data are presented as mean ± standard error of the mean for n=8 animals per group.
Section 4: Visualizing Complex Biological and Experimental Processes
Diagrams are powerful tools for illustrating complex signaling pathways, experimental workflows, and logical relationships, enhancing comprehension and communication.[9][10]
Signaling Pathway: EGFR-MAPK Cascade
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[11] Upon ligand binding, EGFR activates the RAS-RAF-MEK-ERK (MAPK) cascade, leading to changes in gene expression.
Experimental Workflow: High-Throughput Screening Cascade
High-throughput screening (HTS) is a common strategy in early drug discovery to identify "hit" compounds from large chemical libraries.[12] The workflow involves a series of assays with increasing biological complexity to filter and prioritize compounds.
Logical Relationship: Go/No-Go Decision Framework for Preclinical Development
The decision to advance a drug candidate from discovery to preclinical development is a critical milestone. This decision is based on a multifactorial assessment of the compound's properties.
Conclusion
The validation and comparative assessment of drug candidates is a scientifically rigorous and iterative process that is fundamental to the development of safe and effective medicines. By employing robust experimental protocols, presenting quantitative data with clarity, and utilizing visual tools to communicate complex information, researchers and drug development professionals can navigate the challenges of this field with greater confidence and efficiency. This guide provides a foundational framework for these critical activities, emphasizing the importance of a data-driven and phase-appropriate approach to advancing novel therapeutics from the laboratory to the clinic.
References
- 1. biologicsconsulting.com [biologicsconsulting.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 8. Presentation of Quantitative Data | PSM Made Easy [ihatepsm.com]
- 9. Visualization Concepts to Enhance Quantitative Decision Making in Drug Development (2010) | Kevin Dykstra | 5 Citations [scispace.com]
- 10. acrohealth.org [acrohealth.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
In Vitro Cytotoxicity Assays for Novel Piperazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential in vitro assays to evaluate the cytotoxic potential of novel piperazine compounds. Piperazine and its derivatives are a significant class of heterocyclic compounds with broad therapeutic applications, notably in oncology.[1][2] A thorough understanding of their cytotoxic effects is a cornerstone of the drug discovery and development process. This document outlines detailed protocols for key cytotoxicity and apoptosis assays, presents a framework for data interpretation, and visualizes the underlying cellular mechanisms.
Initial Cytotoxicity Screening: Assessing Cell Viability and Membrane Integrity
The initial phase of evaluating a novel piperazine compound involves determining its general cytotoxic effect on cancer cell lines. This is typically achieved by measuring parameters like metabolic activity and plasma membrane integrity.
MTT Assay: Measurement of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.[4][5] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.[4]
Experimental Protocol: MTT Assay [3][6][7][8]
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[3][7][8]
-
Compound Treatment: Treat the cells with a range of concentrations of the novel piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[3]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7][8]
-
Absorbance Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
LDH Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies the activity of LDH released from cells with damaged plasma membranes.[1][9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[10] The amount of LDH in the supernatant is directly proportional to the number of lysed cells.[11]
Experimental Protocol: LDH Assay [1][11]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Reaction Mixture: Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[1][11]
-
Stop Reaction: Add a stop solution to each well.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[1][11]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.[1]
Mechanistic Insights: Elucidating the Mode of Cell Death
Once the cytotoxic potential of a piperazine compound is established, the next critical step is to determine the mechanism of cell death, primarily distinguishing between apoptosis and necrosis.
Annexin V/PI Staining: Differentiating Apoptosis and Necrosis
The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect apoptosis.[12][13] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2][13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[2][13] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is compromised.[13][14]
This dual staining allows for the differentiation of cell populations:
-
Annexin V- / PI- : Live cells[14]
-
Annexin V+ / PI- : Early apoptotic cells[14]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[14]
Experimental Protocol: Annexin V/PI Apoptosis Assay [1][12][14]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the piperazine compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time. Include a no-treatment control.[1]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[1]
-
Washing: Wash the cells with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[1]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[1][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1][14]
Caspase Activity Assays: Measuring Apoptotic Pathway Activation
Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[15] They can be broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[15] The activation of specific caspases can provide insights into whether the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway is initiated. Caspase activity can be measured using colorimetric or fluorometric assays that utilize specific peptide substrates conjugated to a chromophore or fluorophore.[14][16]
Experimental Protocol: Colorimetric Caspase Activity Assay [15]
-
Cell Lysate Preparation: Treat cells with the piperazine compound, harvest, and lyse the cells using a specific lysis buffer to release intracellular contents, including caspases.[15]
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading for the assay.
-
Assay Reaction: In a 96-well plate, incubate a defined amount of cell lysate protein with a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9).[15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for cleavage of the substrate by active caspases.[15]
-
Absorbance Measurement: Measure the absorbance of the cleaved chromophore (e.g., pNA) at 405 nm using a microplate reader.[15]
-
Data Analysis: The increase in absorbance is proportional to the caspase activity in the cell lysate.
Data Presentation: Quantitative Cytotoxicity of Piperazine Derivatives
The cytotoxic potential of novel piperazine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.[3] Lower values are indicative of higher potency. The following tables summarize the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of Various Piperazine Derivatives in Human Cancer Cell Lines
| Compound Class/Name | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast | 1.00 | |
| Vindoline-piperazine conjugate 25 | HOP-92 | Non-small cell lung | 1.35 | |
| Alepterolic acid derivative 3n | MDA-MB-231 | Triple-negative breast | 5.55 ± 0.56 | [16] |
| PCC (Piperazine derivative) | SNU-475 | Liver | 6.98 ± 0.11 | [11] |
| PCC (Piperazine derivative) | SNU-423 | Liver | 7.76 ± 0.45 | [11] |
| 1-Benzhydryl-Piperazine-Based HDAC Inhibitor | HCT-116 | Colorectal | 1.54 | [1] |
| Benzothiazole-Piperazine Derivative 1d | MCF-7 | Breast | 0.98 | [1] |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine | MCF7 | Breast | 0.31–120.52 |
Table 2: Growth Inhibition of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways
| Cancer Cell Line | Cancer Type | GI50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [3] |
| Other Cancer Cell Lines | Various | 0.06 - 0.16 | [3] |
Visualizing the Process: Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using the DOT language.
Experimental Workflow
A standardized workflow is crucial for the systematic evaluation of novel piperazine compounds.
Caption: General experimental workflow for cytotoxicity testing.
Signaling Pathways in Piperazine-Induced Apoptosis
Many piperazine derivatives exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways that are often dysregulated in cancer.[3]
Piperazine compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[11] The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.[11] The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3.[11]
Caption: Piperazine-induced apoptosis signaling pathways.
Piperazine derivatives have been shown to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/AKT and MAPK pathways.[3] Inhibition of these pathways can lead to cell cycle arrest and the induction of caspase-dependent apoptosis.[3]
Caption: Key signaling pathways modulated by piperazine compounds.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Evaluation of Caspase Activation to Assess Innate Immune Cell Death [jove.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 12. Identification of a Conserved Anti-Apoptotic Protein That Modulates the Mitochondrial Apoptosis Pathway | PLOS One [journals.plos.org]
- 13. takarabio.com [takarabio.com]
- 14. abbkine.com [abbkine.com]
- 15. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Structural Validation of Synthesized Piperazine Compounds Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the core analytical techniques used to validate the chemical structure of synthesized piperazine-containing molecules. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can achieve unambiguous structural elucidation, a critical step in the drug discovery and development pipeline.
Introduction to Piperazine Scaffolds and the Imperative of Structural Validation
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nature, make it a versatile building block for targeting a diverse range of biological targets. Given the subtle yet significant impact of substitution patterns on the pharmacological activity and safety profile of piperazine derivatives, rigorous structural confirmation of newly synthesized compounds is paramount. NMR and MS are the cornerstones of this validation process, providing orthogonal and complementary information to definitively establish molecular identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound. For piperazine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for complete structural assignment.
1D NMR: ¹H and ¹³C Spectra
The initial and most fundamental NMR analysis involves acquiring ¹H (proton) and ¹³C (carbon-13) spectra.
-
¹H NMR: Provides information on the number of different types of protons, their relative ratios (through integration), and their neighboring protons (through spin-spin coupling). The chemical shifts (δ) of the piperazine ring protons are influenced by the nature and orientation of the substituents.
-
¹³C NMR: Reveals the number of distinct carbon environments in the molecule. The chemical shifts of the piperazine ring carbons are also sensitive to substitution. Due to the low natural abundance of ¹³C, these spectra generally require longer acquisition times.[1][2]
2D NMR: Unraveling Complex Connectivity
For more complex piperazine derivatives, 1D NMR spectra can become crowded and difficult to interpret. 2D NMR experiments resolve this by spreading the signals across two frequency dimensions, revealing correlations between different nuclei.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds).[3][4][5] For a piperazine ring, COSY is instrumental in tracing the proton-proton connectivities within the heterocyclic core and any attached side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons.[3][4][5] It is a powerful tool for definitively assigning the carbon signals of the piperazine ring by linking them to their corresponding, and often more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds).[3][4][5] HMBC is crucial for connecting different fragments of the molecule, for instance, linking a substituent to the specific nitrogen or carbon atom of the piperazine ring to which it is attached.
The logical workflow for utilizing these NMR techniques is illustrated in the diagram below.
Data Presentation: Typical NMR Chemical Shifts
The following table summarizes typical chemical shift ranges for unsubstituted and substituted piperazine rings. Note that these values can vary significantly depending on the solvent and the electronic nature of the substituents.
| Nucleus | Unsubstituted Piperazine (in CDCl₃) | Substituted Piperazine (General Range) | Key Influences on Chemical Shift |
| ¹H (Protons) | ~2.8 - 2.9 ppm (singlet) | 2.5 - 4.0 ppm | Electronegative substituents on nitrogen deshield adjacent protons, shifting them downfield. Conformation of the ring can lead to distinct axial and equatorial proton signals. |
| ¹³C (Carbons) | ~45 - 47 ppm | 40 - 60 ppm | Substitution on nitrogen generally causes a downfield shift. The nature of the substituent (electron-donating vs. electron-withdrawing) has a pronounced effect.[6][7] |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is indispensable for determining the molecular weight of a synthesized compound and can provide valuable structural information through the analysis of fragmentation patterns.
Ionization Techniques
For piperazine derivatives, which are often polar and non-volatile, soft ionization techniques are preferred to minimize fragmentation during the ionization process and ensure the observation of the molecular ion.
-
Electrospray Ionization (ESI): A widely used technique that generates ions from a solution by creating a fine spray of charged droplets. It is particularly well-suited for polar compounds and typically produces protonated molecules [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): Another common technique that is suitable for a broad range of compounds, including those of medium polarity.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the parent ion and its fragments. This is a crucial step in confirming that the synthesized compound has the correct molecular formula.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Patterns
In MS/MS, the molecular ion (or a protonated molecule) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is often characteristic of the compound's structure. For piperazine derivatives, common fragmentation pathways involve cleavage of the piperazine ring and the loss of substituents.[8][9]
A simplified workflow for mass spectrometry analysis is depicted below.
Data Presentation: Common Fragmentation Patterns
The fragmentation of piperazine derivatives is highly dependent on the substitution pattern. However, some general patterns are commonly observed.
| Precursor Ion | Common Fragment Ions (m/z) | Interpretation |
| [M+H]⁺ of N-benzylpiperazine | 91 | Tropylium ion ([C₇H₇]⁺) from cleavage of the benzylic C-N bond.[9] |
| [M+H]⁺ of N-phenylpiperazines | 119, 70, 56 | Characteristic fragments arising from cleavage within the piperazine ring and at the N-aryl bond.[9] |
| [M+H]⁺ of various substituted piperazines | Loss of substituents | Neutral loss of the substituent group from the parent ion. |
| General piperazine ring fragments | 56, 70, 85 | Fragments corresponding to different portions of the piperazine ring itself. |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data.
Sample Preparation for NMR Spectroscopy
-
Sample Quantity: Weigh 5-10 mg of the purified piperazine compound.[1][10] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary if the sample is limited or acquisition time is a concern.[11]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube.[1][12] The choice of solvent depends on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[1]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If solid particles are present, filter the solution into the NMR tube.[10][13][14]
NMR Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.[1]
-
¹H NMR Acquisition:
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Acquire a significantly larger number of scans compared to ¹H NMR.[1]
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard, pre-optimized pulse programs for each experiment.
-
Set the spectral widths in both dimensions to include all relevant signals.
-
Adjust the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and sensitivity.
-
Sample Preparation for Mass Spectrometry
-
Sample Concentration: Prepare a dilute solution of the piperazine compound (typically 1-10 µg/mL) in a solvent compatible with the chosen ionization technique (e.g., methanol, acetonitrile, or a mixture with water).
-
Additives: For ESI, it may be beneficial to add a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation and the formation of [M+H]⁺ ions.
Mass Spectrometry Data Acquisition
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the molecular ion and to assess the overall purity of the sample.
-
Tandem MS (MS/MS):
-
Set the mass spectrometer to isolate the [M+H]⁺ ion.
-
Apply collision energy to induce fragmentation. The optimal collision energy may need to be determined empirically.
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
-
High-Resolution MS: If available, acquire data on an HRMS instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements for formula confirmation.
Integrated Data Analysis and Structure Confirmation
The final and most critical step is the integration of all spectroscopic data to build a cohesive and undeniable structural proof. The overall validation workflow is presented below.
-
Molecular Formula: The accurate mass from HRMS confirms the elemental composition.
-
Carbon-Proton Framework: HSQC data establishes all direct C-H bonds.
-
Proton Connectivity: COSY spectra reveal the spin systems, allowing for the tracing of proton-proton connections through the carbon framework.
-
Assembly of Fragments: HMBC correlations piece the puzzle together by establishing long-range connections between proton and carbon atoms across the entire molecule, including linking substituents to the piperazine ring.
-
Confirmation with Fragmentation: The fragmentation pattern observed in the MS/MS spectrum should be consistent with the proposed structure, with key fragments corresponding to logical cleavages of the molecule.
By systematically applying this integrated analytical approach, researchers can confidently validate the structure of their synthesized piperazine compounds, ensuring the integrity of their chemical matter and the reliability of subsequent biological and pharmacological evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. youtube.com [youtube.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 7. Piperazine(110-85-0) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
A Comparative Study of Catalysts for Efficient Piperazine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in pharmaceuticals and other bioactive molecules, making its efficient and selective synthesis a critical endeavor in modern organic chemistry. This technical guide provides a comparative analysis of various catalytic systems for piperazine synthesis, focusing on key performance metrics, detailed experimental protocols, and mechanistic insights. The information presented herein is intended to assist researchers in selecting and optimizing catalytic methods for the synthesis of diverse piperazine derivatives.
Overview of Catalytic Strategies
The synthesis of the piperazine core can be broadly categorized into several catalytic approaches, each with its own set of advantages and limitations. The primary strategies discussed in this guide include:
-
Reductive Amination and Cyclization: This classical approach often involves the cyclization of precursors like diethanolamine or the reductive amination of dioximes. These methods are frequently employed in industrial settings.
-
Transition Metal-Catalyzed Cross-Coupling and Cycloaddition Reactions: Modern synthetic methods leverage transition metals like palladium and iridium to construct the piperazine ring with high degrees of control over substitution patterns.
-
Photoredox Catalysis: This emerging area utilizes visible light and photocatalysts to enable novel and mild reaction pathways for piperazine synthesis, particularly for C-H functionalization and the construction of complex derivatives.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in determining the efficiency, selectivity, and substrate scope of a piperazine synthesis. This section provides a comparative overview of different catalytic systems, with quantitative data summarized in the tables below.
Catalysts for Reductive Amination and Cyclization
This approach is a workhorse for the synthesis of piperazine and its simpler derivatives. Key catalysts in this category include nickel, cobalt, and copper-based systems, often on solid supports.
Table 1: Performance of Catalysts in the Amination of Diethanolamine (DEA) [1]
| Catalyst System | Temperature (°C) | Pressure (MPa) | DEA Conversion (%) | Piperazine Selectivity (%) | Piperazine Yield (%) |
| (40–50%) Ni and (10–15%) Cu/SiO₂ | - | - | - | 59.6–61.3 | 38.7–47.8 |
| 20% Co/H-ZSM-5 | - | - | 76.8 | 45.7 | 35.0 |
| (12–20%) Ni, (12–20%) Co, (4–12%) Cu, and (0.6–2.2)Sn/Al₂O₃ | 190 | 19–20 | >90 | 69.0 | 62.1 |
Table 2: Catalytic Reductive Cyclization of Dioximes [2][3]
| Catalyst | Substrate | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| 5%-Pd/C | Dioxime 2a | 44 (as free piperazine) | - |
| 5%-Pd/C | Dioxime 2a | 65 (as Boc-protected) | - |
| 5%-Pd/C | Dioxime 2i | 75 (as Boc-protected) | >20:1 |
| Raney Nickel | Dioxime 2a | Complex mixture | - |
Iridium-Catalyzed [3+3] Cycloaddition
Iridium catalysts have shown remarkable efficiency in the regio- and diastereoselective synthesis of C-substituted piperazines from imines via a formal [3+3] cycloaddition.
Table 3: Iridium-Catalyzed Synthesis of C-Substituted Piperazines [4][5]
| Entry | Additive | Solvent | Conversion (%) | Piperazine Yield (%) | Selectivity to Piperazine (%) |
| 1 | - | C₆D₆ | - | 18 | 34 (imidazolidines) |
| 2 | Me₃NO | C₆D₆ | 99 | 95 | >99 |
| 3 | Pyridine N-oxide | C₆D₆ | 99 | 91 | >99 |
| 4 | Me₃NO | CH₃CN | 99 | 85 | 90 |
Photoredox Catalysis for C-H Functionalization
Photoredox catalysis has emerged as a powerful tool for the direct functionalization of the piperazine core, a traditionally challenging transformation. Both iridium-based and organic photocatalysts have been successfully employed.
Table 4: Photoredox-Catalyzed C-H Functionalization of Piperazines [6][7][8]
| Catalyst | Reaction Type | Substrate Scope | Key Features |
| Ir(ppy)₃ | C–H Arylation | N-Boc piperazines | Direct C-H functionalization |
| Ir(ppy)₂(dtbbpy)PF₆ | SLAP Protocol | Aldehydes and diamines | Avoids toxic tin reagents |
| 4CzIPN (organic) | CLAP Protocol | Aldehydes and amino-acid diamines | Metal-free, sustainable |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
General Procedure for Reductive Cyclization of Dioximes with 5%-Pd/C Catalyst[9]
Method A1: Synthesis of free piperazines
-
To a solution of dioxime (1 equiv.) in methanol (0.1 M), add 5%-Pd/C catalyst (50 mg per 0.5 mmol of dioxime).
-
Place the vial in a steel autoclave.
-
Flush the autoclave with hydrogen and then fill to a pressure of approximately 40 bar.
-
Conduct the hydrogenation at 50 °C for 6 hours with vigorous stirring.
-
After cooling to room temperature and slowly depressurizing, filter off the catalyst.
-
Concentrate the solution under reduced pressure to obtain the crude piperazine product.
Method A2: Synthesis of Boc-protected piperazines
-
To a solution of dioxime (1 equiv.) and Boc₂O (3 equiv.) in methanol (0.1 M of dioxime), add 5%-Pd/C catalyst (50 mg per 0.5 mmol of dioxime).
-
Follow steps 2-6 from Method A1.
General Procedure for Iridium-Catalyzed [3+3] Cycloaddition of Imines[5]
-
In a glovebox, charge a screw-capped vial with [IrCl(cod)(PPh₃)] (0.0084 mmol), the desired additive (e.g., Me₃NO, 0.084 mmol), and the imine substrate (0.42 mmol).
-
Add the appropriate solvent (e.g., C₆D₆, total volume = 0.5 mL).
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C or 60 °C).
-
Monitor the reaction progress by ¹H NMR spectroscopy.
-
Upon completion, the product can be isolated by standard chromatographic techniques.
General Procedure for N-Alkylation of Piperazine via Reductive Amination[10]
-
Dissolve piperazine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental workflows can provide a deeper understanding of the synthetic transformations. The following diagrams were generated using Graphviz (DOT language).
Proposed Mechanism for Reductive Cyclization of Dioximes
Caption: Proposed mechanism for piperazine synthesis via reductive cyclization of dioximes.[2]
Experimental Workflow for Iridium-Catalyzed Piperazine Synthesis
Caption: A typical experimental workflow for the iridium-catalyzed synthesis of piperazines.
General Scheme for Photoredox-Catalyzed C-H Functionalization
Caption: A simplified mechanistic representation of photoredox-catalyzed C-H functionalization.[6][7]
Conclusion
The synthesis of piperazines is a dynamic field with a continuous evolution of catalytic methodologies. While traditional methods based on reductive amination remain valuable for large-scale production of simple piperazines, modern transition-metal catalysis and photoredox catalysis offer unparalleled opportunities for the synthesis of complex and highly functionalized derivatives. The choice of the optimal catalytic system will depend on the specific target molecule, desired scale, and available resources. This guide provides a foundational understanding of the current landscape of catalytic piperazine synthesis to aid researchers in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 7. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
A Comparative Analysis of Methyl and Ethyl Piperazine-2-Carboxylate Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the chemical reactivity of methyl piperazine-2-carboxylate and ethyl piperazine-2-carboxylate. These two molecules are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. Understanding their relative reactivity is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes in drug development. This document delves into the steric and electronic factors governing their reactivity in key chemical transformations, supported by available data and detailed experimental protocols.
Introduction: The Significance of Piperazine-2-Carboxylate Esters
Piperazine-2-carboxylic acid and its esters are key structural motifs in numerous biologically active compounds. The piperazine ring system, with its two nitrogen atoms, offers sites for functionalization, influencing the physicochemical properties and pharmacological activity of the final molecule. The choice between a methyl or an ethyl ester at the 2-position can subtly but significantly impact the reactivity of the piperazine nitrogens and the ester group itself. This guide aims to elucidate these differences to aid in the rational design of synthetic strategies.
Core Reactivity Principles: A Head-to-Head Comparison
The primary differences in reactivity between methyl piperazine-2-carboxylate and ethyl piperazine-2-carboxylate stem from the inherent properties of the methyl and ethyl groups: steric hindrance and electronic effects.
Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance in ethyl piperazine-2-carboxylate can impede the approach of reactants to both the ester carbonyl and the adjacent ring nitrogen (N1), potentially leading to slower reaction rates compared to its methyl counterpart.
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. The ethyl group is slightly more electron-donating than the methyl group. This can subtly influence the electron density at various points in the molecule, affecting the nucleophilicity of the piperazine nitrogens and the electrophilicity of the ester carbonyl.
These fundamental differences manifest in several key chemical reactions.
Comparative Reactivity in Key Transformations
N-Acylation and N-Alkylation of the Piperazine Ring
The secondary amine (N4) of the piperazine ring is a primary site for functionalization through acylation and alkylation reactions. The nucleophilicity of this nitrogen is a key determinant of the reaction rate.
For reactions at the N1 nitrogen, the proximity of the ester group introduces significant steric and electronic considerations. The bulkier ethyl ester is expected to exert a more pronounced steric hindrance at N1 compared to the methyl ester.
Strategies for Mono-functionalization: Achieving selective mono-acylation or mono-alkylation at the desired nitrogen atom is a common challenge. Several strategies can be employed:
-
Use of a Protecting Group: The most common approach is to use a protecting group, such as tert-butoxycarbonyl (Boc), on one of the nitrogen atoms to direct the reaction to the other.
-
Control of Stoichiometry: Using a large excess of the piperazine derivative relative to the acylating or alkylating agent can favor mono-substitution.
-
Slow Addition: The dropwise addition of the electrophile can help to maintain its low concentration, reducing the likelihood of di-substitution.
Hydrolysis of the Ester Group
The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation. The rate of this reaction is influenced by both steric and electronic factors. Generally, ethyl esters hydrolyze more slowly than methyl esters under both acidic and basic conditions.[1] This is primarily attributed to the greater steric hindrance of the ethoxy group, which hinders the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon.
A study comparing the hydrolysis of methyl benzoate and ethyl benzoate in rat liver microsomes showed that the methyl ester hydrolyzed faster (t1/2 = 15 min) than the ethyl ester (t1/2 = 12 min).[1] Although these are not the piperazine derivatives , they provide a relevant model for the expected trend.
Quantitative Data Summary
While specific quantitative data for a direct comparison of methyl and ethyl piperazine-2-carboxylate is scarce, the following table summarizes the expected relative reactivity based on established chemical principles and data from analogous compounds.
| Reaction Type | Methyl Piperazine-2-carboxylate | Ethyl Piperazine-2-carboxylate | Influencing Factors |
| N-Acylation (at N4) | Expected to be slightly faster | Expected to be slightly slower | Steric hindrance from the ester group |
| N-Alkylation (at N4) | Expected to be slightly faster | Expected to be slightly slower | Steric hindrance from the ester group |
| Ester Hydrolysis | Expected to be faster | Expected to be slower | Steric hindrance at the carbonyl carbon |
Experimental Protocols
The following are general experimental protocols for key transformations involving piperazine-2-carboxylate esters. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for N-Boc Protection of Piperazine-2-Carboxylate
This protocol is essential for achieving selective functionalization at the N4 position.
Caption: General workflow for N-Boc protection.
Materials:
-
Methyl or Ethyl Piperazine-2-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the piperazine-2-carboxylate ester (1 equivalent) in DCM.
-
Add TEA (1.5 equivalents) to the solution.
-
Cool the mixture to 0°C and add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for N-Alkylation of N-Boc-Piperazine-2-Carboxylate
Caption: General workflow for N-alkylation.
Materials:
-
N-Boc-protected Methyl or Ethyl Piperazine-2-carboxylate
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Boc-piperazine-2-carboxylate (1 equivalent) in ACN or DMF, add K₂CO₃ (2 equivalents).
-
Add the alkyl halide (1.1 equivalents) and stir the mixture at room temperature or heat to 50-80°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Amide Coupling with a Carboxylic Acid
Caption: General workflow for amide coupling.
Materials:
-
Methyl or Ethyl Piperazine-2-carboxylate
-
Carboxylic acid
-
Coupling agent (e.g., HATU, EDC/HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1 equivalent), coupling agent (1.1 equivalents), and base (2-3 equivalents) in an anhydrous solvent, stir at room temperature for 15-30 minutes to pre-activate the acid.[2]
-
Add the piperazine-2-carboxylate ester (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
References
The Predictive Power of Piperazine: A Technical Guide to ADME and Physicochemical Profiling in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically successful drugs, from antihistamines to antipsychotics, underscores its importance as a privileged scaffold.[1][2] The unique physicochemical properties conferred by the piperazine moiety, such as its basicity and ability to form salts, significantly influence the pharmacokinetic profile of a drug candidate.[3] This technical guide provides an in-depth exploration of the prediction and experimental determination of Absorption, Distribution, Metabolism, and Excretion (ADME) and physicochemical properties of piperazine derivatives, offering a critical resource for researchers in drug discovery and development.
Physicochemical Properties: The Foundation of Pharmacokinetics
The journey of a drug through the body is fundamentally governed by its physicochemical characteristics. For piperazine derivatives, the two key properties that dictate their behavior in a biological environment are lipophilicity (logP) and the ionization constant (pKa).
Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[3] For ionizable compounds like piperazine derivatives, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.
Table 1: Physicochemical Properties of Selected Piperazine Derivatives
| Compound | Molecular Weight ( g/mol ) | logP | pKa1 | pKa2 | Aqueous Solubility |
| Piperazine | 86.14 | -1.5[4] | 5.35[5] | 9.73[5] | Freely Soluble[6] |
| Cetirizine | 388.89 | 2.9 (calculated) | 2.9, 8.0 (predicted) | - | Sparingly Soluble |
| Cyclizine | 266.38 | 3.6 (calculated) | 8.5[7] | - | Slightly Soluble |
| Olanzapine | 312.43 | 2.7 (calculated) | 5.0, 7.4 (predicted) | - | Practically Insoluble |
| Aripiprazole | 448.39 | 4.5 (calculated) | 7.6 (predicted) | - | Practically Insoluble |
Ionization Constant (pKa)
The pKa values of a molecule indicate its state of ionization at a given pH. As a diprotic base, piperazine has two pKa values, reflecting the protonation of its two nitrogen atoms.[3] The degree of ionization at physiological pH (around 7.4) profoundly impacts a drug's solubility, permeability, and interaction with its biological target.
Predicting and Measuring ADME Properties
An early understanding of a compound's ADME profile is crucial to avoid late-stage attrition in drug development. A combination of in silico predictive models and in vitro experimental assays provides a robust framework for characterizing piperazine derivatives.
Absorption
Oral bioavailability is a key objective for many drug development programs. A drug's ability to be absorbed from the gastrointestinal tract is primarily influenced by its solubility and permeability.
Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the absorption of piperazine derivatives based on their molecular descriptors.[8][9] Parameters such as polar surface area (PSA), the number of hydrogen bond donors and acceptors, and logP are often correlated with oral absorption.[10]
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of differentiated enterocytes that serves as a reliable in vitro model of the intestinal epithelium.[11] The apparent permeability coefficient (Papp) across this monolayer is a widely accepted measure of a compound's potential for intestinal absorption.
Table 2: In Vitro ADME Properties of Selected Piperazine Derivatives
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| Cetirizine | Moderate to High | > 60 | 93[12] |
| Cyclizine | High | ~20 hours (in vivo)[7] | 59-76[7] |
| Olanzapine | High | 21-54 (in vivo) | 93 |
| Aripiprazole | High | 75 (in vivo) | 99 |
Distribution
Once absorbed, a drug distributes throughout the body, a process influenced by its binding to plasma proteins and its ability to penetrate tissues.
The volume of distribution (Vd) can be estimated using computational models that consider factors like logP, pKa, and plasma protein binding.
Equilibrium dialysis is a common method to determine the extent to which a drug binds to plasma proteins, primarily albumin. Only the unbound fraction of a drug is pharmacologically active and available to distribute into tissues.
Metabolism
The biotransformation of drugs, primarily in the liver, is a critical step in their elimination from the body. The piperazine ring is susceptible to various metabolic reactions, including N-dealkylation, oxidation, and ring opening.
Software tools can predict the sites of metabolism on a molecule by identifying atoms that are most susceptible to enzymatic attack by cytochrome P450 (CYP) enzymes.
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes. The microsomal stability assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[13][14]
Excretion
The final step in a drug's journey is its removal from the body, typically via the kidneys (urine) or the liver (bile and feces).
The route and rate of excretion can be predicted based on a compound's physicochemical properties and its metabolic profile.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable ADME and physicochemical data generation.
Determination of Lipophilicity (logP) by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Preparation of Phases: Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of the piperazine derivative in the pre-saturated aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a flask.
-
Equilibration: Shake the flask for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[2][15]
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the piperazine derivative with a strong acid or base and monitoring the pH change.
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the piperazine derivative in a suitable solvent (e.g., water or a co-solvent system).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[16][17][18]
Caco-2 Permeability Assay
This assay assesses the transport of a compound across a monolayer of Caco-2 cells.
Protocol:
-
Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value indicates the formation of tight junctions.
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time. This helps to identify active efflux.
-
-
Sample Analysis: Quantify the concentration of the compound in the donor and receiver chambers at various time points using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[10][19]
Human Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (to support CYP450 activity), and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C.
-
Initiation of Reaction: Add the piperazine derivative (test compound) to the reaction mixture to initiate the metabolic reaction.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[12][20][21]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in ADME profiling can enhance understanding and communication among researchers.
Signaling Pathways of Piperazine Derivatives
Many piperazine derivatives exert their therapeutic effects by modulating specific signaling pathways. For instance, several antipsychotic and antidepressant piperazine derivatives target dopamine and serotonin receptors.
Caption: Dopamine D2 receptor signaling pathway modulated by arylpiperazine derivatives.
Caption: Serotonin 5-HT1A receptor signaling pathway modulated by arylpiperazine derivatives.
Experimental Workflows
A clear workflow diagram can effectively illustrate the sequence of steps in an experimental protocol.
Caption: A generalized workflow for the ADME and physicochemical profiling of piperazine derivatives.
Conclusion
The piperazine scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding and early assessment of the ADME and physicochemical properties of piperazine derivatives are indispensable for successful drug discovery and development. The integration of in silico prediction models with robust in vitro experimental assays provides a powerful strategy for identifying and optimizing candidates with desirable pharmacokinetic profiles. This technical guide serves as a comprehensive resource to aid researchers in navigating the critical aspects of ADME and physicochemical property prediction for this important class of compounds.
References
- 1. scilit.com [scilit.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cetirizine - Wikipedia [en.wikipedia.org]
- 12. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Alatrol | 2.5 mg/ml | Pediatric Drop | এলাট্রল ২.৫ মি.গ্রা./মি.লি. পেডিয়েট্রিক ড্রপ | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 16. mdpi.com [mdpi.com]
- 17. Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of Olanzapine, Aripiprazole and Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Comparing piperazine with piperidine and morpholine as chemical scaffolds
An In-Depth Technical Guide to Piperazine, Piperidine, and Morpholine as Chemical Scaffolds
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, the six-membered saturated heterocycles—piperazine, piperidine, and morpholine—stand out as "privileged scaffolds." Their prevalence in approved drugs is a testament to their favorable physicochemical properties, synthetic accessibility, and versatile biological activities. These scaffolds serve as fundamental building blocks that chemists can modify to fine-tune a molecule's potency, selectivity, solubility, and pharmacokinetic profile.
This technical guide provides a comprehensive comparison of piperazine, piperidine, and morpholine, offering insights for researchers, scientists, and drug development professionals. We will delve into their structural and physicochemical characteristics, synthetic methodologies, roles in drug design, and metabolic considerations. The guide also includes detailed experimental protocols and visualizations to facilitate a deeper understanding of these critical chemical scaffolds.
Structural and Physicochemical Properties
The distinct atomic composition of the three rings—piperazine with two nitrogen atoms, piperidine with one, and morpholine with a nitrogen and an oxygen atom—imparts unique properties to each scaffold, influencing their behavior in biological systems.
Structural Comparison
All three molecules adopt a stable chair conformation, similar to cyclohexane.[1][2] In piperazine, the two nitrogen atoms are located at the 1 and 4 positions of the ring.[3] Piperidine is a simpler secondary amine with a single nitrogen atom within the six-membered ring.[4] Morpholine is structurally related to piperazine, with one of the nitrogen atoms replaced by an oxygen atom, creating an ether linkage.[5]
Caption: Structural relationships between the scaffolds.
Physicochemical Data
The differences in electronegativity and hydrogen bonding capacity between nitrogen and oxygen directly impact the basicity (pKa), polarity, and solubility of these scaffolds. Piperazine is a di-basic compound with two pKa values, while piperidine is the most basic of the three.[6][7] The presence of the electron-withdrawing ether oxygen in morpholine reduces the basicity of its nitrogen atom compared to piperidine.[5][8]
| Property | Piperazine | Piperidine | Morpholine |
| Molecular Formula | C₄H₁₀N₂ | C₅H₁₁N | C₄H₉NO |
| Molecular Weight | 86.14 g/mol | 85.15 g/mol | 87.12 g/mol |
| pKa (Conjugate Acid) | pKa1: 5.35, pKa2: 9.73[6][7] | 11.22[7] | 8.36[7] |
| Melting Point | 106 °C | -9 °C | -5 °C |
| Boiling Point | 146 °C | 106 °C | 129 °C |
| Solubility in Water | Freely soluble[3] | Miscible | Miscible |
Synthesis of Scaffolds
The widespread use of these scaffolds is partly due to their availability through well-established and scalable synthetic routes.
-
Piperazine : Industrially, piperazine is often obtained as a byproduct of the ammoniation of 1,2-dichloroethane or ethanolamine during ethylenediamine production.[3] It can also be synthesized by the reduction of pyrazine.[3] Modern methods focus on the C-H functionalization of the piperazine ring to create substituted derivatives.[9][10] Other approaches include the reduction of diketopiperazines and N-alkylation strategies.[11]
-
Piperidine : The most common industrial synthesis of piperidine involves the hydrogenation of pyridine, typically using catalysts like molybdenum disulfide.[4] The pyridine ring can also be reduced using a modified Birch reduction.[4] A vast array of methods exists for creating substituted piperidines, including intramolecular cyclization reactions and metal-catalyzed nucleophilic substitution.[12][13]
-
Morpholine : A primary industrial route to morpholine is the dehydration of diethanolamine using concentrated sulfuric acid.[5] It can also be produced from diethylene glycol and ammonia at high temperatures and pressures.[5][14] Recent methods focus on green chemistry approaches, such as the conversion of 1,2-amino alcohols using ethylene sulfate.[15]
Applications in Drug Discovery and Medicinal Chemistry
The unique properties of each scaffold make them suitable for different roles in drug design, from enhancing solubility to interacting with specific biological targets.
-
Piperazine is frequently used to link two fragments of a drug molecule or to append a basic, water-solubilizing group.[11] Its two nitrogen atoms allow for di-substitution, enabling the creation of molecules that can span a target binding site or be further functionalized. The basic nature of piperazine is often exploited to form salts, improving the formulation properties of a drug.
-
Piperidine is a common feature in centrally acting drugs due to its lipophilicity, which can aid in crossing the blood-brain barrier. Its strong basicity allows for potent ionic interactions with acidic residues in target proteins, such as GPCRs and ion channels.[16]
-
Morpholine provides a balance of properties. It is a polar, hydrogen-bond accepting group that can improve aqueous solubility and metabolic stability. The replacement of a basic nitrogen (compared to piperazine) with an oxygen atom can reduce off-target effects related to basicity, such as hERG channel inhibition.[5][8]
Representative Drugs Containing Each Scaffold
| Drug | Scaffold | Therapeutic Class |
| Sildenafil (Viagra) | Piperazine | PDE5 Inhibitor |
| Imatinib (Gleevec) | Piperazine | Kinase Inhibitor |
| Ziprasidone (Geodon) | Piperazine | Antipsychotic |
| Methylphenidate (Ritalin) | Piperidine | CNS Stimulant |
| Fentanyl | Piperidine | Opioid Analgesic |
| Donepezil (Aricept) | Piperidine | Acetylcholinesterase Inhibitor |
| Gefitinib (Iressa) | Morpholine | Kinase Inhibitor |
| Linezolid (Zyvox) | Morpholine | Antibiotic |
| Reboxetine (Edronax) | Morpholine | Antidepressant |
Role in Receptor Binding and Signaling Pathways
These scaffolds are integral to the pharmacophore of many drugs that target receptors and enzymes. For instance, the basic nitrogen of piperidine and piperazine is often crucial for forming a salt bridge with an aspartate residue in the binding pocket of many G-protein coupled receptors (GPCRs).
The following diagram illustrates a generic GPCR signaling pathway, a common target for drugs containing these scaffolds. Upon ligand binding, the receptor activates a G-protein, which in turn modulates the activity of an effector like adenylyl cyclase, leading to changes in the concentration of second messengers such as cAMP and subsequent cellular responses.
Caption: A generic GPCR signaling pathway.
Experimental Protocols
Accurate characterization of the physicochemical properties of molecules containing these scaffolds is critical. The determination of pKa is a fundamental experiment.
Protocol: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant(s) (pKa) of a compound containing a piperazine, piperidine, or morpholine moiety in an aqueous solution.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Temperature probe
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
High-purity water (degassed to remove CO₂)
-
The test compound (accurately weighed)
-
Inert gas (N₂ or Ar) supply
Methodology:
-
Preparation: a. Accurately weigh approximately 0.1 mmol of the test compound and dissolve it in 50 mL of high-purity water in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). b. Blanket the solution with an inert gas to prevent absorption of atmospheric CO₂. c. Add a known excess of standardized HCl (e.g., 2.5 equivalents for piperidine/morpholine, 3.0 equivalents for piperazine) to fully protonate all basic centers.
-
Titration: a. Place the pH electrode and temperature probe into the solution. Ensure the stir bar is rotating gently without creating a vortex. b. Begin titrating the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.02 mL). c. Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. d. Continue the titration well past the final equivalence point (e.g., until the pH reaches ~12).
-
Data Analysis: a. Plot the measured pH versus the volume of NaOH added to generate a titration curve. b. Determine the equivalence point(s) from the inflection point(s) of the curve, often by calculating the first or second derivative of the plot. c. The pKa value is equal to the pH at the half-equivalence point. For a dibasic compound like piperazine, two pKa values will be found at the 1/4 and 3/4 points between the first and second equivalence points, corresponding to the half-neutralization of the dication and monocation, respectively. d. Perform the experiment in triplicate to ensure reproducibility and report the mean pKa ± standard deviation.
Experimental Workflow Diagram
Caption: Workflow for pKa determination by titration.
Conclusion
Piperazine, piperidine, and morpholine are indispensable scaffolds in modern drug discovery, each offering a distinct set of physicochemical properties that can be strategically employed by medicinal chemists. Piperidine's high basicity and lipophilicity make it a staple for CNS-acting agents and compounds requiring strong ionic interactions. Piperazine offers a versatile, di-basic linker for improving solubility and modulating pharmacokinetics. Morpholine provides a more metabolically stable and less basic alternative, useful for fine-tuning polarity and avoiding basicity-related liabilities. A thorough understanding of the unique characteristics of each scaffold is paramount for their successful application in the design and development of novel, effective, and safe therapeutic agents.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Structures of piperazine, piperidine and morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. uregina.ca [uregina.ca]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Molecular Docking of Piperazine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of in silico molecular docking studies focused on piperazine derivatives and their interactions with various protein targets. Piperazine, a versatile heterocyclic scaffold, is a common moiety in a wide array of clinically used drugs, exhibiting diverse pharmacological activities. Molecular docking serves as a powerful computational tool to predict the binding modes and affinities of these derivatives, thereby accelerating the drug discovery and design process.
This guide details the experimental protocols for molecular docking, presents quantitative binding data for several key protein targets, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Molecular Docking of Piperazine Derivatives
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive component in the design of novel therapeutic agents.[1] Piperazine derivatives have been investigated for a wide range of biological activities, including as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[2][3]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, a piperazine derivative) when bound to a second molecule (the receptor or target protein) to form a stable complex.[4] By estimating the binding affinity and analyzing the intermolecular interactions, researchers can gain insights into the structure-activity relationships (SAR) of a series of compounds and prioritize candidates for further experimental validation.
Key Protein Targets for Piperazine Derivatives
In silico docking studies have explored the interaction of piperazine derivatives with a variety of clinically relevant protein targets. This guide focuses on the following prominent examples:
-
DNA Gyrase: A type II topoisomerase in bacteria that is a crucial target for antibiotics. Inhibition of DNA gyrase disrupts DNA replication, leading to bacterial cell death.[1]
-
Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.[5]
-
Acetylcholinesterase (AChE): An enzyme that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders.[6]
-
Poly (ADP-ribose) Polymerase-1 (PARP-1): An enzyme involved in DNA repair. PARP-1 inhibitors are a class of targeted cancer therapies, particularly for cancers with deficiencies in other DNA repair pathways.[7]
-
Topoisomerase IIα (Topo IIα): A human enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs.[8]
Experimental Protocols for Molecular Docking
A standardized and rigorous molecular docking protocol is essential for obtaining reliable and reproducible results. The following sections outline a general workflow, followed by specific parameters for the target proteins discussed in this guide.
General Molecular Docking Workflow
A typical molecular docking workflow involves several key steps, from protein and ligand preparation to the analysis of docking results.
Detailed Methodologies
3.2.1. Software and Algorithms:
Several software packages are commonly used for molecular docking studies of piperazine derivatives, including:
-
AutoDock and AutoDock Vina: Widely used, open-source docking software that employs a Lamarckian genetic algorithm for conformational searching.[9]
-
Schrödinger Maestro: A comprehensive suite of molecular modeling tools that includes the Glide program for docking, which utilizes a hierarchical series of filters to search for possible ligand poses.[10]
-
Molecular Operating Environment (MOE): An integrated software package for drug discovery that offers various docking algorithms and scoring functions.[11]
-
Surflex-Dock: A docking program that uses a protomol-based approach to identify potential binding modes.[11]
3.2.2. Protein Preparation:
-
Obtain Protein Structure: The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Pre-processing: Water molecules, co-crystallized ligands, and any non-essential ions are generally removed.
-
Add Hydrogens: Hydrogen atoms, which are often not resolved in crystal structures, are added to the protein.
-
Assign Charges: Partial atomic charges are assigned to the protein atoms using a force field (e.g., Kollman charges in AutoDockTools).
-
Define the Binding Site: The active site or binding pocket of the protein is defined. This is often done by identifying the location of a co-crystallized ligand or through literature information.
3.2.3. Ligand Preparation:
-
Create 2D/3D Structures: The 2D structures of the piperazine derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94).
-
Assign Charges: Partial atomic charges are calculated for the ligand atoms (e.g., Gasteiger charges).
-
Define Torsions: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.
3.2.4. Grid Generation (for AutoDock):
A grid box is generated around the defined binding site of the protein. The grid maps store the potential energy of interaction for different atom types, which speeds up the docking calculations. The size and center of the grid box are crucial parameters that need to be carefully defined to encompass the entire binding pocket.
3.2.5. Docking Execution and Analysis:
The docking algorithm is run to generate a set of possible binding poses for each ligand. These poses are then clustered and ranked based on their predicted binding energies or docking scores. The top-ranked poses are visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the piperazine derivative and the amino acid residues of the target protein.
Target-Specific Docking Protocols
| Target Protein | PDB ID Example | Docking Software | Key Protocol Specifics |
| DNA Gyrase | 2XCT | AutoDock | Grid box centered on the active site defined by the co-crystallized inhibitor. Lamarckian genetic algorithm with a specified number of runs.[1] |
| Urease | 4H9M | LeDock | Docking box generated around the co-crystallized ligand in the active site.[12] |
| Acetylcholinesterase | 1EVE | AutoDock | Binding site defined based on the location of the co-crystallized inhibitor donepezil.[13] |
| PARP-1 | 5DS3 | Schrödinger Maestro | Protein preparation using the Protein Preparation Wizard with the OPLS3e force field. Grid box generated based on the co-crystallized ligand.[10] |
| Topoisomerase IIα | 5GWK | AutoDock4.2 | Docking performed to the ATPase domain. The docking protocol is validated by redocking a known inhibitor.[14] |
Quantitative Data from Docking Studies
The following tables summarize the quantitative data obtained from various in silico molecular docking studies of piperazine derivatives against the target proteins. This data can be used to compare the predicted binding affinities of different derivatives and to establish structure-activity relationships.
Table 1: DNA Gyrase Inhibitors
| Piperazine Derivative | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Ciprofloxacin Hybrid 2b | - | 0.231 | [1] |
| Ciprofloxacin Hybrid 2c | - | 1.012 | [1] |
| Ciprofloxacin Hybrid 5b | - | 2.543 | [1] |
| Ciprofloxacin Hybrid 5c | - | 1.876 | [1] |
| Ciprofloxacin (Reference) | - | 0.323 | [1] |
Table 2: Urease Inhibitors
| Piperazine Derivative | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Benzimidazole derivative 9L | - | 0.15 | [15] |
| Benzimidazole derivative 9m | - | 0.35 | [15] |
| Pyridylpiperazine derivative 5b | -8.0 | 2.0 | [16] |
| Pyridylpiperazine derivative 7e | -8.1 | 2.24 | [16] |
| Thiourea (Reference) | -2.8 | 23.2 | [16] |
Table 3: Acetylcholinesterase (AChE) Inhibitors
| Piperazine Derivative | Binding Energy (kcal/mol) | IC50 (µM) | Ki (µM) | Reference |
| Compound 1d | - | 2.23 | 1.05 | [6] |
| Compound 3c | - | 14.38 | 6.93 | [6] |
| Phthalimide derivative 4a | - | 0.91 | - | [13] |
| Piperazine derivative (unspecified) | - | 4.59 - 6.48 | 8.04 - 61.94 | [10] |
Table 4: PARP-1 Inhibitors
| Piperazine Derivative | Docking Score (kcal/mol) | MM/GBSA (kcal/mol) | Reference |
| Naphthoquinone derivative 5 | -7.17 | -52.51 | [10] |
| Naphthoquinone derivative 9 | -7.41 | -43.77 | [10] |
| Naphthoquinone derivative 13 | -7.37 | -62.87 | [10] |
Table 5: Topoisomerase IIα Inhibitors
| Phenylpiperazine Derivative | Binding Energy (kcal/mol) | Reference |
| BS230 | -66.6 | [16] |
| Etoposide (Reference) | -44.6 | [16] |
Signaling Pathways Involving Target Proteins
Understanding the broader cellular context in which the target proteins operate is crucial for drug development. The following diagrams illustrate the signaling pathways associated with some of the key targets of piperazine derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell proliferation, and survival.[2] Certain piperazine derivatives have been shown to inhibit this pathway by targeting components such as the p65 subunit of NF-κB.[17]
mTORC1 Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. The mTORC1 complex is a key component of this pathway and a target for cancer therapy.[18]
Conclusion
In silico molecular docking is an indispensable tool in modern drug discovery, providing valuable insights into the binding mechanisms of small molecules like piperazine derivatives with their protein targets. This technical guide has provided a comprehensive overview of the methodologies, quantitative data, and biological context for such studies. By following standardized protocols and leveraging the predictive power of molecular docking, researchers can accelerate the identification and optimization of novel piperazine-based therapeutic agents for a wide range of diseases. The continued development of computational methods and the integration of docking studies with other in silico and experimental techniques will undoubtedly further enhance the efficiency and success rate of drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indico4.twgrid.org [indico4.twgrid.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ccsb.scripps.edu [ccsb.scripps.edu]
- 10. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mTOR - Wikipedia [en.wikipedia.org]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Graphviz [graphviz.org]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-Aryl and N-Alkyl Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the primary synthetic routes for the preparation of N-aryl and N-alkyl piperazine derivatives, two critical scaffolds in medicinal chemistry. The N-aryl piperazine moiety is a common feature in drugs targeting central nervous system disorders, while N-alkyl piperazines are prevalent in a wide range of pharmacologically active compounds.[1][2] This document outlines the most effective synthetic strategies, presents quantitative data for comparative analysis, provides detailed experimental protocols for key reactions, and visualizes synthetic pathways and workflows.
Synthesis of N-Aryl Piperazine Derivatives
The formation of the C-N bond between an aromatic ring and a piperazine nitrogen is a cornerstone of many pharmaceutical syntheses. The principal methods to achieve this are transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and classical cyclization methods.
Key Synthetic Routes
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the synthesis of N-aryl piperazines from aryl halides.[3] It offers high yields and functional group tolerance. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction.[3]
-
Ullmann-Goldberg Reaction: A classical copper-catalyzed method for the formation of C-N bonds, the Ullmann-Goldberg reaction is an alternative to palladium-catalyzed methods.[1] Traditional protocols often require harsh reaction conditions, though modern advancements have introduced milder procedures with the use of specific ligands.[4]
-
Nucleophilic Aromatic Substitution (SNA r): This method is effective when the aryl halide is activated by electron-withdrawing groups at the ortho and/or para positions.[1][5] The reaction proceeds via an addition-elimination mechanism and offers a transition-metal-free approach to N-aryl piperazines.[5]
-
Cyclization of Anilines: This classical approach involves the reaction of an aniline with bis(2-chloroethyl)amine or diethanolamine to construct the piperazine ring directly onto the aromatic amine.[1][6]
Comparative Data for N-Aryl Piperazine Synthesis
| Method | Aryl Halide | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | 4-Bromotoluene | Pd₂(dba)₃ / XantPhos | NaO-t-Bu | Toluene | 100 | 12 | 95 | [3] |
| Buchwald-Hartwig | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 88 | [3] |
| Ullmann-Goldberg | 2-Chlorobenzoic acid | CuI / Phenanthroline | KOH | DMF | 150 | 24 | ~70 | [4] |
| SNAr | 1-Chloro-2,4-dinitrobenzene | None | Piperazine | Ethanol | RT | 2 | >95 | [7] |
| Cyclization | 3-(Trifluoromethyl)aniline | bis(2-chloroethyl)amine | None | Diglyme | 150 | 27 | 42 | [6] |
Synthesis of N-Alkyl Piperazine Derivatives
The introduction of an alkyl group onto a piperazine nitrogen can be achieved through several reliable methods. The choice of method often depends on the nature of the alkyl group and the desired selectivity for mono- versus di-alkylation.
Key Synthetic Routes
-
Nucleophilic Substitution: This is a direct and widely used method involving the reaction of piperazine with an alkyl halide (e.g., bromide or iodide) in the presence of a base.[1][2] To achieve mono-alkylation, an excess of piperazine or the use of a mono-protected piperazine is often necessary.[2]
-
Reductive Amination: This one-pot, two-step process involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2] This method is particularly advantageous as it prevents the formation of quaternary ammonium salts.[1]
-
Reduction of Carboxamides: N-acylpiperazines can be reduced to the corresponding N-alkyl piperazines using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1] This method is useful for converting an amide, which can be formed from an acid chloride, into an alkyl group.
Comparative Data for N-Alkyl Piperazine Synthesis
| Method | Alkylating/Carbonyl Reagent | Reducing Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Nucleophilic Substitution | n-Butyl bromide | - | K₂CO₃ | Acetonitrile | Reflux | 12 | 88 | [1] |
| Nucleophilic Substitution | n-Hexyl bromide | - | K₂CO₃ | Acetonitrile | Reflux | 12 | 90 | [1] |
| Reductive Amination | Cinnamaldehyde | NaBH(OAc)₃ | - | DCM | RT | 12 | High | [8] |
| Reductive Amination | N-methyl-4-piperidone | NaBH(OAc)₃ | - | Acetonitrile | RT | 4 | 60 | [9] |
| Amide Reduction | N-Benzoylpiperazine | LiAlH₄ | - | THF | Reflux | 16 | High | [10] |
Visualized Synthetic Pathways and Workflows
Synthetic Routes for N-Aryl Piperazines
Caption: Key synthetic strategies for N-aryl piperazine derivatives.
Synthetic Routes for N-Alkyl Piperazines
Caption: Common synthetic routes for N-alkyl piperazine derivatives.
General Experimental Workflow in Organic Synthesis
Caption: A typical workflow for organic synthesis, purification, and analysis.[11][12][13]
N-Aryl Piperazines in Dopamine Receptor Signaling
Caption: N-Aryl piperazines can modulate dopamine D2 receptor signaling.[3][14][15]
Detailed Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XantPhos, 4 mol%)
-
Base (e.g., NaO-t-Bu, 1.4-2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, N-Boc-piperazine, and sodium tert-butoxide.
-
In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[3]
General Protocol for Nucleophilic Substitution for N-Alkylation of Piperazine
Materials:
-
Mono-Boc-piperazine (1.0 equiv)
-
Alkyl bromide (1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous acetonitrile
Procedure:
-
To a dried reaction flask, add mono-Boc-piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
-
The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[1][2]
General Protocol for Reductive Amination for N-Alkylation of Piperazine
Materials:
-
Mono-Boc-piperazine (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve mono-Boc-piperazine and the aldehyde or ketone in DCM.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary. The Boc group can then be deprotected.
General Protocol for Amide Reduction for N-Alkylation of Piperazine
Materials:
-
N-Acylpiperazine (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the N-acylpiperazine in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-16 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and quench by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkyl piperazine.[10]
Conclusion
The synthesis of N-aryl and N-alkyl piperazine derivatives can be accomplished through a variety of effective methods. For N-arylation, the Buchwald-Hartwig amination offers excellent versatility and yields, while SNAr provides a metal-free alternative for activated substrates. For N-alkylation, nucleophilic substitution is a direct approach, with reductive amination offering superior control against over-alkylation. The choice of the optimal synthetic route will depend on factors such as substrate scope, functional group tolerance, desired scale, and economic considerations. The protocols and comparative data provided in this guide serve as a valuable resource for researchers in the design and execution of synthetic strategies for these important pharmaceutical scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Piperazine Derivatives as Multi-Target-Directed Ligands for Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including cholinergic dysfunction, amyloid-beta (Aβ) plaque deposition, and oxidative stress. The "one-target, one-drug" approach has thus far yielded limited therapeutic success, prompting a shift towards the development of Multi-Target-Directed Ligands (MTDLs) that can simultaneously modulate several key pathological pathways. This technical guide provides an in-depth evaluation of piperazine derivatives as a promising class of MTDLs for AD. We present a comprehensive overview of their design, synthesis, and biological evaluation, with a focus on their inhibitory activities against cholinesterases and Aβ aggregation, as well as their neuroprotective and antioxidant properties. This guide includes detailed experimental protocols for key assays, quantitative data summarized in comparative tables, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this critical area.
Introduction
The pathological cascade of Alzheimer's disease involves multiple interconnected pathways, making it a challenging therapeutic target. The cholinergic hypothesis points to the decline in acetylcholine (ACh) levels as a contributor to cognitive decline.[1][2] The amyloid cascade hypothesis posits that the aggregation of amyloid-beta (Aβ) peptides is a central event in AD pathogenesis.[3][4] Furthermore, oxidative stress and neuroinflammation are known to exacerbate neuronal damage. These complexities underscore the need for therapeutic agents that can engage multiple targets.
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, has emerged as a versatile scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to interact with various biological targets. Piperazine derivatives have been extensively explored as MTDLs for AD, with functionalities incorporated to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), prevent Aβ aggregation, inhibit β-secretase 1 (BACE-1), and exert antioxidant and neuroprotective effects.[5][6][7][8] This guide aims to provide a detailed technical resource for researchers and drug developers working on piperazine-based MTDLs for Alzheimer's disease.
Key Biological Targets and a Multi-Target-Directed Ligand Approach
The MTDL strategy for AD aims to design single molecules that can interact with multiple pathological targets. For piperazine derivatives, the primary targets include:
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[1][2]
-
Amyloid-β (Aβ) Aggregation: Preventing the aggregation of Aβ peptides into neurotoxic oligomers and plaques is a key disease-modifying strategy.[8][9]
-
β-Secretase 1 (BACE-1): As the rate-limiting enzyme in the production of Aβ, inhibiting BACE-1 can reduce the overall Aβ load in the brain.[3][10]
-
Oxidative Stress: Many piperazine derivatives incorporate moieties with antioxidant properties to counteract the damaging effects of reactive oxygen species (ROS) in the brain.
The following diagram illustrates the logical relationship of an MTDL approach targeting these key pathological features of Alzheimer's disease.
Figure 1: MTDL approach for Alzheimer's Disease.
Quantitative Evaluation of Piperazine Derivatives
The following tables summarize the in vitro and in vivo activities of representative piperazine derivatives against key AD targets.
Cholinesterase Inhibitory Activity
Table 1: Cholinesterase (AChE and BChE) Inhibitory Activity of Piperazine Derivatives
| Compound/Derivative | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| Phthalimide-Piperazine Hybrid (4b) | 16.42 ± 1.07 | - | [11] |
| Piperazine-Benzoquinone Derivative | 6.795 | - | [12] |
| Various Piperazine Derivatives | 4.59 - 6.48 | 4.85 - 8.35 | [6] |
| Donepezil (Reference) | 0.41 ± 0.09 | - | [11] |
| Tacrine (Reference) | - | - | [6] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
BACE-1 Inhibitory Activity
Table 2: BACE-1 Inhibitory Activity of Piperazine Derivatives
| Compound/Derivative | BACE-1 IC50 (nM) | Cell EC50 (nM) | Reference |
| Piperazine Derivative 6 | 0.18 | 7 | [10] |
| Biphenyl Imidazole-Piperazine Hybrid (535, n=2) | 392 (0.392 µM) | - | [3] |
| Piperazinone Derivative (6j) | 23 | 80 | [4] |
| Spiropiperidine Iminohydantoin (32) | 6 | 63 | [13] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. EC50 values represent the concentration required to achieve 50% of the maximum effect in a cell-based assay.
Beta-Amyloid (Aβ) Aggregation Inhibition
Table 3: Inhibition of Aβ Aggregation by Piperazine Derivatives
| Compound/Derivative | Assay | Inhibition (%) | Concentration (µM) | Reference |
| Benzothiazole-Piperazine Hybrid (12) | ThT Assay | ~50% | 50 | [9] |
| Piperine-derived MTDL (PD07) | ThT Assay | Significant Inhibition | Not Specified | [8][14] |
The Thioflavin T (ThT) assay is a common method to measure Aβ aggregation. Higher inhibition percentages indicate greater efficacy.
Antioxidant Activity
Table 4: Antioxidant Activity of Piperazine Derivatives (DPPH Assay)
| Compound/Derivative | IC50 (µmol/L) | Reference |
| Xanthine-Piperazine Hybrid (3a) | 371.97 | [2] |
| Xanthine-Piperazine Hybrid (3c) | 189.42 | [2] |
| Xanthine-Piperazine Hybrid (3f) | 420.57 | [2] |
| BHT (Reference) | 113.17 | [2] |
IC50 values in the DPPH assay represent the concentration of the compound required to scavenge 50% of the DPPH free radicals. Lower values indicate higher antioxidant activity.
Neuroprotective Effects in SH-SY5Y Cells
Table 5: Neuroprotective Effects of Piperazine Derivatives in SH-SY5Y Human Neuroblastoma Cells
| Compound/Derivative | Effect | Concentration | Reference |
| Piperazine-compounds (APE) | Increased motor neuron viability | 50 µM | [15] |
| Piperazine designer drugs | Increased intracellular Ca2+, mitochondrial hyperpolarization | Not Specified | [16] |
| Triazine 5-HT6 Antagonist (WA-22) | Safe profile, IC50 > 200 µM | 0-50 µM | [17] |
SH-SY5Y cells are a common in vitro model for studying neurodegenerative diseases.
In Vivo Efficacy in Scopolamine-Induced Amnesia Models
Table 6: In Vivo Efficacy of Piperazine Derivatives in Scopolamine-Induced Amnesia Models in Rodents
| Compound/Derivative | Animal Model | Dose | Effect | Reference |
| Piperazine Derivatives (2b, 2f, 2h) | Mice | Not Specified | Reduced neuroinflammation and oxidative stress | [1] |
| NNZ-2591 (diketopiperazine) | Rats | 30 mg/kg | Improved memory retention | [5] |
| Piperine-derived MTDL (PD07) | Rats | 10 mg/kg, p.o. | Improved memory and cognition | [8][14] |
| Sulfonamide-based piperazinedione | Mice | Not Specified | Improved spontaneous alteration | [18] |
The scopolamine-induced amnesia model is a widely used pharmacological model to screen for compounds with potential cognitive-enhancing effects.
Key Signaling Pathways in Alzheimer's Disease
Understanding the signaling pathways involved in AD is crucial for the rational design of MTDLs.
Cholinergic Signaling Pathway
The cholinergic system is essential for learning and memory. In AD, the degeneration of cholinergic neurons leads to a deficit in acetylcholine. AChE inhibitors, including many piperazine derivatives, aim to restore cholinergic signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NNZ-2591, a novel diketopiperazine, prevented scopolamine-induced acute memory impairment in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel piperazine‐benzoquinone derivative as a possible lead molecule selectively targeting AChE for the management of dementia in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sid.ir [sid.ir]
- 16. In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Procognitive Potential of Neuroprotective Triazine 5-HT6 Receptor Antagonists Tested on Chronic Activity In Vivo in Rats: Computer-Aided Insight into the Role of Chalcogen-Differences on the Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of sulfonamide derivatives of phenylglycine on scopolamine‐induced amnesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl Piperazine-2-carboxylate Dihydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. Proper disposal of chemical reagents, such as Methyl Piperazine-2-carboxylate Dihydrochloride, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring you can focus on your research with confidence.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate care. Based on safety data for similar compounds, this substance may cause skin, eye, and respiratory irritation. Therefore, always handle this chemical in a well-ventilated area, preferably within a fume hood.
Personal Protective Equipment (PPE) is mandatory:
| Protective Gear | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemically resistant gloves |
| Body Protection | Laboratory coat |
In the event of a spill, immediately evacuate the area and prevent the substance from entering drains or waterways. Absorb the spill with an inert material and place it into a designated, sealed container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is a regulated process that requires careful attention to detail. Do not dispose of this chemical down the drain or in regular trash.[1][2]
Step 1: Waste Identification and Segregation
Properly categorize this compound as a hazardous chemical waste. It is crucial to segregate different types of chemical waste to prevent dangerous reactions.[3][4] Do not mix this compound with incompatible materials.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Select a container that is chemically compatible with this compound. Plastic containers are often preferred for their durability.[2] The container must have a secure, leak-proof lid.
-
Properly Label the Container: As soon as you begin collecting the waste, affix a "Hazardous Waste" label to the container.[5] The label must include:
Step 3: Waste Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory.[6][7] This area should be near the point of generation and under the control of laboratory personnel.[8]
-
Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[8]
-
Keep Containers Closed: Always keep the waste container securely closed, except when adding more waste.[5][6]
Step 4: Arranging for Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[2][7] They will provide you with specific procedures and schedules for waste pickup.
-
Engage a Licensed Waste Disposal Company: The EHS office will have a contract with a licensed and reputable hazardous waste disposal company.[9] This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[9] It is the generator's responsibility to ensure the proper disposal of their waste from "cradle to grave".[9]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 4. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. mlienvironmental.com [mlienvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
